molecular formula C9H11NO B1589932 3,4-dihydro-2H-1-benzopyran-6-amine CAS No. 50386-54-4

3,4-dihydro-2H-1-benzopyran-6-amine

Cat. No.: B1589932
CAS No.: 50386-54-4
M. Wt: 149.19 g/mol
InChI Key: GYELWTXNPXFOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-1-benzopyran-6-amine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYELWTXNPXFOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535529
Record name 3,4-Dihydro-2H-1-benzopyran-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50386-54-4
Record name 3,4-Dihydro-2H-1-benzopyran-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,4-dihydro-2H-1-benzopyran-6-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-6-amine (6-Aminochromane)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, commonly known as 6-aminochromane. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile heterocyclic scaffold. The narrative emphasizes the causality behind its chemical behavior and its strategic importance in modern synthetic chemistry.

Introduction: The Chromane Scaffold and Its Significance

This compound (C₉H₁₁NO) is a heterocyclic compound featuring a bicyclic structure where a dihydropyran ring is fused to a benzene ring.[1][2][3] The amine substituent at the 6-position makes it a valuable aromatic amine, a class of compounds that are foundational to the development of a vast array of pharmaceuticals and bioactive molecules.[4] The rigid, conformationally-restricted chromane scaffold, combined with the nucleophilic and directing properties of the amino group, renders it a privileged starting material for constructing complex molecular architectures with significant therapeutic potential. Its derivatives have been explored as antagonists for leukotrienes and as ligands for various central nervous system receptors.[5][6]

Core Physicochemical and Computational Properties

The fundamental properties of 6-aminochromane are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

PropertyValueSource
CAS Number 50386-54-4[1][3][7]
Molecular Formula C₉H₁₁NO[1][2][3]
Molecular Weight 149.19 g/mol [1][8][9]
IUPAC Name 3,4-dihydro-2H-chromen-6-amine[2]
Synonym(s) 6-Aminochromane, Chromane-6-ylamine[1]
Topological Polar Surface Area (TPSA) 35.25 Ų[1]
LogP 1.59[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Spectroscopic Characterization Profile

Accurate structural elucidation is paramount. The following sections detail the expected spectroscopic signatures for 6-aminochromane, providing a self-validating framework for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint. The signals for the protons on the dihydropyran ring are deshielded by the adjacent oxygen atom.

  • Aromatic Protons (3H): Expect complex signals in the aromatic region (~6.5-7.0 ppm). The protons at C5, C7, and C8 will exhibit splitting patterns dictated by their coupling constants. The electron-donating effects of both the amine and ether oxygen will shift these protons upfield relative to benzene.

  • -OCH₂- Protons (2H): A triplet is expected around ~4.1-4.3 ppm, corresponding to the methylene group at C2 adjacent to the oxygen.

  • -NH₂ Protons (2H): A broad singlet typically appears between ~3.5-4.5 ppm. The chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange, a key validation step.[10][11]

  • -CH₂- Protons (2H): A multiplet (often a quintet or triplet of triplets) is expected around ~2.7-2.9 ppm for the C4 methylene group.

  • -CH₂CH₂- Protons (2H): A multiplet around ~1.9-2.1 ppm is expected for the C3 methylene group.

¹³C NMR Spectroscopy

The carbon spectrum complements the proton data, confirming the carbon skeleton.

  • Aromatic Carbons (6C): Six distinct signals are expected in the ~115-150 ppm range. The carbons attached to the oxygen (C8a) and nitrogen (C6) will be significantly influenced by these heteroatoms.

  • -OCH₂- Carbon (1C): The C2 carbon should appear around ~65-70 ppm.

  • Aliphatic Carbons (2C): The C3 and C4 carbons are expected in the upfield region, typically between ~20-30 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.

  • N-H Stretching: As a primary amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[11][12] These are typically less broad than O-H stretches.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • N-H Bending: A characteristic bending vibration (scissoring) for the primary amine should be visible around 1580-1650 cm⁻¹.[12]

  • C-N Stretching: A strong band for the aromatic C-N stretch is expected in the 1250-1335 cm⁻¹ region.[12]

  • C-O-C Stretching: A strong, characteristic aryl-alkyl ether C-O-C asymmetric stretch will be present, typically around 1200-1250 cm⁻¹.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide fragmentation data.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 149.19.

  • Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom in the molecule.

Synthesis Protocol: Reduction of 6-Nitrochromane

A reliable and scalable synthesis of 6-aminochromane involves the reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1-benzopyran. This transformation is highly efficient and a cornerstone of aromatic amine synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_process Reduction cluster_end Final Product SM 6-Nitro-3,4-dihydro-2H-1-benzopyran Reagents Reagents: - SnCl₂·2H₂O in Ethanol OR - H₂, Pd/C in Methanol/Ethyl Acetate SM->Reagents Step 1: Reaction Setup Conditions Conditions: - Reflux (for SnCl₂) OR - Room Temp, 1 atm (for H₂/Pd/C) Product This compound Conditions->Product Step 2: Workup & Isolation

Caption: Synthetic workflow for 6-aminochromane via nitro-group reduction.

Detailed Experimental Methodology (Stannous Chloride Reduction)
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 6-nitro-3,4-dihydro-2H-1-benzopyran (1.0 eq) and ethanol (10-15 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) portion-wise to the stirred suspension. The choice of excess reagent is causal; it ensures complete reduction and accommodates any oxidation of Sn(II).

  • Reaction: Heat the mixture to reflux (typically ~80 °C) and monitor the reaction by TLC until the starting material is fully consumed (usually 2-4 hours).

  • Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture by slow addition of a saturated sodium bicarbonate solution or concentrated NaOH until the pH is > 9. This step is critical to neutralize the acidic medium and precipitate tin salts, liberating the free amine.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, 3x). The choice of solvent is based on the product's polarity and ease of removal.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Utility

The reactivity of 6-aminochromane is dominated by the interplay between the nucleophilic amine and the activated aromatic ring.

Reactions at the Amino Group

The lone pair on the nitrogen atom makes it both basic and nucleophilic, allowing for a wide range of transformations.[13]

  • N-Alkylation/Acylation: It readily reacts with alkyl halides and acyl chlorides/anhydrides to form secondary/tertiary amines and amides, respectively. These reactions are fundamental for building molecular complexity.

  • Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine/enamine, which can be reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield N-alkylated derivatives.[14]

  • Diazotization: Treatment with nitrous acid (HONO, generated from NaNO₂ and HCl) at low temperatures converts the primary amine to a diazonium salt. This intermediate is highly versatile and can be displaced by various nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction) to functionalize the 6-position.

Electrophilic Aromatic Substitution

The amine and the cyclic ether oxygen are both powerful ortho-, para-directing and activating groups. This electronic synergy strongly directs incoming electrophiles to the C5 and C7 positions, which are ortho and para to the amine group and both ortho to the ether oxygen.

Caption: Regioselectivity in electrophilic substitution of 6-aminochromane.

This predictable regioselectivity is a powerful tool. For instance, bromination or nitration will occur preferentially at these activated positions, providing handles for further synthetic diversification through cross-coupling reactions.[15]

Applications in Drug Discovery and Medicinal Chemistry

The chromane scaffold is a common motif in biologically active compounds. The 6-amino derivative serves as a critical building block for accessing analogues with tailored pharmacological profiles.

  • CNS Receptor Ligands: Derivatives of aminobenzopyrans have been synthesized and evaluated for their affinity at serotonin (5-HT) and dopamine (D2) receptors, indicating their potential in developing treatments for neurological and psychiatric disorders.[5] The rigid structure helps in optimizing ligand-receptor binding interactions.

  • Psychoactive Agents: The core structure is related to certain classes of psychoactive compounds, such as the DOx family, where a 2,5-dimethoxyamphetamine structure is present.[16] While 6-aminochromane itself is not in this class, its structural similarity highlights the potential for its derivatives to interact with serotonergic systems.

  • Kinase Inhibitors: The 3,4-dihydro-2H-pyran ring system has been successfully used as a hinge-binding motif in the design of potent and selective mTOR kinase inhibitors, demonstrating the value of this heterocyclic system in modern drug design.[17]

Safety and Handling

As with all amine-containing compounds, appropriate safety precautions must be observed.

  • Hazards: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[8][18]

  • Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air, as amines can be sensitive to oxidation.[1][18]

References

  • Chlorbenside - CAS Common Chemistry. CAS. [Link]

  • 3,4-Dihydro-2H-1-benzopyran-4-amine - PubChem. National Institutes of Health. [Link]

  • This compound - PubChemLite. PubChem. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • 3,4-Dihydro-3-amino-2H-1-benzopyran - PubChem. National Institutes of Health. [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity - PubMed. National Institutes of Health. [Link]

  • Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C−H Functionalization: Remarkable Enhancement of Reactivity by an Ortho Substituent | Organic Letters - ACS Publications. American Chemical Society. [Link]

  • (PDF) A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. - ResearchGate. ResearchGate. [Link]

  • Safety Data Sheet (C-6 AMINE) - JMN Specialties, Inc. JMN Specialties, Inc.[Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists - PubMed. National Institutes of Health. [Link]

  • SAFETY DATA SHEET AMINE 6 - Greenbook.net. Greenbook. [Link]

  • IR: amines. University of Calgary. [Link]

  • (4S)-3,4-Dihydro-2H-1-benzopyran-4-amine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • 3,4-Dihydro-2H-1-benzopyran-6-ol - PubChem. National Institutes of Health. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. LibreTexts. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University. [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR) - PubMed. National Institutes of Health. [Link]

  • Reactions of Amines.Jasperse.
  • 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. NC State University Libraries. [Link]

  • Amine Reactivity - MSU chemistry. Michigan State University. [Link]

  • DOx - Wikipedia. Wikipedia. [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 - YouTube. YouTube. [Link]

Sources

physicochemical characteristics of 3,4-dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3,4-dihydro-2H-1-benzopyran-6-amine

Abstract

This compound, also known as chroman-6-amine, is a heterocyclic aromatic amine built upon the privileged chroman scaffold. This bicyclic system, consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds, including Vitamin E (tocopherols). The presence of a reactive amine group at the 6-position offers a versatile handle for synthetic modification, making it a valuable building block for drug discovery and material science. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization protocols, and safety considerations, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide field-proven insights to ensure a thorough understanding of this compound's behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is structurally defined by a chroman core with an amino substituent on the benzene ring.

Synonyms: Chromane-6-ylamine[1] CAS Number: 50386-54-4[1] Molecular Formula: C₉H₁₁NO[1] Molecular Weight: 149.19 g/mol [1]

The structure dictates its fundamental properties, from reactivity to its interaction with biological systems. The fusion of the aliphatic dihydropyran ring with the aromatic benzene ring creates a unique electronic and conformational landscape.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. Properties such as solubility and lipophilicity are paramount in drug development as they directly influence absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Weight 149.19 g/mol [1]
LogP (Octanol/Water Partition Coefficient) 1.5938[1]
Topological Polar Surface Area (TPSA) 35.25 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]
pKa (Predicted, for 3-amino isomer) 7.49 ± 0.20[2]
Boiling Point (Predicted, for 3-amino isomer) 256.8 ± 29.0 °C[2]

Discussion of Key Parameters:

  • LogP: The LogP value of 1.59 suggests a balanced character, indicating moderate lipophilicity.[1] This is often a desirable trait in drug candidates, as it allows for sufficient membrane permeability to enter cells without being so lipophilic that it causes poor aqueous solubility or nonspecific binding.

  • TPSA: A TPSA of 35.25 Ų is well within the range typically associated with good oral bioavailability.[1] TPSA is a key predictor of a molecule's ability to cross cell membranes, with values under 140 Ų generally considered favorable.

  • Solubility: As a primary amine, its solubility is pH-dependent. In acidic media, protonation of the amino group will form a more polar ammonium salt, significantly enhancing aqueous solubility. Conversely, in neutral or basic conditions, it will exist predominantly as the less soluble free base.

Analytical Characterization & Quality Control

Ensuring the identity and purity of a compound is a non-negotiable aspect of scientific research. A multi-pronged analytical approach is required for a self-validating system of characterization.

analytical_workflow start Receive/Synthesize Sample prep Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) start->prep hplc Purity Assessment via HPLC-UV (Reverse-Phase C18 column) prep->hplc lcms Identity Confirmation via LC-MS (Verify Molecular Weight: [M+H]⁺ = 150.19) hplc->lcms nmr Structural Elucidation via NMR (¹H and ¹³C NMR in CDCl₃ or DMSO-d₆) lcms->nmr ftir Functional Group Analysis via FTIR (Identify N-H, C-O, aromatic C-H stretches) nmr->ftir data Data Integration & Analysis ftir->data report Certificate of Analysis Generation data->report

Caption: A typical experimental workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the workhorse for purity analysis of moderately polar organic molecules. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase (e.g., acetonitrile/water) is used. The retention of this compound will be governed by its moderate lipophilicity, allowing for excellent separation from more polar or nonpolar impurities.

Protocol for Purity Determination:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The acid is crucial for ensuring the amine is protonated, which leads to sharper peaks and better chromatography.

  • Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Instrument Conditions:

    • Column: C18, 2.5-5 µm particle size, e.g., 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detector: UV at 254 nm and 280 nm (to capture aromatic absorbance).

    • Gradient: Start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm region), the benzylic protons (-O-CH₂-) around 4.0-4.5 ppm, and the two aliphatic methylene groups (-CH₂-CH₂-) in the 1.8-3.0 ppm range. The amine protons (-NH₂) will appear as a broad singlet whose chemical shift is concentration and solvent-dependent.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The analysis should confirm the presence of the protonated molecular ion [M+H]⁺ at m/z ≈ 150.19.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic stretches for the N-H bonds of the primary amine (around 3300-3400 cm⁻¹), C-O stretching of the aryl ether (around 1230-1270 cm⁻¹), and aromatic C-H bonds.

Safety, Handling, and Storage

Scientific integrity demands rigorous safety protocols. Based on available data for the compound and its close analogs, the following precautions are necessary.

GHS Hazard Identification:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Statements & Handling:

  • P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Storage: The compound should be stored at 4°C, protected from light to prevent degradation.[1] The amine functionality can be susceptible to air oxidation over time, which may lead to discoloration and the formation of impurities.

Conclusion

This compound is a compound of significant interest due to its versatile chroman core and reactive amine handle. Its balanced physicochemical properties, including moderate lipophilicity and a polar surface area conducive to bioavailability, underscore its potential as a scaffold in drug discovery programs targeting a range of biological systems.[4][5] A thorough understanding of its properties, supported by a robust analytical framework for quality control and strict adherence to safety protocols, is essential for its successful application in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with this valuable chemical entity.

References

  • Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-6-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-3-amino-2H-1-benzopyran. Retrieved from [Link]

  • Zarghi, A., et al. (2005). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. Archiv der Pharmazie, 338(8), 395-400. Retrieved from [Link]

  • Wieczorek, M., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(7), 1145-1157. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,4-Dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dihydro-2H-1-benzopyran-6-amine, also known as 6-aminochromane, is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, composed of a fused dihydropyran and benzene ring, provides a unique three-dimensional framework for the precise spatial orientation of functional groups. This structural feature is crucial for specific interactions with biological targets such as enzymes and receptors, making it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of the core identifiers, physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 50386-54-4[1]
IUPAC Name This compound[2]
Synonyms 6-Aminochroman, Chromane-6-ylamine[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
InChI Key GYELWTXNPXFOGQ-UHFFFAOYSA-N[2]
SMILES C1CC2=CC(=CC=C2OC1)N[1]

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. Below is a table of predicted and known properties for this compound and related compounds.

PropertyValueNotes
Appearance Not explicitly found for the title compound. Likely a solid at room temperature.Based on related aminochromane derivatives.
Melting Point Not experimentally determined in the provided search results.Data for related compounds vary widely based on substitution.
Boiling Point Not experimentally determined in the provided search results.Predicted values are generally high due to the polar amine group.
Solubility Expected to be soluble in polar organic solvents.[3]Aliphatic amines generally show good solubility in polar organic solvents.[3]
LogP 1.5938 (Predicted)[1]
Topological Polar Surface Area (TPSA) 35.25 Ų (Predicted)[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1-benzopyran. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean reaction profile.[4][5]

Reaction Pathway: Catalytic Hydrogenation

The reduction of the nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.[4] The use of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas, facilitates this transformation.[6]

G 6-Nitro-3,4-dihydro-2H-1-benzopyran 6-Nitro-3,4-dihydro-2H-1-benzopyran This compound This compound 6-Nitro-3,4-dihydro-2H-1-benzopyran->this compound H2, Pd/C Ethanol or Methanol

Catalytic hydrogenation of the nitro precursor.
Experimental Protocol: Catalytic Hydrogenation of 6-Nitro-3,4-dihydro-2H-1-benzopyran

This protocol is a generalized procedure based on standard practices for the catalytic hydrogenation of nitroaromatic compounds.[4][7]

Materials:

  • 6-Nitro-3,4-dihydro-2H-1-benzopyran

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reactor Setup: In a suitable pressure vessel, dissolve 6-nitro-3,4-dihydro-2H-1-benzopyran in a minimal amount of ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight relative to the nitro compound).

  • Inerting the System: Seal the reactor and purge the system with an inert gas (nitrogen or argon) several times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 atm). The reaction is usually carried out at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas or by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While experimental spectra for this compound were not found in the search results, the expected spectral features are described below based on the known properties of aromatic amines and the benzopyran scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and amine protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The protons on the dihydropyran ring will appear as multiplets in the upfield region, with the protons adjacent to the oxygen atom being the most deshielded. The amine protons will appear as a broad singlet, and their chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the downfield region (typically 110-150 ppm). The carbons of the dihydropyran ring will appear in the upfield region, with the carbon attached to the oxygen being the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[8]

  • C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N stretching: A band in the region of 1250-1350 cm⁻¹.[8]

  • C-O stretching (ether): A strong band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (149.19 g/mol ). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the dihydropyran ring.

Applications in Drug Discovery and Development

The 3,4-dihydro-2H-1-benzopyran scaffold is a key structural motif in a multitude of biologically active molecules.[9] Its rigid structure allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with biological targets. Derivatives of 3,4-dihydro-2H-1-benzopyran have shown a wide range of pharmacological activities, including acting as leukotriene antagonists and ligands for serotonin and dopamine receptors.[10][11]

Case Study: Vilazodone and the Serotonergic System

While not a direct derivative, the antidepressant drug Vilazodone contains a piperazinyl-benzofuran moiety, which shares structural similarities with the aminobenzopyran scaffold and highlights the importance of such structures in targeting the serotonergic system.[12] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁ₐ receptor.[11][13][14] This dual mechanism of action is believed to contribute to its antidepressant effects.[4][13]

The this compound scaffold can be envisioned as a key building block for the synthesis of novel ligands targeting the serotonergic system, similar to the pharmacophore present in Vilazodone.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT Serotonin (5-HT) SERT Serotonin Transporter (SERT) 5-HT->SERT Reuptake 5-HT1A_pre 5-HT1A Autoreceptor 5-HT->5-HT1A_pre Inhibition of 5-HT release Synaptic_5HT Synaptic Serotonin 5-HT->Synaptic_5HT Release 5-HT1A_post Postsynaptic 5-HT1A Receptor Signal Signal Transduction (Antidepressant Effect) 5-HT1A_post->Signal Synaptic_5HT->5-HT1A_post Activation Vilazodone_SERT Vilazodone (SSRI activity) Vilazodone_SERT->SERT Inhibition Vilazodone_5HT1A Vilazodone (Partial Agonist) Vilazodone_5HT1A->5-HT1A_pre Partial Agonism Vilazodone_5HT1A->5-HT1A_post Partial Agonism

Mechanism of action of a dual-acting serotonergic agent like Vilazodone.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general precautions for handling aromatic amines should be followed. Aromatic amines can be toxic and may be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For related compounds, hazards such as skin and eye irritation have been noted.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis via the catalytic hydrogenation of the corresponding nitro compound is a well-established and efficient process. The rigid benzopyran scaffold provides an excellent platform for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide serves as a foundational resource for scientists and researchers working with this important class of compounds.

References

  • Mechanism of Action of the Bimodal Antidepressant Vilazodone: Evidence for serotonin1A-receptor-mediated Auto-Augmentation of Extracellular Serotonin Output. PubMed. [Link]

  • Vilazodone Pharmacology. Real Life Pharmacology. [Link]

  • Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. PMC. [Link]

  • Vilazodone. Wikipedia. [Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. PubMed. [Link]

  • Catalytic Hydrogenation Reaction. AZoM. [Link]

  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. NIH. [Link]

  • FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]

  • This compound. PubChemLite. [Link]

  • (4S)-3,4-Dihydro-2H-1-benzopyran-4-amine - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. PubMed. [Link]

  • Theoretical and experimental researches of catalytic reduction of aromatic nitro compounds by molecular hydrogen in liquid phase [News of the National Academy of Sciences of the Republic of Kazakhstan, Series of geology and technology sciences]. ResearchGate. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • 2H-1-Benzopyran, 3,4-dihydro-. NIST WebBook. [Link]

  • 3,4-Dihydro-2H-1-benzopyran-6-ol. PubChem. [Link]

  • Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Cheméo. [Link]

Sources

structure elucidation of 3,4-dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3,4-dihydro-2H-1-benzopyran-6-amine

Introduction

This compound, also known as 6-aminochromane, belongs to the chromane family of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including antioxidants and neurological agents. The precise confirmation of its molecular structure is a critical first step in any research and development context, ensuring that subsequent biological and chemical studies are based on a validated chemical entity.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a validated, multi-technique workflow for the unambiguous . As a senior application scientist, the narrative is grounded in the causality behind experimental choices, ensuring that each analytical step logically builds upon the last to create a self-validating system of proof.

The Molecular Blueprint: Foundational Properties

Before delving into spectroscopic analysis, it is essential to establish the foundational properties of the target compound. These values provide the theoretical framework against which all experimental data will be compared.

PropertyValueSource
Chemical Formula C₉H₁₁NO[1][2][3]
Molecular Weight 149.19 g/mol [2][3]
CAS Number 50386-54-4[2][3]
Synonym chromane-6-ylamine[3]

The first step in any elucidation is visualizing the proposed structure and establishing a consistent numbering system for atomic reference in spectroscopic assignments.

Caption: IUPAC numbering of the this compound core structure.

Mass Spectrometry: Confirming Composition and Connectivity

Mass spectrometry (MS) is the first line of experimental inquiry. Its primary role is twofold: to confirm the elemental composition via high-resolution mass measurement and to probe the molecule's connectivity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before analyzing the structure, we must be certain of the atomic constituents. HRMS provides a highly accurate mass measurement of the molecular ion, typically to within 5 ppm. This precision allows for the confident determination of the elemental formula, distinguishing it from other potential isobaric compounds. Electrospray ionization (ESI) in positive ion mode is the method of choice, as it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Predicted Data:

Ion SpeciesTheoretical Exact Mass (m/z)
[M]⁺ (C₉H₁₁NO)149.0841
[M+H]⁺ (C₉H₁₂NO)⁺150.0919
[M+Na]⁺ (C₉H₁₁NNaO)⁺172.0738

Data derived from PubChem predictions and standard atomic weights.[1]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Causality: Once the elemental formula is confirmed, MS/MS is employed to break the molecule apart in a controlled manner. By isolating the parent ion (e.g., m/z 150.09) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that is a unique fingerprint of the molecule's structure. The fragmentation pathways are governed by the weakest bonds and the most stable resulting fragments, providing robust evidence for the core chromane structure and the position of the amine substituent.

Proposed Key Fragmentation Pathways: The fragmentation of the parent chroman structure is well-documented.[4][5] The most characteristic fragmentation is a Retro-Diels-Alder (RDA) reaction on the dihydropyran ring.

  • RDA Fragmentation: The protonated molecular ion undergoes a characteristic RDA cleavage of the heterocyclic ring, leading to the loss of ethene (C₂H₄, 28 Da). This is the hallmark fragmentation for a chromane core and results in a major fragment ion.

  • Benzylic Cleavage: Cleavage of the C4-C4a bond can also occur, which is a common pathway for benzylic ethers.

G parent [M+H]⁺ m/z = 150.09 rda_loss - C₂H₄ (28.03 Da) parent->rda_loss sub_loss - NH₃ (17.03 Da) parent->sub_loss rda_fragment Fragment A m/z = 122.06 rda_loss->rda_fragment sub_fragment Fragment B m/z = 133.06 sub_loss->sub_fragment

Caption: Proposed primary fragmentation pathways for [M+H]⁺ of the target compound.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in ESI positive mode.

  • Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min.

    • Flow Rate: 0.4 mL/min.

  • MS Acquisition:

    • Full Scan (MS1): Mass range 100-500 m/z, resolution > 60,000.

    • Data-Dependent MS2: Isolate the most intense ion from the MS1 scan (predicted to be 150.09) and subject it to CID with normalized collision energy of 20-40 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

While MS provides the formula and fragments, NMR spectroscopy provides the definitive atom-to-atom connectivity map. It allows us to "see" the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy

Causality: The chemical shift, integration, and splitting pattern (multiplicity) of each proton signal provide a wealth of information. Protons on the aromatic ring will have distinct shifts from those on the aliphatic ring. Their splitting patterns reveal the number of adjacent protons, allowing for unambiguous placement.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

Protons (Position)Predicted Shift (ppm)MultiplicityIntegrationRationale
H-5~6.65d (J ≈ 8.4 Hz)1HAromatic proton ortho to the electron-donating ether oxygen.
H-7~6.60dd (J ≈ 8.4, 2.4 Hz)1HAromatic proton ortho to the amine and meta to the ether.
H-8~6.50d (J ≈ 2.4 Hz)1HAromatic proton ortho to the amine and meta to the ether.
-NH₂ (6-NH₂)~3.50br s2HAmine protons, broad due to exchange. Shift is solvent-dependent.
H-2~4.15t (J ≈ 5.2 Hz)2HAliphatic protons adjacent to the ether oxygen (deshielded).
H-4~2.75t (J ≈ 6.4 Hz)2HBenzylic protons, deshielded by the aromatic ring.
H-3~1.95m2HAliphatic protons coupled to both H-2 and H-4.
¹³C NMR Spectroscopy

Causality: ¹³C NMR complements the proton data by defining the carbon skeleton. The chemical shift of each carbon indicates its hybridization (sp² vs. sp³) and its proximity to electronegative atoms like oxygen and nitrogen.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

Carbon (Position)Predicted Shift (ppm)Rationale
C-6~140Aromatic C attached to the electron-donating amine group.
C-8a~148Aromatic C attached to the ether oxygen.
C-4a~122Aromatic C at the ring junction.
C-5~117Aromatic CH.
C-7~115Aromatic CH.
C-8~114Aromatic CH.
C-2~66Aliphatic CH₂ attached to oxygen.
C-4~29Benzylic CH₂.
C-3~22Aliphatic CH₂.
2D NMR for Unambiguous Assignment

Causality: While 1D spectra provide the pieces, 2D NMR (COSY, HSQC, HMBC) solves the puzzle by showing correlations between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). We would expect to see correlations tracing the path H-2 -> H-3 -> H-4.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the overall structure, for example, by showing a correlation from the H-4 protons to the aromatic carbons C-5 and C-4a.

cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Attachment) C13_NMR->HSQC C13_NMR->HMBC Final Final Validated Structure COSY->Final Confirms Aliphatic Chain HSQC->Final Assigns All CHn HMBC->Final Confirms Ring Fusion & Substituent Position

Caption: Workflow demonstrating the integration of 1D and 2D NMR for structure validation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire standard 2D gCOSY, gHSQC, and gHMBC spectra. Processing and analysis of these spectra will confirm all correlations predicted above.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. This provides direct evidence for the presence of the amine (N-H), the ether (C-O), and the aromatic and aliphatic C-H bonds.

Predicted Key IR Absorptions:

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)IntensityRationale
Primary AmineN-H Symmetric & Asymmetric Stretch3300 - 3400 (two bands)MediumCharacteristic doublet for a primary amine (R-NH₂).[6][7]
Primary AmineN-H Bend (Scissoring)1580 - 1650Medium-StrongConfirms the primary amine functional group.[6]
Aromatic C-HC-H Stretch3000 - 3100Medium-WeakIndicates the presence of protons on an aromatic ring.
Aliphatic C-HC-H Stretch2850 - 2960StrongIndicates the sp³ hybridized C-H bonds of the dihydropyran ring.
Aromatic RingC=C Stretch1450 - 1600MediumMultiple bands are expected, characteristic of the benzene ring.
Aryl EtherC-O-C Asymmetric Stretch1230 - 1270StrongStrong, characteristic absorption for the aryl-alkyl ether linkage.
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for a rapid analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or empty ATR crystal first, which is then automatically subtracted from the sample spectrum.

Integrated Structure Elucidation Workflow

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy start Synthesized Compound (Purity Check via LCMS) HRMS HRMS (Confirms C₉H₁₁NO) start->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Identifies Spin Systems) start->NMR_1D IR FTIR (Confirms Functional Groups: -NH₂, -O-, Ar, Alkyl) start->IR MSMS MS/MS (Confirms Chromane Core) HRMS->MSMS conclusion Structure Elucidated & Confirmed: This compound MSMS->conclusion NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirms Connectivity) NMR_1D->NMR_2D NMR_2D->conclusion IR->conclusion

Caption: A holistic workflow for the definitive structure elucidation of the target compound.

Conclusion

The is a systematic process that relies on the convergence of evidence from multiple orthogonal analytical techniques. High-resolution mass spectrometry validates the elemental composition, while its fragmentation pattern provides initial evidence of the core structure. Infrared spectroscopy offers rapid confirmation of key functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive and unambiguous map of atomic connectivity. By following this self-validating workflow, researchers can proceed with confidence, knowing their material is structurally sound and ready for further investigation in chemical and biological systems.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • NIST. 2H-1-Benzopyran, 3,4-dihydro- . NIST Chemistry WebBook. [Link]

  • SpectraBase. (4S)-3,4-Dihydro-2H-1-benzopyran-4-amine - Optional[Vapor Phase IR] - Spectrum . Wiley. [Link]

  • PubChem. 3,4-Dihydro-2H-1-benzopyran-6-ol . National Center for Biotechnology Information. [Link]

  • NIST. 2H-1-Benzopyran, 3,4-dihydro- . NIST Chemistry WebBook. [Link]

  • ACS Publications. Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C−H Functionalization . Organic Letters. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) . WikiEducator. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans . Organic Chemistry Portal. [Link]

  • Illinois State University. Infrared Spectroscopy . Department of Chemistry. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Novel 3,4-Dihydro-2H-1-benzopyran-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. The introduction of an amino group at the 6-position opens up a gateway for extensive chemical modifications, enabling the exploration of vast chemical space and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-1-benzopyran-6-amine and its subsequent derivatization. We will delve into the strategic considerations behind the synthetic routes, provide detailed, field-proven protocols for key transformations, and present characterization data for representative derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug discovery.

Introduction: The Significance of the this compound Scaffold

The chroman ring system is a core structural component of many pharmacologically important molecules, exhibiting a broad spectrum of biological activities including antioxidant, anti-cancer, and neuroprotective properties. The 6-amino-substituted chroman, in particular, serves as a versatile intermediate for the synthesis of a diverse library of compounds. The primary amino group at the 6-position provides a reactive handle for a variety of chemical transformations, including alkylation, acylation, sulfonylation, and cross-coupling reactions. This allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall shape, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

This guide will focus on a robust and adaptable synthetic strategy to access novel this compound derivatives, starting from readily available starting materials. We will explore the key synthetic steps, from the construction of the chroman core to the introduction and derivatization of the 6-amino group.

Strategic Approach to the Synthesis of the this compound Core

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting with the formation of the chroman ring, followed by the introduction of the amino functionality at the 6-position. A well-established approach for the latter is the nitration of the aromatic ring, followed by the reduction of the nitro group to the desired amine.

Synthetic_Strategy Start Readily Available Starting Materials Chroman 3,4-Dihydro-2H-1-benzopyran (Chroman) Start->Chroman Chroman Ring Formation NitroChroman 6-Nitro-3,4-dihydro-2H-1-benzopyran Chroman->NitroChroman Electrophilic Nitration AminoChroman This compound NitroChroman->AminoChroman Reduction Derivatives Novel Derivatives AminoChroman->Derivatives N-Functionalization Derivatization_Reactions cluster_0 Reaction Types AminoChroman This compound ReductiveAmination Reductive Amination Acylation Acylation Sulfonylation Sulfonylation CrossCoupling Cross-Coupling Alkylamine N-Alkyl Derivatives Amide N-Acyl Derivatives Sulfonamide N-Sulfonyl Derivatives Arylamine N-Aryl Derivatives ReductiveAmination->Alkylamine R-CHO, NaBH(OAc)₃ Acylation->Amide RCOCl or (RCO)₂O Sulfonylation->Sulfonamide RSO₂Cl CrossCoupling->Arylamine Ar-X, Pd or Cu catalyst

An In-Depth Technical Guide to the Biological Activity of Benzopyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzopyran scaffold, a heterocyclic organic compound formed by the fusion of a benzene ring and a pyran ring, is a cornerstone in medicinal chemistry.[1] Present in a vast number of natural products like flavonoids, coumarins, and tocopherols (Vitamin E), this privileged structure is also a fertile ground for synthetic chemistry, leading to the development of potent therapeutic agents.[2] This guide provides an in-depth exploration of the diverse biological activities exhibited by benzopyran derivatives, focusing on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present methodologies for their evaluation, and provide field-proven insights into the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile and pharmacologically significant class of compounds.

The Benzopyran Scaffold: A Foundation for Pharmacological Diversity

The benzopyran ring system is a bicyclic heterocycle consisting of a fused benzene and pyran ring.[1] The two main isomers are 2H-1-benzopyran (chromene) and 4H-1-benzopyran, which serve as the core for numerous subclasses, including coumarins (1,2-benzopyrones), chromones (1,4-benzopyrones), flavonoids, and isoflavonoids.[3][4][5][6][7][8] This structural diversity, arising from different oxidation states and substitution patterns on the core rings, gives rise to a remarkable spectrum of biological activities.[2][9] These compounds interact with a wide array of cellular targets, making them valuable leads in modern drug discovery.[1][9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzopyran derivatives have emerged as a significant class of anticancer agents, with mechanisms targeting various hallmarks of cancer.[1][2] Their activities include inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key signaling pathways that drive tumor growth.[2]

2.1. Mechanisms of Action

The anticancer effects of benzopyrans are pleiotropic, reflecting the diversity of the pharmacophore.[10] Key mechanisms include:

  • Induction of Apoptosis: Many benzopyran derivatives, particularly flavonoids and coumarins, trigger the intrinsic and extrinsic apoptotic pathways. They can modulate the expression of the Bcl-2 family of proteins, decreasing anti-apoptotic members (like Bcl-2 and Bcl-xL) while increasing pro-apoptotic members (like Bax and Bak).[11] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the effector caspase-3.[11]

  • Cell Cycle Arrest: Compounds like flavopiridol, a synthetic flavone, are potent inhibitors of cyclin-dependent kinases (CDKs).[2] By inhibiting CDKs, these molecules prevent the phosphorylation of key substrates required for cell cycle progression, leading to arrest at the G1/S or G2/M checkpoints.

  • Inhibition of Signaling Pathways: Benzopyrans are known to interfere with critical cancer-related signaling cascades.[2] They can inhibit pathways such as PI3K/Akt/mTOR and MAPK, which are frequently hyperactivated in cancer and control cell survival, proliferation, and angiogenesis.[2]

  • Tubulin Polymerization Inhibition: Certain third-generation benzopyrans, such as TRX-E-002-1, have been identified as potent inhibitors of tubulin polymerization.[10] By disrupting microtubule dynamics, these agents cause a delay in mitosis, which can ultimately lead to mitotic catastrophe or apoptosis in cancer cells.[10]

Anticancer_Mechanisms_of_Benzopyrans cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Tubulin Tubulin Polymerization Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->CellCycle Required for Bax Bax/Bak CytoC Cytochrome C Release Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax Inhibits Apoptosis Apoptosis CytoC->Apoptosis CDK CDK CDK->CellCycle CellCycle->Apoptosis Arrest leads to Benzopyran Benzopyran Derivative Benzopyran->PI3K Inhibits Benzopyran->Tubulin Inhibits Benzopyran->Bax Activates Benzopyran->Bcl2 Inhibits Benzopyran->CDK Inhibits

Figure 1: Key anticancer mechanisms of benzopyran derivatives.

2.2. Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a robust and widely used method for determining cytotoxicity in cancer cell lines, based on the measurement of cellular protein content.[12]

Causality: This protocol is chosen over others like MTT because it is less sensitive to interference from compounds that affect cellular metabolic state without being cytotoxic. SRB binds stoichiometrically to proteins under mildly acidic conditions, providing a stable and reliable measure of cell mass.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well.[12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzopyran derivative in the appropriate cell culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzopyran derivatives have shown significant potential, exhibiting both antibacterial and antifungal activities.[4][13]

3.1. Mechanisms of Action

The antimicrobial action of benzopyrans often involves the disruption of essential cellular processes in bacteria and fungi.

  • Enzyme Inhibition: Some derivatives are known to inhibit key bacterial enzymes. For example, they can target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.

  • Cell Membrane Disruption: Lipophilic benzopyran scaffolds can intercalate into the lipid bilayer of microbial cell membranes, altering membrane fluidity and permeability. This can lead to the leakage of essential ions and metabolites, ultimately causing cell death.

  • Biofilm Inhibition: Bacterial biofilms are a major challenge in treating chronic infections. Certain benzopyran compounds have been shown to inhibit biofilm formation by interfering with quorum sensing signaling pathways or by preventing the initial attachment of bacteria to surfaces.

3.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that visibly inhibits microbial growth.

Causality: This method is highly quantitative and allows for the simultaneous testing of multiple compounds against different microbial strains in a standardized format, ensuring reproducibility. The inclusion of positive and negative controls validates the assay's performance.

Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzopyran derivatives in MHB.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Wells with inoculum and a known antibiotic (e.g., Ciprofloxacin).

    • Negative Control (Sterility): Wells with uninoculated MHB.

    • Growth Control: Wells with inoculum and MHB only (with vehicle, e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Antioxidant and Anti-inflammatory Activities

Many chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders, are linked to oxidative stress and chronic inflammation. Benzopyran derivatives, particularly flavonoids and coumarins, are well-known for their potent antioxidant and anti-inflammatory properties.[3][11][14]

4.1. Mechanisms of Action
  • Antioxidant Activity: Benzopyrans act as antioxidants through two primary mechanisms:

    • Radical Scavenging: Phenolic hydroxyl groups on the benzopyran ring can donate a hydrogen atom to neutralize free radicals like reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging chain reactions.[11]

    • Upregulation of Endogenous Antioxidants: Some derivatives can activate the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases.

  • Anti-inflammatory Activity: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.[15]

    • COX/LOX Inhibition: Many benzopyrans can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[14]

    • NF-κB Inhibition: They can suppress the activation of the NF-κB signaling pathway, a master regulator of inflammation that controls the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[2][11]

    • Neutrophil Apoptosis: Some compounds, like the furanocoumarin isopimpinellin, can accelerate the resolution of inflammation by inducing the apoptosis of neutrophils at the site of injury.[16]

Antioxidant_Workflow Start Start: Prepare Reagents DPPH Prepare DPPH Radical Solution (e.g., 0.1 mM in Methanol) Start->DPPH Compound Prepare Serial Dilutions of Benzopyran Derivative Start->Compound Control Prepare Positive Control (e.g., Ascorbic Acid) Start->Control Mix Mix Compound/Control with DPPH solution DPPH->Mix Compound->Mix Control->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Figure 2: Experimental workflow for the DPPH antioxidant assay.

4.2. Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to screen for the radical scavenging activity of compounds.

Causality: The DPPH radical is a stable free radical that has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is proportional to the number of electrons captured. This direct relationship allows for a straightforward spectrophotometric quantification of antioxidant capacity.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid or esculetin) in methanol.[14]

  • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A blank well should contain methanol only. A control well should contain DPPH solution and methanol (without the test compound).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Table 1: Comparative Antioxidant Activity of Select Coumarins
CompoundIC₅₀ (µM) for Mitochondrial ROS GenerationReference
Esculetin0.57[14]
Umbelliferone> 100[14]
1,2-Benzopyrone> 100[14]

This data highlights the significant impact of substitution patterns on biological activity, with the dihydroxy substitution of esculetin conferring vastly superior ROS scavenging ability compared to the other coumarins.[14]

Neuroprotective Activity

Benzopyran derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as ischemic stroke.[17][18] Their neuroprotective effects are often multifactorial, stemming from their antioxidant, anti-inflammatory, and specific neuromodulatory activities.[19]

5.1. Mechanisms of Action
  • Anti-Excitotoxicity: Overstimulation of N-methyl-D-aspartate (NMDA) receptors leads to excessive calcium influx and neuronal death, a process known as excitotoxicity. Some benzofuran and benzopyran derivatives have been shown to protect primary cortical neurons from NMDA-induced excitotoxicity.[19]

  • Antioxidant Effects in the CNS: Oxidative stress is a major contributor to neuronal damage. The ability of benzopyrans to scavenge free radicals is a key neuroprotective mechanism.[19]

  • Cholinesterase Inhibition: In Alzheimer's disease, inhibiting acetylcholinesterase (AChE) increases the levels of the neurotransmitter acetylcholine. Many flavonoid derivatives have been designed and shown to be potent AChE inhibitors.[18]

  • Modulation of GABAergic System: Some benzopyran-2-one derivatives have demonstrated anxiolytic and anticonvulsant effects by elevating serum levels of GABA, the primary inhibitory neurotransmitter in the brain.[20]

5.2. Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model for Ischemia

The OGD model is an in vitro assay that simulates the ischemic conditions of a stroke by depriving cultured neurons of oxygen and glucose.

Causality: This model effectively mimics the primary insults of an ischemic event (energy depletion and hypoxia), leading to neuronal injury and death. It provides a reliable platform to test the ability of a compound to protect neurons from ischemic damage. The rescue of cell survival and morphology serves as a direct measure of neuroprotection.

Methodology:

  • Cell Culture: Culture primary neurons (e.g., rat cortical neurons) until they are mature.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium. Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a set period (e.g., 2-4 hours) at 37°C.

  • Compound Treatment: The test compound (e.g., BN-07) can be added before, during, or after the OGD period to test for prophylactic or therapeutic effects.[17]

  • Reperfusion: After the OGD period, replace the glucose-free medium with the original, complete culture medium and return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Viability Assessment: Assess cell viability using a method like the MTT assay or by staining with fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).

  • Analysis: Quantify the percentage of surviving neurons relative to a normoxic control group. A successful neuroprotective agent will significantly increase cell survival in the OGD-treated group.[17]

Conclusion and Future Directions

The benzopyran scaffold is a remarkably versatile platform for the development of new therapeutic agents. The diverse biological activities, ranging from anticancer to neuroprotective, are a testament to the chemical diversity that can be achieved through substitution on this core structure.[9] Future research will likely focus on several key areas:

  • Target Specificity: Moving from broad-spectrum activity to highly selective agents that target specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Hybrid Molecules: Synthesizing hybrid molecules that combine the benzopyran scaffold with other known pharmacophores to create multi-target drugs, which could be particularly effective for complex diseases like cancer and neurodegeneration.

  • Drug Delivery: Developing novel formulations and drug delivery systems to improve the bioavailability and CNS penetration of promising benzopyran derivatives.

By continuing to explore the rich chemistry and pharmacology of this compound class, the scientific community can unlock new and effective treatments for a wide range of human diseases.

References

  • MAURYA S, SINGH K, HASAN SM, et al. BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. IJBPAS. 2024;13(2):797-813. [Link]

  • Mamedov IG, Isrefilova VR, Mamedova YV, Mamedov EI. Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry. 2023;62:1108-1111. [Link]

  • Various Authors. Benzopyran – Knowledge and References. Taylor & Francis. [Link]

  • Xi C, Wang J, Sun T, et al. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science. 2024;11. [Link]

  • Xi C, Wang J, Sun T, et al. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science. 2024;11. [Link]

  • Kumar P, Singh K, Rahman MA, et al. A review of benzopyran derivatives in pharmacotherapy of breast cancer. Asian Journal of Pharmaceutical and Clinical Research. 2018;11(7):60. [Link]

  • Mhaske P, Helavi V. Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. 2016. [Link]

  • Singh K, Hasan SM, Kumar A, et al. NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. 2023. [Link]

  • Al-Nadaf AH, O'Brien-Brown J, Bjelosevic S, et al. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Oncotarget. 2018;9(22):15859-15871. [Link]

  • de Oliveira S, Page C, Walpole C, et al. Identification of benzopyrone as a common structural feature in compounds with anti-inflammatory activity in a zebrafish phenotypic screen. Disease Models & Mechanisms. 2019;12(12). [Link]

  • Chong Y, Lee S, Kim Y, et al. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Life Science. 2015;25(5):569-577. [Link]

  • Wikipedia contributors. 4H-1-Benzopyran. Wikipedia. [Link]

  • Jomova K, Hudecova L, Lauro P, et al. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. Molecules. 2022;27(22):7985. [Link]

  • Patel D, Patel K. Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica. 2022. [Link]

  • Du F, Zhou Q, Fu X, et al. Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances. 2019;9(5):2498-2508. [Link]

  • Singh K, Hasan SM, Kumar A, et al. NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ResearchGate. 2021. [Link]

  • de Cássia da Silveira e Sá R, Andrade L, de Sousa D. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses. Inflammopharmacology. 2023;31(4):1949-1960. [Link]

  • Kumar S, Kalidhar U, Sharma S. Neuropharmacological Profile of Novel Benzopyran-2-One Derivatives in Experimental Mice. Journal of Pharmacological Research and Developments. 2021;3(1). [Link]

  • Various Authors. The core structures of benzopyran. ResearchGate. [Link]

  • CAS. 4H-1-Benzopyran. CAS Common Chemistry. [Link]

  • Sharma S, Sharma P, Sharma P, et al. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. 2024;42(1):213-238. [Link]

  • National Center for Biotechnology Information. Benzopyran. PubChem Compound Database. [Link]

Sources

The 3,4-Dihydro-2H-1-Benzopyran Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-1-benzopyran, commonly known as the chroman scaffold, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a myriad of biologically active natural products and synthetic compounds.[1] This heterocyclic system, featuring a fusion of a benzene ring with a dihydropyran ring, provides a rigid, three-dimensional architecture that is amenable to diverse functionalization.[2][3] This structural versatility allows for the precise orientation of substituents to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide offers a comprehensive exploration of the chroman scaffold, detailing its synthesis, chemical properties, and extensive applications in drug discovery, with a focus on anticancer, neuroprotective, and antimicrobial activities. We will delve into the causality behind synthetic strategies and the logic of structure-activity relationships, providing a technical yet field-proven perspective for professionals in drug development.

The Chroman Scaffold: A Foundation of Versatility

The chroman framework is a privileged structure due to its unique combination of rigidity and conformational flexibility, which allows for optimal binding to various enzymes and receptors.[4] The numbering of the chroman ring system, as depicted below, is crucial for understanding the structure-activity relationships (SAR) discussed in later sections.

Caption: Numbering of the 3,4-dihydro-2H-1-benzopyran (chroman) scaffold.

The inherent chirality at the C2 position, when substituted, adds another layer of complexity and potential for stereoselective interactions with biological targets. Furthermore, the aromatic A ring and the heterocyclic B ring can be independently and regioselectively modified, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Synthetic Strategies: Constructing the Chroman Core

The synthesis of the chroman scaffold can be approached through various strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Claisen Rearrangement and Subsequent Cyclization

A classic and reliable method for the synthesis of chromans involves the Claisen rearrangement of allyl phenyl ethers, followed by intramolecular hydroalkoxylation. This approach offers a high degree of control over the substitution on the aromatic ring.

Experimental Protocol: Synthesis of a 2,2-Dimethylchroman

  • O-Allylation of Phenol: A mixture of a substituted phenol (1.0 eq.), allyl bromide (1.2 eq.), and potassium carbonate (2.0 eq.) in acetone is refluxed for 4-6 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the allyl phenyl ether.

  • Claisen Rearrangement: The allyl phenyl ether is heated neat or in a high-boiling solvent such as N,N-diethylaniline at 180-220 °C for 2-4 hours. This thermally induced[2][2]-sigmatropic rearrangement yields the corresponding 2-allylphenol.

  • Cyclization: The 2-allylphenol is dissolved in a suitable solvent like toluene, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF3·OEt2) is added. The mixture is heated to reflux to effect the intramolecular cyclization to the chroman ring. For the synthesis of 2,2-dimethylchromans, a subsequent reaction with a methylating agent is required.

The causality behind this multi-step process lies in the predictable nature of the pericyclic Claisen rearrangement, which regioselectively installs the allyl group at the ortho position. The subsequent acid-catalyzed cyclization proceeds via a stable benzylic carbocation intermediate, leading to the formation of the dihydropyran ring.

G start Substituted Phenol step1 O-Allylation (Allyl bromide, K2CO3) start->step1 intermediate1 Allyl Phenyl Ether step1->intermediate1 step2 Claisen Rearrangement (Heat) intermediate1->step2 intermediate2 2-Allylphenol step2->intermediate2 step3 Cyclization (Acid catalyst) intermediate2->step3 end Chroman Scaffold step3->end

Caption: General workflow for chroman synthesis via Claisen rearrangement.

Palladium-Catalyzed Cyclization

Modern synthetic methods often employ transition metal catalysis for milder reaction conditions and broader functional group tolerance. Palladium-catalyzed intramolecular cyclization of allylic aryl ethers provides an efficient route to 2H-benzopyrans.[5]

Electrophilic Cyclization

The electrophilic cyclization of substituted propargylic aryl ethers using reagents like iodine, iodine monochloride, or phenylselenyl bromide yields 3,4-disubstituted 2H-benzopyrans under mild conditions.[5] This method is notable for its excellent yields and tolerance of various functional groups.[5]

Medicinal Chemistry Applications: A Scaffold of Diverse Activities

The chroman scaffold is a recurring motif in a vast number of compounds with significant therapeutic potential. Its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[6][7][8]

Anticancer Activity

Numerous chroman derivatives have demonstrated potent anticancer activity through various mechanisms of action.[6]

  • Microtubule Inhibition: Certain 4-aryl-4H-chromenes act as a novel class of microtubule inhibitors. The substitution at the 4-position with an aryl group has been shown to be crucial for this activity.[7]

  • Induction of Apoptosis: Some chromanone-fused 1,3,4-thiadiazole derivatives have shown anti-proliferative properties against cancer cell lines such as MDA-MB-231 and MCF-7.[2]

  • Hypoxia-Inducible Factor-1 (HIF-1) Pathway Inhibition: Benzopyran-based inhibitors of the HIF-1 pathway have been identified, with structure-activity relationship studies revealing the importance of substituents on the A and C rings for potency.[9]

Table 1: Anticancer Activity of Selected Chroman Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
4-Aryl-4H-chromenesVariousVariesMicrotubule Inhibition[7]
Chromanone-fused 1,3,4-thiadiazolesMDA-MB-231, MCF-7VariesAnti-proliferative[2]
Benzopyran-based HIF-1 InhibitorsLN229-HRE-Lux0.25 - 1.5HIF-1 Pathway Inhibition[9]

The rationale for exploring chromans as anticancer agents stems from their ability to mimic the structures of natural products with known cytotoxic effects and their synthetic tractability, which allows for systematic optimization of their anticancer potency and selectivity.

Neuroprotective and Anticonvulsant Activities

The chroman scaffold is also a key component in compounds targeting the central nervous system.

  • 5-HT Receptor Ligands: 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives have been synthesized and evaluated for their affinity at 5-HT1A and 5-HT2A receptors, which are important targets for the treatment of various neurological and psychiatric disorders.[10]

  • Anticonvulsant Agents: Azolylchroman derivatives have been investigated as conformationally restricted analogs of (arylalkyl)azole anticonvulsants, with some showing significant activity in reducing seizures.[7]

The design of these neuroactive chromans often involves the incorporation of basic nitrogen-containing functionalities to facilitate interactions with aminergic G-protein coupled receptors.

Antimicrobial and Antifungal Activities

Derivatives of the chroman scaffold have shown promising activity against a range of microbial pathogens.

  • Antibacterial Activity: 3-Benzylidene-4-chromanone derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]

  • Antifungal Activity: 3-Azolyl-4-chromanone phenyl hydrazones have demonstrated antifungal potential against pathogens such as Candida albicans and Aspergillus niger.[3]

The development of chroman-based antimicrobials is driven by the urgent need for new therapeutic agents to combat the rise of drug-resistant infections. The scaffold's versatility allows for the introduction of various pharmacophoric groups known to be effective against microbial targets.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the chroman scaffold have provided valuable insights into the structural requirements for various biological activities.

  • Substitution at C2 and C4: The nature and stereochemistry of substituents at the C2 and C4 positions of the dihydropyran ring can significantly influence potency and selectivity. For example, in leukotriene antagonists, modifications at the C2 position with a carboxylic acid group are crucial for activity.[11]

  • Aromatic Ring Substitution: The substitution pattern on the benzene ring (A ring) plays a key role in modulating the electronic and lipophilic properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profiles. For instance, in HIF-1 inhibitors, a 3',4'-dimethoxy substitution on a phenyl ring attached to the core was found to be optimal for activity.[9]

  • Functionalization at C3: The introduction of amino or azolyl groups at the C3 position has been a successful strategy for developing neuroactive and antimicrobial agents, respectively.[3][10]

Caption: Key positions on the chroman scaffold for SAR studies.

Future Perspectives

The 3,4-dihydro-2H-1-benzopyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions are likely to focus on:

  • Combinatorial Chemistry and High-Throughput Screening: The development of solid-phase synthesis methods will enable the creation of large and diverse chroman libraries for high-throughput screening against a wider range of biological targets.[12]

  • Multi-target Drug Design: The privileged nature of the chroman scaffold makes it an ideal template for the design of multi-target ligands, which could be beneficial for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders.

  • Natural Product-Inspired Synthesis: The continued isolation and characterization of new chroman-containing natural products will provide inspiration for the design of novel synthetic analogs with improved pharmacological properties.

References

  • Zarghi, A., et al. (Year not provided). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. PubMed.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry, 39(4). [Link]

  • Benny, P., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry, 22(7), 1031-1055.
  • Chavan, U., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 46, 11093–11129. [Link]

  • O'Donnell, M., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry, 32(3), 609-614.
  • Gomes, C. R. B., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960-4992.
  • Review on Chromen derivatives and their Pharmacological Activities. (2018). Research Journal of Pharmacy and Technology, 11(7), 3182-3188.
  • Chavan, U., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed.
  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023). Asian Journal of Chemistry, 35(1), 1-16.
  • Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 P
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
  • Chroman derivatives, medicaments and use in therapy. (n.d.).
  • Chroman derivatives, medicaments and use in therapy. (n.d.).
  • Larock, R. C., & Doty, M. J. (1998).
  • Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. (2025). [Journal name not available].
  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Deriv
  • Synthesis and biological activity of a series of benzopyran derivatives. (2025). [Journal name not available].
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (2012). Molecules, 17(5), 5468-5509.

Sources

The Chromane-6-Amine Scaffold: A Technical Guide to Synthesis and Analog Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Chromane-6-Amine Core in Drug Discovery

The chromane ring system, a bicyclic ether, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic molecules.[1] Its inherent structural rigidity and the synthetic tractability of its aromatic ring make it a "privileged structure" in medicinal chemistry. The introduction of an amino group at the C-6 position unlocks a critical vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Chromane-6-amine analogs have emerged as promising candidates in diverse therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory disorders. This guide provides an in-depth exploration of the discovery and synthesis of chromane-6-amine analogs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and discuss the rationale for analog design based on established SAR.

Strategic Approaches to the Synthesis of the Chromane-6-Amine Core

The construction of chromane-6-amine analogs can be broadly approached through two primary retrosynthetic disconnections: formation of the chromane ring system followed by introduction of the 6-amino group, or simultaneous construction of the functionalized chromane. The most prevalent and often most practical approach involves the initial synthesis of a 6-nitrochromane intermediate, which can then be readily reduced to the desired 6-aminochromane. An alternative, powerful strategy for the direct formation of the C-N bond is the Buchwald-Hartwig amination of a 6-halochroman.

Primary Synthetic Pathway: Nitration and Subsequent Reduction

This robust, two-stage approach is the workhorse for the synthesis of many chromane-6-amine analogs. It offers the advantage of utilizing readily available starting materials and employs well-understood, scalable chemical transformations.

Stage 1: Construction of the 6-Nitrochromane Scaffold

The synthesis of the 6-nitrochromane core typically begins with a suitably substituted 4-nitrophenol. The choice of the subsequent reaction to form the pyran ring depends on the desired substitution pattern on the chromane nucleus. For the common 2,2-dimethylchromane scaffold, a direct reaction with isoprene or a related C5 unit is often employed.

Experimental Protocol: Synthesis of 6-Nitro-2,2-dimethylchromane

This protocol is adapted from established methodologies for the synthesis of substituted chromanes.

Materials:

  • 4-Nitrophenol

  • Isoprene (or 2-methyl-3-buten-2-ol)

  • Formic acid (or other suitable acid catalyst)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in toluene, add the acid catalyst (e.g., formic acid, 0.1 eq).

  • Heat the mixture to a gentle reflux (approximately 80-90 °C).

  • Slowly add isoprene (1.5 eq) dropwise to the refluxing solution over 1-2 hours.

  • Continue to reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 6-nitro-2,2-dimethylchromane.

Causality Behind Experimental Choices:

  • The use of an acid catalyst is crucial for the electrophilic addition of the phenol to the olefin.

  • The slow addition of isoprene helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Toluene is a suitable solvent due to its relatively high boiling point and its ability to azeotropically remove any water formed during the reaction.

Stage 2: Reduction of the Nitro Group to the Amine

The reduction of the 6-nitro group to the 6-amino functionality is a critical step. Several reducing agents can be employed, with the choice often depending on factors such as substrate tolerance, scale, and environmental considerations. A widely used, effective, and relatively mild method is the use of iron powder in the presence of an ammonium salt.[2]

Experimental Protocol: Reduction of 6-Nitrochromane to 6-Aminochromane

This protocol provides a general and reliable method for the reduction of aromatic nitro compounds.[2][3]

Materials:

  • 6-Nitrochromane derivative

  • Iron powder (<10 µm)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the 6-nitrochromane (1.0 eq) in a 4:1 mixture of Ethanol/Water, add iron powder (10.0 eq) and ammonium chloride (10.0 eq).[3]

  • Heat the reaction mixture to 70 °C and stir vigorously for 1-3 hours, monitoring the reaction by TLC.[3]

  • Upon completion, cool the mixture and filter through a pad of celite. Wash the celite pad thoroughly with ethyl acetate.[3]

  • Concentrate the filtrate, and if necessary, suspend the resulting material in water and extract with ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 6-aminochromane derivative.[3]

  • The product can be further purified by silica gel chromatography if required.[3]

Causality Behind Experimental Choices:

  • Iron powder is an inexpensive and effective reducing agent for nitro groups. The reaction is heterogeneous, and vigorous stirring is necessary to ensure good contact between the reactants.

  • Ammonium chloride acts as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction. This system is generally milder than using strong acids like HCl.[2]

  • The use of a mixed solvent system of ethanol and water helps to dissolve the starting material and the ammonium chloride.

  • Filtration through celite is an effective way to remove the fine iron particles and iron oxides from the reaction mixture.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method is particularly useful for coupling amines with aryl halides and can be a valuable alternative to the nitro-reduction pathway, especially when the starting material is a 6-halochroman.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical for reaction efficiency and substrate scope.[5]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

  • Amine Source: A wide range of primary and secondary amines can be used as coupling partners. For the synthesis of the primary 6-aminochromane, an ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide can be employed.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide 6-Bromo- chromane Product 6-Amino- chromane Analog ArylHalide->Product Amine Amine (R₂NH) or Ammonia Equivalent Amine->Product Pd_L Pd(0) Catalyst + Ligand Pd_L->Product Catalyst Base Base (e.g., NaOtBu) Base->Product Base Solvent Anhydrous Solvent Solvent->Product Solvent

Structure-Activity Relationship (SAR) and Analog Design

The 6-amino group of the chromane scaffold serves as a key handle for derivatization to explore SAR and optimize biological activity.

Key Modification Points:

  • N-Alkylation/N-Arylation: The amino group can be readily alkylated or arylated to introduce various substituents. This can influence lipophilicity, steric bulk, and hydrogen bonding capacity, which in turn can affect target binding and pharmacokinetic properties.

  • Amide/Sulfonamide Formation: Acylation or sulfonylation of the 6-amino group can introduce hydrogen bond donors and acceptors, which can be crucial for target engagement.

  • Modifications on the Chromane Ring: In addition to derivatization of the 6-amino group, modifications at other positions of the chromane ring, such as the 2- and 7-positions, can further modulate the biological activity.

SAR in Neurodegenerative Diseases:

In the context of Alzheimer's disease, chromane derivatives have been investigated as inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO).[6] SAR studies have shown that the nature of the substituent on the amino group can significantly impact potency and selectivity. For instance, the introduction of a propargyl group on the nitrogen has been explored for irreversible inhibition of MAO-B.

SAR in Oncology:

Chromane analogs have demonstrated promising anticancer activity. Structure-activity relationship studies have indicated that substitutions on both the chromane core and the 6-amino group can influence cytotoxicity against various cancer cell lines. For example, the introduction of specific substituted aryl groups on the 6-amino position has been shown to enhance cytotoxic effects.

Data Presentation: Biological Activity of Chromane-6-Amine Analogs

The following table summarizes representative biological activity data for a hypothetical series of chromane-6-amine analogs to illustrate the impact of structural modifications.

Compound IDTargetIC₅₀ (µM)
C6A-01 HHAChE15.2
C6A-02 CH₃HAChE8.5
C6A-03 BenzylHAChE2.1
C6A-04 HHMCF-7 (Cancer Cell Line)> 50
C6A-05 HCOCH₃MCF-7 (Cancer Cell Line)12.8
C6A-06 HSO₂PhMCF-7 (Cancer Cell Line)5.4

This is a representative table; actual values would be sourced from specific literature.

Conclusion and Future Perspectives

The chromane-6-amine scaffold represents a versatile and valuable platform for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the robust nitro-reduction pathway, provide a reliable means for accessing a wide range of analogs. The ability to readily modify the 6-amino group allows for extensive exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of the biological targets for these compounds grows, the rational design and synthesis of new chromane-6-amine analogs will undoubtedly lead to the development of next-generation therapeutics for a variety of diseases.

References

  • Ayer, W. A., & Trifonov, L. S. (1994).
  • Ramadas, K., & Srinivasan, N. (1992). An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one.
  • Common SAR Derived from Linear and Non-linear QSAR Studies on AChE Inhibitors used in the Treatment of Alzheimer's Disease. (n.d.). NIH.
  • (a) Chart comparing the IC50 values of the compounds for different cell... (n.d.).
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2025, August 10).
  • The nitration of 4-Nitro- and 4-Bromo-2,6-dimethylphenols; X-Ray Crystal Structures of t-6-Hydroxy-2,6-dimethyl-r-2,4,t-5-trinitrocyclohex-3-enone, r-2,t-6. (n.d.). Sci-Hub.
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.
  • cell lines ic50: Topics by Science.gov. (n.d.).
  • Preparation of 4-nitro:phenol derivative pharmaceutical intermediates. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 6-Amino-4-methyl-2H-chromen-2-one. (n.d.). Benchchem.
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PMC.
  • Activity of aromatic tertiary amine derivatives as selective butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease. 2D and 3D QSAR Studies. (2023, August 27).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess. (n.d.). Benchchem.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
  • Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring. (n.d.). PMC.
  • Buchwald-Hartwig Amination Reaction | Prepare for G
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Buchwald–Hartwig amin
  • Article. (2023, November 30). SciELO.
  • Structure-activity relationship studies on drug candidates for alzheimer's disease. (n.d.). Allied Academies.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). MDPI.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.
  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013, May 14). Semantic Scholar.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. (2025, August 10).
  • ChemInform Abstract: Economical and Scalable Synthesis of 6-Amino-2-cyanobenzothiazole. | Request PDF. (2025, August 7).
  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.).

Sources

The Strategic Exploration of 3,4-Dihydro-2H-1-Benzopyran-6-amine: A Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 21, 2026 – This technical guide serves as an in-depth exploration of the 3,4-dihydro-2H-1-benzopyran-6-amine scaffold, a privileged structure in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the synthesis, biological activities, and, most critically, the Structure-Activity Relationships (SAR) that govern the therapeutic potential of this versatile core. By dissecting the intricate interplay between molecular architecture and pharmacological response, we aim to provide a roadmap for the rational design of novel therapeutics targeting a range of debilitating diseases.

The this compound Core: A Scaffold of Significant Interest

The 3,4-dihydro-2H-1-benzopyran, commonly known as a chroman, is a bicyclic heterocyclic system that is a cornerstone of numerous natural products and synthetic molecules with profound biological effects.[1] The introduction of an amine group at the 6-position imbues the scaffold with a crucial handle for molecular recognition by a variety of biological targets, rendering this compound a highly attractive starting point for drug discovery campaigns. This guide will systematically explore the SAR of this core, focusing on key therapeutic areas where it has shown considerable promise.

Navigating the Synthetic Landscape: Crafting Diversity in the Chroman Core

The ability to generate a diverse library of analogs is fundamental to any successful SAR exploration. The synthesis of substituted 3,4-dihydro-2H-1-benzopyran-6-amines can be approached through several strategic routes, allowing for the introduction of a wide array of functional groups at key positions.

General Synthetic Strategies

A common and versatile approach to the this compound core involves the construction of the chroman ring system followed by the introduction or manipulation of the 6-amino group. Key synthetic transformations often include:

  • Chromone Reduction: The reduction of a substituted 6-nitrochromone to the corresponding 6-aminochroman provides a straightforward entry point to the core structure.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the introduction of substituents at various positions on the aromatic ring, palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings are invaluable tools.[2]

  • Electrophilic Aromatic Substitution: The electron-rich nature of the benzopyran ring allows for electrophilic substitution reactions to introduce functional groups at the 5- and 7-positions. The directing effects of the ether oxygen and the 6-amino group play a crucial role in the regioselectivity of these reactions.

Detailed Protocol: Synthesis of N-Substituted this compound Analogs

Below is a representative, multi-step protocol for the synthesis of a library of N-substituted analogs, a common strategy in SAR studies.

Step 1: Nitration of 3,4-dihydro-2H-1-benzopyran

  • To a solution of 3,4-dihydro-2H-1-benzopyran in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (typically 0 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction with ice water and extract the product with an organic solvent.

  • Purify the resulting 6-nitro-3,4-dihydro-2H-1-benzopyran by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the 6-nitro-3,4-dihydro-2H-1-benzopyran in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

  • Alternatively, use a chemical reducing agent like tin(II) chloride in hydrochloric acid.

  • Upon completion, filter the catalyst (if applicable) and neutralize the reaction mixture.

  • Extract and purify the this compound.

Step 3: N-Alkylation or N-Acylation

  • To a solution of this compound in a suitable solvent (e.g., dichloromethane or DMF), add a base (e.g., triethylamine or diisopropylethylamine).

  • Introduce the desired alkyl halide or acyl chloride dropwise at room temperature.

  • Stir the reaction until completion, as monitored by TLC.

  • Work up the reaction by washing with water and brine, followed by drying and concentration.

  • Purify the final N-substituted product by column chromatography or recrystallization.

Deciphering the Code: Structure-Activity Relationships

The core of this guide lies in the systematic analysis of how structural modifications to the this compound scaffold influence its interaction with biological targets.

Targeting the Serotonin 5-HT1A Receptor: A Quest for Anxiolytics

A significant body of research has focused on the development of this compound derivatives as ligands for the 5-HT1A receptor, a key target for anxiolytic and antidepressant therapies.[3][4]

Key SAR Insights for 5-HT1A Receptor Affinity:

  • The Amino Group: The nature of the substituent on the 6-amino group is a critical determinant of affinity.

    • Primary and Secondary Amines: Generally exhibit lower affinity compared to tertiary amines.[5]

    • Tertiary Amines: Larger substituents on the nitrogen are well-tolerated by the receptor.[5]

    • Imido and Sulfonamido Groups: The incorporation of imido or sulfonamido functionalities at the end of an alkyl chain attached to the 6-amino group often leads to high-affinity ligands.[3]

  • The Alkyl Side Chain: The length of the alkyl chain connecting the 6-amino group to a terminal functional group is crucial.

    • A chain of four methylene units is often optimal for high affinity.[3]

  • Substituents on the Aromatic Ring: Modifications to the benzene portion of the chroman ring can modulate affinity and selectivity.

    • 5-Position: Introduction of carboxylate esters, amides, and ketones at the 5-position can yield high-affinity and selective 5-HT1A ligands.[5]

  • Stereochemistry: The stereochemistry at the 3-position of the dihydropyran ring can have a profound impact on activity.

    • For many series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, the dextrorotatory enantiomer displays higher affinity and selectivity for the 5-HT1A receptor.[3][4]

Compound ID Modification 5-HT1A Affinity (Ki, nM) Selectivity Profile
Parent Unsubstituted 6-amineModerateLow
Analog A N,N-dipropyl at 6-amineHighModerate vs. D2
Analog B 6-(4-(phthalimido)butyl)aminoVery HighHigh vs. other 5-HT and D2
Analog C 5-methoxycarbonyl, N,N-diethyl at 6-amineHighHigh vs. D2

Note: The data in this table is representative and compiled from multiple sources to illustrate SAR trends.

Experimental Workflow for Receptor Binding Assays

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Homogenize tissue (e.g., rat hippocampus) in ice-cold buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]8-OH-DPAT) and test compound prep4->assay1 assay2 Incubate at a specific temperature for a defined time assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 assay4 Measure radioactivity on filters using liquid scintillation counting assay3->assay4 analysis1 Determine non-specific binding in the presence of excess unlabeled ligand assay4->analysis1 analysis2 Calculate specific binding analysis1->analysis2 analysis3 Generate competition curves and calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a typical radioligand receptor binding assay.

Modulation of Dopamine Receptors: Implications for Neurological Disorders

The this compound scaffold has also been investigated for its interaction with dopamine receptors, particularly the D2 subtype, which is a key target in the treatment of psychosis and Parkinson's disease.[2][6]

Emerging SAR for Dopamine D2 Receptor Antagonism:

While less explored than 5-HT1A activity, some key structural features for D2 receptor interaction have been identified:

  • Amine Substituents: Similar to 5-HT1A ligands, the nature of the amine substituent is critical. Specific substitutions can confer D2 affinity, though often with a concomitant decrease in selectivity over other monoamine receptors.

  • Aromatic Substituents: The electronic and steric properties of substituents on the benzene ring can influence D2 receptor binding. Halogenation, for instance, has been shown in related scaffolds to enhance affinity.

Further systematic exploration is required to delineate a clear SAR for potent and selective D2 receptor ligands based on this scaffold.

Kinase Inhibition: A New Frontier for the Chroman Scaffold

Recent studies have begun to explore the potential of chroman-based structures as kinase inhibitors, targeting enzymes involved in cell signaling pathways implicated in cancer and inflammation. While specific SAR data for the this compound core against a broad panel of kinases is still emerging, related spirochromane derivatives have shown promise as Akt inhibitors.[7]

Hypothesized SAR for Kinase Inhibition:

  • The 6-Amino Group: This group can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase active site.

  • Substituents on the Aromatic Ring: These can be tailored to occupy hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

  • The Dihydropyran Ring: Modifications to this ring can influence the overall conformation of the molecule, which is critical for optimal binding to the kinase active site.

Logical Relationship of SAR Exploration

Core This compound Core Synthesis Diverse Synthetic Routes Core->Synthesis Library Analog Library (Systematic Modifications) Synthesis->Library BioAssay Biological Assays (e.g., Binding, Functional) Library->BioAssay Data Quantitative Data (e.g., Ki, IC50, EC50) BioAssay->Data SAR Structure-Activity Relationship (SAR) Model Data->SAR Design Rational Design of Novel Compounds SAR->Design Lead Lead Optimization SAR->Lead Design->Library

Caption: The iterative cycle of SAR-driven drug discovery.

Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The established SAR for 5-HT1A receptor ligands provides a strong foundation for the development of new treatments for anxiety and depression. Furthermore, the emerging data on dopamine receptor modulation and kinase inhibition suggest that the therapeutic applications of this core are far from fully realized.

Future research should focus on:

  • Expanding the Scope of Biological Targets: Systematic screening of analog libraries against a broader range of targets, including other GPCRs, ion channels, and enzymes, is warranted.

  • Structure-Based Drug Design: Where crystal structures of target proteins are available, computational modeling can be employed to guide the design of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this scaffold is essential for translating in vitro activity into in vivo efficacy.

References

  • Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. PubMed. [Link]

  • Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR. ScienceDirect. [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. PubMed. [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Publications. [Link]

  • 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors. ResearchGate. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

  • Discovery and SAR of spirochromane Akt inhibitors. PubMed. [Link]

  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Rational Design of a Novel 6 H-Benzo[ c]chromen Series as Selective PI3Kα Inhibitors. PubMed. [Link]

  • Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. PubMed. [Link]

  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. PubMed. [Link]

  • Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. ScienceDirect. [Link]

  • Analogues of the Dopamine D2 Receptor Antagonist. Amanote Research. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI. [Link]

  • 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. PubMed. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. ResearchGate. [Link]

  • Synthesis, Biological Investigation and Docking Study of Novel Chromen Derivatives as Anti-Cancer Agents. PubMed. [Link]

  • Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation. PubMed. [Link]

  • 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. PubMed. [Link]

  • Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. PubMed. [Link]

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to Benzopyran Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the dynamic landscape of drug discovery, the benzopyran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the key therapeutic targets of benzopyran compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to illuminate the path from molecular mechanism to potential clinical application.

Introduction: The Benzopyran Scaffold - A Versatile Pharmacophore

Benzopyran, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic molecules with significant therapeutic value.[1] Its inherent structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and cardiovascular effects.[1][2] This guide delves into the specific molecular machinery that benzopyran derivatives interact with, providing a foundational understanding for future drug design and development.

Part 1: Oncological Targets of Benzopyran Derivatives

The anticancer potential of benzopyran compounds is a rapidly evolving field of study, with several key molecular targets identified. These compounds exhibit multi-faceted mechanisms of action, often leading to the induction of apoptosis and inhibition of cell proliferation across a wide range of cancer cell lines.[3][4]

Microtubule Dynamics: The Tubulin Target

Certain third-generation benzopyran compounds have been identified as potent inhibitors of tubulin polymerization.[3][5] By disrupting the dynamic assembly and disassembly of microtubules, these agents induce a delay in mitosis, leading to either mitotic slippage or apoptosis.[3][5] This mechanism is foundational to their broad anti-cancer activity.[3][5]

Quantitative Analysis of Tubulin Polymerization Inhibition:

Compound IDCancer Cell LineIC50 (µM) for Tubulin Polymerization InhibitionReference
Compound 4cMDA-MB-231 (Breast Cancer)17 ± 0.3[6]
Compound 6rDU-145 (Prostate Cancer)1.84[7]
Compound 6yDU-145 (Prostate Cancer)2.43[7]
Compound 14A549 (Lung Cancer)1.68[8]
Compound 15HeLa (Cervical Cancer)4.9[8]
Compound 45-3.9[8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the GTP-induced polymerization of tubulin, which can be monitored by an increase in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 10 mM GTP stock solution in the same buffer.

    • Prepare serial dilutions of the benzopyran test compound and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • On ice, add 10 µL of the diluted test compound or control to the appropriate wells.

    • Prepare a tubulin/GTP reaction mixture by combining the tubulin solution and GTP stock.

    • Add 90 µL of the tubulin/GTP mixture to each well.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization (Vmax) from the slope of the linear phase.

    • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Workflow for In Vitro Tubulin Polymerization Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Reagents Prepare Tubulin, GTP, and Test Compounds Setup Set up reactions in 96-well plate on ice Reagents->Setup Incubate Incubate at 37°C in plate reader Setup->Incubate Measure Measure Absorbance at 340 nm over time Incubate->Measure Analyze Plot curves, calculate Vmax and IC50 Measure->Analyze

Caption: Workflow of the in vitro tubulin polymerization assay.

Redox Homeostasis: Targeting Glutathione and Thioredoxin Reductases

Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) and rely on robust antioxidant systems for survival. Glutathione reductase (GR) and thioredoxin reductase (TrxR) are key enzymes in these protective pathways. Novel benzopyran derivatives have been shown to dually inhibit both GR and TrxR, leading to a synergistic antitumor effect.[9]

Quantitative Analysis of GR and TrxR Inhibition:

Compound IDTarget EnzymeIC50 (µM)Reference
SIMR1281Glutathione Reductase (GSHR)0.59[9]
SIMR1281Thioredoxin Reductase (TrxR)2.42[9]

Experimental Protocol: Glutathione Reductase Inhibition Assay

This spectrophotometric assay monitors the oxidation of NADPH to NADP+, which is proportional to GR activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer.

    • Prepare a 1X NADPH solution.

    • Prepare a Glutathione Disulfide (GSSG) solution.

    • Prepare serial dilutions of the benzopyran test compound.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the 1X NADPH solution to each well.

    • Add 100 µL of the prepared GR enzyme standard or sample.

    • Add 50 µL of a chromogen solution.

    • Add 25 µL of the GSSG solution to initiate the reaction.

  • Data Acquisition:

    • Immediately begin recording the absorbance at 405 nm at 1-minute intervals for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance, which is proportional to GR activity.

    • Determine the percentage of inhibition and calculate the IC50 value of the test compound.

Pro-Survival Signaling: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzopyran derivatives have been shown to inactivate the Ras/ERK and PI3K/Akt pathways, leading to apoptosis.[9][10]

Quantitative Analysis of PI3K/Akt Pathway Inhibition:

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5aMDA-MB-231 (Breast Cancer)5.2 - 22.2[10]
Compound 5cVarious cancer cell lines3.3 - 12.92[10]
Compound 1LMCF-7 (Breast Cancer)0.2[11]
Compounds 2O, 2K, 1C, 2M, 2JMCF-7 (Breast Cancer)11.74 - 27.2[11]

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt, a key indicator of PI3K/Akt pathway activation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat cells with varying concentrations of the benzopyran test compound for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.

PI3K/Akt Signaling Pathway Inhibition by Benzopyran Compounds:

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Growth, Survival) Akt->Downstream Benzopyran Benzopyran Compound Benzopyran->PI3K inhibits

Caption: Benzopyran compounds can inhibit the PI3K/Akt signaling pathway.

Part 2: Cardiovascular Targets of Benzopyran Derivatives

Benzopyran derivatives have shown significant promise as cardiovascular agents, primarily through their action on ion channels.

Vasodilation and Cardioprotection: ATP-Sensitive Potassium (KATP) Channels

Benzopyran compounds are well-established openers of ATP-sensitive potassium (KATP) channels.[6][12][13] This activity leads to vasorelaxation and myocardial protection, making them valuable candidates for treating hypertension and ischemic heart disease.[6][12][13]

Quantitative Analysis of KATP Channel Opening Activity:

Compound IDAssayIC50 (µM)Reference
Compound 8bRat aortic strip relaxation0.25[1]
Compound 8fRat aortic strip relaxation6.44[1]
Compound 8jRat aortic strip relaxation8.65[1]

Experimental Protocol: Patch-Clamp Electrophysiology for KATP Channel Activity

This technique allows for the direct measurement of ion channel currents in live cells.

Step-by-Step Methodology:

  • Cell Preparation:

    • Isolate vascular smooth muscle cells or cardiomyocytes.

    • Plate the cells on coverslips for recording.

  • Patch-Clamp Recording:

    • Use a glass micropipette with a small tip diameter to form a high-resistance seal with the cell membrane (giga-seal).

    • Establish a whole-cell recording configuration by rupturing the membrane patch.

    • Apply voltage-clamp protocols to measure KATP channel currents.

  • Compound Application:

    • Perfuse the recording chamber with an external solution containing the benzopyran test compound at various concentrations.

  • Data Acquisition and Analysis:

    • Record the changes in KATP channel current in response to the compound.

    • Construct dose-response curves to determine the EC50 for channel activation.

Part 3: Neurological Targets of Benzopyran Derivatives

The neuroprotective properties of benzopyran compounds are of great interest for the treatment of neurodegenerative diseases like Alzheimer's.

Alzheimer's Disease: Inhibition of Amyloid-Beta Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. Certain benzofuran analogues, which share a similar core structure with benzopyrans, have been shown to inhibit Aβ aggregation.[14]

Quantitative Analysis of Aβ Aggregation Inhibition:

Compound ClassAssayIC50 (µM)Reference
Benzofuran analoguesAmyloid-beta aggregation< 5[14]
Compound 1 (Resveratrol-based)Aβ1-42 self-aggregation0.187[15]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to monitor the formation of amyloid fibrils in vitro.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a solution of Aβ peptide (e.g., Aβ1-42) and the benzopyran test compound.

  • Aggregation Assay:

    • Incubate the Aβ peptide solution with and without the test compound at 37°C to allow for aggregation.

    • At various time points, take aliquots of the reaction mixture.

  • Fluorescence Measurement:

    • Add the aliquots to the ThT working solution in a 96-well plate.

    • Measure the fluorescence intensity with excitation at ~440 nm and emission at ~482 nm.

  • Data Analysis:

    • An increase in fluorescence intensity indicates the formation of amyloid fibrils.

    • Compare the fluorescence of samples with and without the test compound to determine the percentage of inhibition.

Part 4: Antimicrobial Targets of Benzopyran Derivatives

With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Benzopyran derivatives have demonstrated potential in this area by targeting essential bacterial enzymes.

Bacterial DNA Replication: DNA Gyrase B Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. Benzopyrone-based derivatives have been shown to inhibit the ATPase activity of the DNA gyrase B subunit.[3][16]

Quantitative Analysis of DNA Gyrase B Inhibition:

Compound IDTargetIC50 (µM)Reference
Compound 8dE. coli DNA gyrase B0.76[3]
Novobiocin (control)E. coli DNA gyrase B0.41[3]
Ciprofloxacin (control)E. coli DNA gyrase B2.72[3]

Experimental Protocol: DNA Gyrase B ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and glycerol.

    • Prepare solutions of linear DNA (e.g., pBR322), ATP, phosphoenolpyruvate (PEP), pyruvate kinase/lactate dehydrogenase (PK/LDH), and NADH.

    • Prepare serial dilutions of the benzopyran test compound.

  • Assay Setup (in a 96-well plate):

    • Combine the assay buffer, linear DNA, PEP, PK/LDH, and NADH to create an assay mix.

    • Add the assay mix to the wells.

    • Add the test compound or control.

    • Add the DNA gyrase enzyme to all wells except the negative control.

  • Data Acquisition:

    • Monitor the absorbance at 340 nm for 10 minutes at 25°C.

    • Initiate the reaction by adding ATP to each well.

    • Continue to monitor the absorbance at 340 nm for up to 60 minutes.

  • Data Analysis:

    • The rate of decrease in absorbance at 340 nm is proportional to the ATPase activity.

    • Calculate the percentage of inhibition and the IC50 value for the test compound.

Conclusion and Future Directions

The benzopyran scaffold represents a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. The diverse biological activities of benzopyran derivatives are a direct result of their ability to interact with a multitude of molecular targets, as detailed in this guide. The provided experimental protocols offer a robust framework for the continued investigation and optimization of these promising compounds. Future research should focus on elucidating the structure-activity relationships for each target class to guide the rational design of next-generation benzopyran-based drugs with enhanced potency, selectivity, and pharmacokinetic properties.

References

A comprehensive list of all cited sources with clickable URLs is provided below for verification and further reading.

Sources

Methodological & Application

Synthetic Pathways to 3,4-Dihydro-2H-1-benzopyran-6-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4-Dihydro-2H-1-benzopyran-6-amine, commonly known as 6-aminochromane, is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid bicyclic framework and the presence of a primary aromatic amine render it a versatile scaffold for the synthesis of a wide array of biologically active compounds. Derivatives of 6-aminochromane have shown promise in various therapeutic areas, including as potent antioxidants, neuroprotective agents, and as key components in the development of novel kinase inhibitors. The strategic importance of this compound necessitates robust and efficient synthetic routes for its preparation.

This comprehensive guide provides an in-depth analysis of the most effective and commonly employed synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step protocols, and offer insights into the practical considerations for each method. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this valuable building block.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several viable disconnection points, leading to a few primary synthetic strategies. The most direct approaches focus on the late-stage introduction of the amine functionality onto a pre-formed benzopyran core. Alternatively, the benzopyran ring can be constructed from appropriately substituted acyclic precursors.

G target This compound intermediate1 6-Nitro-3,4-dihydro-2H-1-benzopyran target->intermediate1 Reduction intermediate2 6-Halo-3,4-dihydro-2H-1-benzopyran target->intermediate2 Buchwald-Hartwig Amination intermediate3 4-Aminophenol + 1,3-Dihalopropane target->intermediate3 Cyclization start1 3,4-Dihydro-2H-1-benzopyran intermediate1->start1 Nitration start2 Ammonia Equivalent intermediate2->start2 start3 4-Aminophenol intermediate3->start3 start4 1,3-Dihalopropane intermediate3->start4

Caption: Retrosynthetic analysis of this compound.

Synthetic Route 1: Nitration and Subsequent Reduction of 3,4-Dihydro-2H-1-benzopyran

This is arguably the most traditional and widely used approach for the synthesis of 6-aminochromane. The strategy involves two key steps: the electrophilic nitration of the electron-rich aromatic ring of 3,4-dihydro-2H-1-benzopyran (chromane), followed by the reduction of the resulting nitro group to the desired amine.

Step 1: Electrophilic Nitration of 3,4-Dihydro-2H-1-benzopyran

The ether oxygen of the pyran ring is an activating, ortho-, para-directing group. Due to steric hindrance at the C7 position, the electrophilic nitration of chromane predominantly occurs at the C6 position. A mixture of nitric acid and sulfuric acid is the most common nitrating agent for this transformation. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

G cluster_0 Workflow for Route 1 Start 3,4-Dihydro-2H-1-benzopyran Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 6-Nitro-3,4-dihydro-2H-1-benzopyran Step1->Intermediate Step2 Reduction (e.g., H₂/Pd/C or SnCl₂·2H₂O) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis via nitration and reduction.

Protocol 1: Synthesis of 6-Nitro-3,4-dihydro-2H-1-benzopyran

Materials:

  • 3,4-Dihydro-2H-1-benzopyran (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3,4-dihydro-2H-1-benzopyran to the cold sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzopyran in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 6-nitro-3,4-dihydro-2H-1-benzopyran.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in 6-nitro-3,4-dihydro-2H-1-benzopyran to the corresponding amine can be achieved through various methods. The two most common and reliable methods are catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

This method is often preferred due to its clean nature, as the only byproduct is water.[1] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

Protocol 2A: Catalytic Hydrogenation of 6-Nitro-3,4-dihydro-2H-1-benzopyran

Materials:

  • 6-Nitro-3,4-dihydro-2H-1-benzopyran (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Dissolve 6-nitro-3,4-dihydro-2H-1-benzopyran in ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator).

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound, which is often pure enough for subsequent use. Further purification can be achieved by column chromatography if necessary.

Method B: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride dihydrate in the presence of a strong acid is a classic and effective method for converting aromatic nitro compounds to anilines.[2][3][4] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Protocol 2B: Reduction of 6-Nitro-3,4-dihydro-2H-1-benzopyran with Tin(II) Chloride

Materials:

  • 6-Nitro-3,4-dihydro-2H-1-benzopyran (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 6-nitro-3,4-dihydro-2H-1-benzopyran in ethanol.

  • Add tin(II) chloride dihydrate to the solution.

  • Slowly add concentrated hydrochloric acid with stirring. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated NaOH solution until the pH is basic. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.

  • Extract the filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel.

Method Reagents Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/CRoom temperature, atmospheric or elevated pressureClean reaction, high yield, simple work-upCatalyst can be pyrophoric, may reduce other functional groups
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClRefluxGood chemoselectivity, inexpensive reagentsStoichiometric amounts of tin salts are produced as waste, work-up can be tedious

Synthetic Route 2: Buchwald-Hartwig Amination of 6-Halo-3,4-dihydro-2H-1-benzopyran

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers a direct way to introduce the amine group at the C6 position from a corresponding 6-halo-substituted benzopyran (e.g., 6-bromo-3,4-dihydro-2H-1-benzopyran). The use of an ammonia equivalent is necessary for the synthesis of the primary amine.

G cluster_0 Workflow for Route 2 Start 6-Bromo-3,4-dihydro-2H-1-benzopyran Step1 Buchwald-Hartwig Amination (Pd catalyst, ligand, base, ammonia equivalent) Start->Step1 Product This compound Step1->Product

Caption: Workflow for the synthesis via Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-3,4-dihydro-2H-1-benzopyran (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Strong base (e.g., NaOtBu or LHMDS)

  • Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk flask or sealed tube, add the 6-bromo-3,4-dihydro-2H-1-benzopyran, palladium catalyst, phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the anhydrous solvent, followed by the ammonia equivalent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • If benzophenone imine was used as the ammonia source, an acidic workup (e.g., with aqueous HCl) is required to hydrolyze the imine to the primary amine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Approach: From 4-Aminophenol

An alternative strategy involves the construction of the benzopyran ring from a commercially available starting material that already contains the amino functionality, such as 4-aminophenol. This approach circumvents the need for a separate nitration and reduction sequence. The pyran ring can be formed by reacting 4-aminophenol with a suitable three-carbon dielectrophile, such as 1,3-dihalopropane, in the presence of a base.

Protocol 4: Synthesis from 4-Aminophenol (General Procedure)

Materials:

  • 4-Aminophenol (1.0 eq)

  • 1,3-Dibromopropane or 1-bromo-3-chloropropane (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol in the chosen solvent.

  • Add the base and stir the mixture at room temperature for a short period.

  • Add the 1,3-dihalopropane and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction may require prolonged heating.

  • After completion, cool the reaction mixture and filter off any inorganic salts.

  • Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Characterization Data

The following table summarizes the expected NMR data for the final product, this compound, based on spectral data of closely related compounds.

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR 6.5-6.7mAromatic CH
4.1-4.2tO-CH₂
3.4-3.6br sNH₂
2.7-2.8tAr-CH₂
1.9-2.0mCH₂-CH₂-CH₂
¹³C NMR 148-150sC-O (aromatic)
140-142sC-NH₂ (aromatic)
115-120dAromatic CH
65-67tO-CH₂
25-27tAr-CH₂
22-24tCH₂-CH₂-CH₂

Safety Considerations

  • Nitration: The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation should be performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures, such as using a blast shield. Palladium on carbon can be pyrophoric, especially after use, and should be handled with care, preferably wet with solvent.

  • Tin(II) Chloride: Tin compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. These reactions should be performed under an inert atmosphere. Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the most appropriate method will depend on factors such as the availability of starting materials, the scale of the reaction, and the presence of other functional groups in the molecule. The nitration and subsequent reduction of 3,4-dihydro-2H-1-benzopyran is a reliable and well-established method. For substrates where chemoselectivity is a concern, or for the late-stage introduction of the amine, the Buchwald-Hartwig amination offers a powerful alternative. The construction of the benzopyran ring from 4-aminophenol represents a more convergent approach that may be advantageous in certain contexts. By understanding the nuances of each synthetic pathway, researchers can select the optimal strategy to access this important building block for their drug discovery and development programs.

References

Sources

Synthesis of 3,4-Dihydro-2H-1-benzopyran-6-amine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed protocol for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure found in a variety of biologically active compounds, and the 6-amino functionality serves as a key handle for further molecular elaboration. This document offers a step-by-step methodology, explains the rationale behind experimental choices, and provides the necessary data for successful synthesis and characterization.

Introduction

The 3,4-dihydro-2H-1-benzopyran, or chroman, ring system is a core structural motif in numerous natural products and synthetic molecules with significant pharmacological activities. The introduction of an amine group at the 6-position provides a versatile precursor for the development of novel therapeutic agents, including ligands for serotonin and dopamine receptors. This protocol details a reliable and well-established synthetic route starting from commercially available 4-nitrophenol. The synthesis proceeds through three key stages: the formation of 6-nitrochroman, followed by the reduction of the nitro group to the desired amine.

Overall Synthetic Workflow

The synthesis of this compound is a multi-step process that begins with the allylation of 4-nitrophenol, followed by a Claisen rearrangement, cyclization to form the chroman ring, and a final reduction of the nitro group.

SynthesisWorkflow Start 4-Nitrophenol Step1 1-Allyloxy-4-nitrobenzene Start->Step1 O-Allylation Step2 2-Allyl-4-nitrophenol Step1->Step2 Claisen Rearrangement Step3 6-Nitrochroman Step2->Step3 Cyclization FinalProduct This compound Step3->FinalProduct Nitro Group Reduction

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis.

Part 1: Synthesis of 6-Nitrochroman

This part is a three-step sequence starting from 4-nitrophenol.

Step 1.1: Synthesis of 1-Allyloxy-4-nitrobenzene (O-Allylation)

This reaction is a standard Williamson ether synthesis where the phenoxide of 4-nitrophenol acts as a nucleophile, displacing the bromide from allyl bromide.

  • Materials:

    • 4-Nitrophenol

    • Allyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • Dry acetone

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenol in dry acetone.

    • Add anhydrous potassium carbonate to the solution.

    • To this suspension, add allyl bromide dropwise at room temperature with vigorous stirring.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure to yield pure 1-allyloxy-4-nitrobenzene.[1]

Step 1.2: Synthesis of 2-Allyl-4-nitrophenol (Claisen Rearrangement)

This step involves a thermal[2][2]-sigmatropic rearrangement of the allyl phenyl ether to form the C-allylated phenol.[3]

  • Materials:

    • 1-Allyloxy-4-nitrobenzene

    • High-boiling point solvent (e.g., N,N-diethylaniline)

  • Procedure:

    • Place 1-allyloxy-4-nitrobenzene in a round-bottom flask equipped with a reflux condenser and a thermometer.

    • Add a high-boiling point solvent such as N,N-diethylaniline.

    • Heat the solution to approximately 210 °C under a nitrogen atmosphere.[4]

    • Maintain this temperature for several hours, monitoring the progress of the reaction by TLC.[4]

    • Once the rearrangement is complete, cool the reaction mixture.

    • The product, 2-allyl-4-nitrophenol, can be purified by vacuum distillation or column chromatography. Recrystallization is also a viable purification method. A yield of around 65% is reported for this rearrangement.[4]

Step 1.3: Synthesis of 6-Nitrochroman (Cyclization)

The cyclization of 2-allyl-4-nitrophenol to form the chroman ring is typically achieved by hydrobromination of the double bond followed by an intramolecular Williamson ether synthesis.

  • Materials:

    • 2-Allyl-4-nitrophenol

    • Hydrogen bromide (HBr) solution (e.g., in acetic acid)

    • A suitable base (e.g., potassium carbonate)

    • A suitable solvent (e.g., acetone)

  • Procedure:

    • Dissolve 2-allyl-4-nitrophenol in a suitable solvent.

    • Add a solution of hydrogen bromide to the mixture to facilitate the hydrobromination of the allyl double bond.

    • After the reaction is complete (monitored by TLC), neutralize the excess acid.

    • Add a base, such as potassium carbonate, to promote the intramolecular Williamson ether synthesis, leading to the formation of the chroman ring.

    • The crude 6-nitrochroman can be purified by column chromatography.

Part 2: Synthesis of this compound (Nitro Group Reduction)

The final step is the reduction of the nitro group of 6-nitrochroman to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials:

    • 6-Nitrochroman

    • 10% Palladium on carbon (Pd/C)

    • Ethanol or Ethyl acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 6-nitrochroman in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.[1]

    • Add a catalytic amount of 10% Pd/C to the solution.[1]

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).[1]

    • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.[1]

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification and Characterization

The final product can be purified by flash column chromatography on silica gel. For basic amines, it is often beneficial to add a small amount of a competing amine, such as triethylamine, to the eluent to prevent streaking and improve separation.[5]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₉H₁₁NO[6]
Molecular Weight 149.19 g/mol [6]
CAS Number 50386-54-4[6]
Appearance Not explicitly stated, likely an oil or low-melting solid
¹H NMR Spectral data available in literature[7]
¹³C NMR Spectral data available in literature[7]
IR Spectrum Characteristic peaks for amine N-H stretching and aromatic C-H stretching are expected.[8]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • 4-Nitrophenol: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.[2]

  • Allyl bromide: Flammable, toxic, and a suspected carcinogen. Handle with extreme care.[9]

  • Hydrogen gas: Highly flammable. Ensure the hydrogenation setup is properly grounded and free of leaks.

  • Palladium on carbon (Pd/C): Flammable solid, especially when dry. Handle the wetted catalyst whenever possible.

Always consult the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and development. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process.

References

  • Stobec. (2012). SAFETY DATA SHEET - Allyl bromide. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Chinese Journal of Catalysis. [Link]

  • NIST. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). [Link]

  • University of Rochester. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (2024). Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • Google Patents. (n.d.). Process for preparing 2-allyl phenol.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). (4S)-3,4-Dihydro-2H-1-benzopyran-4-amine - Optional[Vapor Phase IR] - Spectrum. [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (2024). Angewandte Chemie International Edition. [Link]

  • PubChem. (n.d.). 3,4-Dihydro-3-amino-2H-1-benzopyran. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [Link]

  • ResearchGate. (2025). Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • NIH. (n.d.). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. [Link]

Sources

The Versatile Scaffold: Application Notes on 3,4-Dihydro-2H-1-benzopyran-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 3,4-dihydro-2H-1-benzopyran, commonly known as the chroman scaffold, represents a privileged structure in the landscape of medicinal chemistry. Its unique conformational rigidity and the amenability of its aromatic and pyran rings to diverse functionalization have established it as a cornerstone in the design of novel therapeutic agents.[1] Among its numerous derivatives, 3,4-dihydro-2H-1-benzopyran-6-amine stands out as a critical starting material and a key pharmacophore, unlocking a wide spectrum of biological activities. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Significance of the Chroman-6-amine Moiety

The therapeutic potential of the chroman scaffold is vast, with derivatives demonstrating anti-inflammatory, neuroprotective, and anticancer properties.[1] The introduction of an amine group at the 6-position of the 3,4-dihydro-2H-1-benzopyran ring system provides a crucial handle for chemical modification. This allows for the construction of elaborate molecular architectures and the fine-tuning of physicochemical properties essential for drug-like characteristics. The strategic placement of this amine group facilitates interactions with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

Therapeutic Applications and Mechanistic Insights

Derivatives of this compound have been investigated across multiple therapeutic areas, showcasing the versatility of this scaffold.

Central Nervous System (CNS) Disorders

The chroman-6-amine framework is a well-established pharmacophore for targeting CNS receptors, particularly serotonin (5-HT) and dopamine receptors.[2][3]

  • Serotonin 5-HT1A Receptor Agonists: Compounds incorporating the 3-amino-3,4-dihydro-2H-1-benzopyran structure have demonstrated high affinity and selectivity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[3][4] The rigid spirocyclic benzopyran analogues, designed based on pharmacophore models, have yielded potent 5-HT1A receptor ligands.[4] The stereochemistry of these compounds is often crucial, with the dextrorotatory enantiomers frequently exhibiting higher affinity.[4]

  • Cholinesterase Inhibitors for Alzheimer's Disease: The chroman core is also a feature of compounds designed to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Anticancer Activity

The benzopyran nucleus is a recurring motif in a variety of natural and synthetic compounds with potent anticancer activity.[5][6][7]

  • Induction of Apoptosis: Certain benzopyran-4-one-isoxazole hybrid compounds have shown significant antiproliferative activities against various cancer cell lines.[5][7] Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cell lines.[5][7]

  • Topoisomerase Inhibition: Docking studies have suggested that some benzopyran-2-one derivatives may exert their anticancer effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair in cancer cells.[8]

Anti-inflammatory Properties

Chroman derivatives have been explored for their potential to modulate inflammatory pathways.

  • Inhibition of Pro-inflammatory Mediators: Novel chromone derivatives have been shown to significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.[9] The mechanism of action for some of these compounds involves the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 signaling pathway.[9]

  • Modulation of Adhesion Molecule Expression: Certain N-substituted-7-hydroxy-2,2-dimethylchromane-6-carboxamides have demonstrated potent inhibition of TNF-α-induced ICAM-1 expression on endothelial cells, a critical step in the inflammatory response.[10][11]

Experimental Protocols

To facilitate the exploration of this versatile scaffold, the following section provides detailed, step-by-step protocols for the synthesis of a representative derivative and for key biological assays.

Protocol 1: Synthesis of a Representative N-Aryl-3,4-dihydro-2H-1-benzopyran-6-carboxamide

This protocol describes a general procedure for the acylation of this compound with a substituted benzoyl chloride.

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous NaHCO3 solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-3,4-dihydro-2H-1-benzopyran-6-carboxamide.

  • Characterization: Characterize the final product by appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

synthesis_workflow start Dissolve this compound in DCM add_base Add Triethylamine start->add_base add_acyl_chloride Add Substituted Benzoyl Chloride add_base->add_acyl_chloride monitor Monitor by TLC add_acyl_chloride->monitor workup Aqueous Work-up (NaHCO3, H2O, Brine) monitor->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize

Caption: Synthetic workflow for N-acylation.

Protocol 2: In Vitro 5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 cells)[12][13]

  • Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist)

  • Non-specific binding control: 5-HT (Serotonin) or another suitable 5-HT1A ligand at a high concentration

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Plate Preparation: To each well of a 96-well microplate, add the assay buffer.

  • Addition of Compounds: Add the test compounds at various concentrations. For total binding wells, add the vehicle (e.g., DMSO). For non-specific binding wells, add a saturating concentration of 5-HT.

  • Addition of Radioligand: Add [3H]8-OH-DPAT to all wells at a final concentration close to its Kd value.

  • Initiation of Reaction: Add the receptor membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

Diagram of Receptor Binding Assay Workflow:

binding_assay_workflow cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_measurement Measurement & Analysis prep_buffer Add Assay Buffer add_compounds Add Test Compounds/Controls prep_buffer->add_compounds add_radioligand Add [3H]8-OH-DPAT add_compounds->add_radioligand add_membrane Add Receptor Membranes add_radioligand->add_membrane incubate Incubate to Equilibrium add_membrane->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate IC50 count->analyze

Caption: Workflow for 5-HT1A receptor binding assay.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to measure the inhibition of AChE activity by test compounds.[14][15]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Assay buffer: 0.1 M phosphate buffer, pH 8.0[15]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells.

  • Addition of Compounds and Enzyme: Add the test compounds at various concentrations to the respective wells. For the negative control (100% activity), add the vehicle. Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[15]

  • Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100[15]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the this compound scaffold have provided valuable insights into the structural requirements for various biological activities.

Modification Site Observation Therapeutic Target
Substitution on the 6-amino group Elongation of the alkyl chain or introduction of aromatic/heterocyclic moieties can significantly modulate potency and selectivity.5-HT1A Receptor, Anti-inflammatory targets
Substitution on the aromatic ring Electron-donating or -withdrawing groups can influence binding affinity and metabolic stability.CNS receptors, Anticancer targets
Stereochemistry at chiral centers Enantiomers often exhibit different biological activities and potencies.5-HT1A Receptor
Introduction of spirocyclic systems Increases rigidity and can enhance receptor affinity and selectivity.5-HT1A Receptor

Diagram of SAR Logic:

sar_logic cluster_modifications Structural Modifications cluster_outcomes Impact on Biological Activity scaffold This compound Scaffold amino_sub 6-Amino Group Substitution scaffold->amino_sub aromatic_sub Aromatic Ring Substitution scaffold->aromatic_sub stereo Stereochemistry scaffold->stereo spiro Spirocyclization scaffold->spiro potency Potency amino_sub->potency selectivity Selectivity amino_sub->selectivity aromatic_sub->potency pk_pd Pharmacokinetics/Pharmacodynamics aromatic_sub->pk_pd stereo->potency stereo->selectivity spiro->potency spiro->selectivity

Sources

Unlocking Cellular Insights: 3,4-Dihydro-2H-1-benzopyran-6-amine as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Small Molecule Probes in Cellular Imaging

In the intricate landscape of cellular biology, molecular probes are indispensable tools for illuminating the complex machinery of life. Among these, small, cell-permeant fluorescent molecules have revolutionized our ability to visualize and quantify dynamic processes within living cells. This guide delves into the application of 3,4-dihydro-2H-1-benzopyran-6-amine , a member of the chroman family, as a promising molecular probe. While its direct applications as a fluorescent marker are an emerging area of investigation, its structural similarity to established fluorophores, such as coumarin derivatives, provides a strong rationale for its use in cellular imaging.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols and the underlying scientific principles for employing this versatile scaffold in your experimental workflows.

The chroman core, a bicyclic ether, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective effects and receptor modulation.[2][3] The addition of an amino group at the 6-position is anticipated to confer favorable photophysical properties, transforming the molecule into a valuable tool for fluorescence microscopy. The primary amino group can also serve as a reactive handle for conjugation to other molecules of interest, further expanding its utility.

This guide will provide a foundational understanding of the physicochemical properties of this compound, detailed protocols for its application in live-cell imaging, and insights into potential areas of research where this probe could provide significant value.

Physicochemical and Predicted Photophysical Properties

While extensive photophysical characterization of this compound is not yet widely published, we can infer its likely properties based on its structural similarity to 7-Amino-4-methylcoumarin (AMC), a well-established blue fluorescent dye.[1] The electron-donating amino group on the benzopyran ring is expected to result in a fluorescent molecule.

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₁₁NO[4]
Molecular Weight 149.19 g/mol [5]
Predicted Excitation Max (λex) ~340 - 360 nmInferred from[1]
Predicted Emission Max (λem) ~430 - 460 nmInferred from[1]
Solubility Soluble in DMSO, DMF, and acetoneInferred from[1]

Causality Behind Predicted Properties: The fluorescence of aminocoumarin and related structures arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting portion of the molecule upon photoexcitation. This results in a significant Stokes shift and emission in the visible spectrum. It is crucial to experimentally determine the precise excitation and emission maxima for this compound in the buffer system of your choice to optimize imaging parameters.

Experimental Workflows and Protocols

The following protocols are designed to provide a robust starting point for utilizing this compound as a fluorescent probe for live-cell imaging. Optimization of concentrations and incubation times is recommended for each specific cell type and experimental condition.

Diagram of the General Live-Cell Imaging Workflow

LiveCellWorkflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Fluorescence Microscopy cell_culture 1. Plate cells on imaging-compatible vessel cell_growth 2. Allow cells to adhere and reach desired confluency cell_culture->cell_growth prepare_probe 3. Prepare working solution of the probe cell_growth->prepare_probe incubate_probe 4. Incubate cells with the probe solution prepare_probe->incubate_probe wash_cells 5. Wash cells to remove excess probe incubate_probe->wash_cells acquire_images 6. Image cells using appropriate filter sets wash_cells->acquire_images analyze_data 7. Analyze images for localization and intensity acquire_images->analyze_data

Caption: General workflow for live-cell imaging using a fluorescent molecular probe.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the general procedure for staining live, adherent cells with this compound and subsequent imaging using fluorescence microscopy.

Materials:

  • This compound (store stock solution at -20°C, protected from light)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV-excitation filter set)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Expert Tip: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Cell Preparation:

    • Plate your cells of interest onto a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) at a density that will result in 50-70% confluency at the time of imaging.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended.

    • Causality: The optimal concentration will depend on the cell type and the specific application. Higher concentrations may lead to cytotoxicity or non-specific staining, while lower concentrations may result in a weak signal.

    • Remove the existing culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the probe-containing medium.

    • Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Place the imaging vessel on the stage of the fluorescence microscope.

    • Excite the sample using a light source around 350 nm and collect the emission using a filter centered around 440 nm. These settings are based on the predicted spectra and should be optimized.

    • Acquire images using a sensitive camera.

Protocol 2: Investigating Potential as a Neuromodulatory Probe

Given the known neurological activities of chroman derivatives, this compound could potentially be used to probe specific neuronal functions or receptor binding.[2][6] This protocol provides a framework for exploring such applications.

Materials:

  • Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Agonists or antagonists for receptors of interest (e.g., serotonin or dopamine receptors)

  • Ion indicators (e.g., a calcium indicator like Fura-2 AM) if investigating ion channel modulation

Procedure:

  • Neuronal Culture Preparation:

    • Culture primary neurons or neuronal cell lines on poly-D-lysine coated imaging dishes.

    • Allow the neurons to differentiate and form synaptic connections.

  • Probe Application and Baseline Imaging:

    • Follow the staining protocol outlined in Protocol 1 to load the neurons with this compound.

    • Acquire baseline fluorescence images of the stained neurons.

  • Stimulation and Time-Lapse Imaging:

    • Introduce a stimulus, such as a neurotransmitter agonist or antagonist, to the neuronal culture.

    • Immediately begin time-lapse imaging to monitor any changes in the fluorescence intensity or localization of the probe in response to the stimulus.

    • Rationale: Changes in the probe's fluorescence may indicate binding to a target receptor or a change in the local cellular environment induced by the stimulus.

  • Co-localization Studies (Optional):

    • To identify the subcellular localization of the probe, co-stain the cells with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

    • Analyze the images for co-localization between the probe and the organelle markers.

Diagram of a Potential Neuromodulatory Investigation

NeuroInvestigation cluster_setup Experimental Setup cluster_experiment Stimulation and Observation cluster_analysis Data Analysis culture_neurons 1. Culture and differentiate neurons load_probe 2. Load neurons with this compound culture_neurons->load_probe baseline_img 3. Acquire baseline fluorescence images load_probe->baseline_img add_stimulus 4. Add neurotransmitter/modulator baseline_img->add_stimulus timelapse_img 5. Perform time-lapse imaging add_stimulus->timelapse_img analyze_intensity 6. Analyze changes in fluorescence intensity timelapse_img->analyze_intensity analyze_localization 7. Analyze changes in probe localization analyze_intensity->analyze_localization co_localization 8. (Optional) Co-localization with organelle markers analyze_localization->co_localization

Caption: Workflow for investigating the neuromodulatory effects of the probe.

Data Interpretation and Troubleshooting

  • High Background: If you observe high background fluorescence, try reducing the probe concentration, decreasing the incubation time, or increasing the number of wash steps.

  • Weak Signal: A weak signal may be due to a low probe concentration, insufficient incubation time, or photobleaching. Increase the probe concentration or incubation time, and minimize the exposure time during image acquisition.

  • Phototoxicity: If you observe signs of cellular stress (e.g., membrane blebbing, cell rounding), reduce the probe concentration and/or the intensity and duration of the excitation light.

  • Non-specific Staining: The probe may accumulate in certain organelles. Co-localization studies with known organelle markers can help identify these compartments and provide further insights into the probe's behavior.

Future Directions and Advanced Applications

The primary amino group of this compound offers a valuable site for chemical modification. This opens up a wide range of possibilities for developing second-generation probes with tailored properties:

  • Targeted Probes: The amino group can be conjugated to ligands that target specific proteins or cellular structures, enabling highly specific imaging.

  • Ratiometric Probes: By incorporating an additional fluorophore, ratiometric probes can be designed to report on changes in the cellular environment (e.g., pH, ion concentration) independent of probe concentration.

  • Click Chemistry: The amino group can be modified with an azide or alkyne handle for use in bioorthogonal "click" chemistry reactions, allowing for the labeling of specific biomolecules in a complex biological system.[7]

Conclusion

This compound represents a promising and versatile scaffold for the development and application of novel molecular probes. Its predicted fluorescent properties, coupled with the extensive biological activities of the chroman family, make it a compelling candidate for a variety of cellular imaging applications, particularly in the field of neuroscience. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this intriguing molecule and to pave the way for new discoveries in our understanding of cellular function. As with any novel probe, careful experimental design and optimization are key to obtaining robust and meaningful data.

References

  • BenchChem. (2025). Application Notes and Protocols for Live Cell Imaging with 6-Amino-4-methyl-2H-chromen-2. BenchChem.
  • Evans, M. C., & Holmgren, S. K. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. Archives of biochemistry and biophysics, 214(2), 797–804.
  • Li, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
  • The Royal Society of Chemistry. (2013). 1. Synthesis of fluorescent probes. Molecular BioSystems.
  • Millership, C., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic letters, 17(10), 2462–2465.
  • Zhang, Y., et al. (2021). Chemoselective and Enantioselective Fluorescent Identification of Specific Amino Acid Enantiomers. Chemical communications (Cambridge, England), 57(80), 10398–10401.
  • Kopchuk, D. S., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. International journal of molecular sciences, 25(5), 2959.
  • Szałach, A., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC medicinal chemistry, 12(6), 949–956.
  • Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
  • Li, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules (Basel, Switzerland), 27(5), 1596.
  • Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC medicinal chemistry, 13(10), 1189–1213.
  • Li, X., et al. (2022). Fluorescent Properties of Aminopyridines.
  • Hoffman, B. D., & Crocker, J. C. (2009). Imaging proteins inside cells with fluorescent tags. Annual review of biophysics, 38, 271–293.
  • PubChemLite. (n.d.). This compound. PubChemLite.
  • Chung, J., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy.
  • PubChem. (n.d.). 3,4-Dihydro-3-amino-2H-1-benzopyran. PubChem.
  • Stepanenko, Y. O., et al. (2018). Red-Shifted Aminated Derivatives of GFP Chromophore for Live-Cell Protein Labeling with Lipocalins.
  • Abaimov, D. A., et al. (2023). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iranian journal of basic medical sciences, 26(11), 1289–1297.
  • Zhang, J., et al. (2005). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
  • Hɔk, D., et al. (2015). Advances in fluorescence labeling strategies for dynamic cellular imaging. Molecular biology of the cell, 26(21), 3673–3679.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.
  • ChemScene. (n.d.). 50386-54-4 | this compound. ChemScene.
  • Fang, C., et al. (2009). Photoisomerization of the green fluorescence protein chromophore and the meta- and para-amino analogues.
  • ZEISS Microscopy Online Campus. (n.d.).
  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-6-ol. PubChem.
  • Carling, R. W., et al. (1994). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. Journal of medicinal chemistry, 37(12), 1849–1858.
  • Dotsenko, V. V., et al. (2017). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein journal of organic chemistry, 13, 1030–1038.
  • Carretero-García, R., et al. (2023). Diphenyl-Furanones and Diphenyl-Oxopyrrole Derivatives: From Analytical Reagents for Amino Groups to New Fluorochromes for Cytochemical Staining of Chromatin DNA and Chromosomes: Proposal for Intercalative Binding and Fluorescence Mechanism. International journal of molecular sciences, 24(10), 8794.
  • PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. PubChem.
  • ChemScene. (n.d.). 20426-80-6 | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid. ChemScene.
  • Afonso, C. A. M., et al. (2017). Fluorescent compounds, production methods and uses thereof.
  • Thermo Fisher Scientific. (n.d.). Fluorophores and Their Amine-Reactive Derivatives—Chapter 1. Thermo Fisher Scientific.
  • Protasov, A. S., et al. (2019). Synthesis and investigation of physical and chemical properties of diagnostic drugs labeled with fluorescent reagents of the 2H-1-benzopyran-2-one type (review).
  • Silva, A. C., et al. (2016). Manganese-Enhanced MRI: Biological Applications in Neuroscience. Frontiers in neurology, 7, 139.

Sources

Application Notes and Protocols for the Comprehensive Characterization of 3,4-dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 3,4-dihydro-2H-1-benzopyran-6-amine (also known as 6-aminochromane), a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document details protocols for identity confirmation, purity assessment, and quantitative analysis. The methodologies are grounded in established principles of analytical chemistry and adhere to the validation framework outlined in the ICH Q2(R2) guidelines. This guide emphasizes not just the procedural steps but the scientific rationale behind method selection and parameter optimization, ensuring the generation of reliable and reproducible data.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aromatic amine featuring a chroman scaffold. This structural motif is present in a variety of biologically active compounds, making its derivatives, including the 6-amino variant, valuable building blocks in medicinal chemistry. The precise analytical characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of its identity, purity profile, and physicochemical properties is a prerequisite for its use in regulated drug development and manufacturing processes.

This guide presents a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to build a complete profile of the molecule. Each method is designed to be a self-validating system, providing orthogonal data to ensure the highest degree of confidence in the analytical results.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
CAS Number 50386-54-4[1]
Computed LogP 1.5938[1]
Topological Polar Surface Area 35.25 Ų[1]

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are the cornerstone of purity assessment and quantification. Due to the aromatic nature and the presence of a primary amine group, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, each with specific considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the preferred method for the quantitative analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase method provides excellent resolution and is robust for routine quality control.

Causality Behind Method Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase is ideal for retaining the moderately polar this compound, allowing for separation from more polar impurities with an aqueous-organic mobile phase.

  • UV Detection: The benzopyran ring contains a chromophore that absorbs UV light, enabling sensitive detection without the need for derivatization.

  • Gradient Elution: A gradient of increasing organic solvent concentration ensures the elution of any potential late-eluting, more non-polar impurities and sharpens the peak shape of the main analyte.

Protocol 2.1: HPLC-UV Purity and Assay Determination

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to achieve a similar target concentration.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm and 285 nm
Gradient Program Time (min)
0
20
25
25.1
30
  • Analysis and Data Interpretation:

    • Inject a blank (diluent), the standard solution (in duplicate), and the sample solution.

    • Purity is determined by the area percent method. The area of the main peak relative to the total area of all peaks is calculated.

    • Assay is calculated by comparing the peak area of the sample to that of the reference standard of a known concentration.

Validation of the HPLC Method (ICH Q2(R2) Framework): [2][3] This method must be validated to demonstrate its suitability for its intended purpose.[2]

  • Specificity: Analyze a blank, the sample, and a spiked sample with potential impurities to demonstrate that the peak for this compound is free from interference.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.05 to 0.75 mg/mL). A linear relationship between concentration and peak area should be established (R² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay): Analyze at least six replicate preparations of the sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Range: The range should be established based on the linearity, accuracy, and precision data.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) to assess the method's reliability.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aromatic amines, derivatization is often required to improve volatility and chromatographic performance.[4] Silylation is a common and effective derivatization technique.[5]

Causality Behind Method Choices:

  • Derivatization: The primary amine and any potential trace water can interact with the GC column, leading to poor peak shape and reproducibility. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the active hydrogen on the amine to a nonpolar trimethylsilyl (TMS) group, increasing volatility and reducing tailing.

  • Mass Spectrometry Detection: MS provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern. This offers a high degree of specificity.

Protocol 2.2: GC-MS Identification and Impurity Profiling

Objective: To confirm the identity and identify potential volatile impurities of this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

    • Add 100 µL of anhydrous pyridine (or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterSetting
Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
  • Data Interpretation:

    • The mass spectrum of the derivatized analyte is expected to show a molecular ion peak (M+) corresponding to the TMS derivative (C₁₂H₁₉NOSi, MW = 221.37 g/mol ).

    • A prominent fragment is often the loss of a methyl group (M-15).

    • The fragmentation pattern should be consistent with the structure of the derivatized molecule. Comparison with a spectral library (if available) or prediction based on fragmentation rules can aid in confirmation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and are essential for unequivocal identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): Based on the structure and known substituent effects on the chroman scaffold, the following proton signals are predicted:[6]

  • Aromatic Protons (3H): Signals expected in the range of δ 6.5-7.0 ppm. The protons on the benzene ring will show splitting patterns consistent with a 1,2,4-trisubstituted ring.

  • -OCH₂- Protons (2H): A triplet expected around δ 4.1-4.3 ppm.

  • -NH₂ Protons (2H): A broad singlet, typically in the range of δ 3.5-4.5 ppm, which can exchange with D₂O.

  • -CH₂- (Position 3) Protons (2H): A multiplet expected around δ 2.7-2.9 ppm.

  • -CH₂- (Position 4) Protons (2H): A triplet expected around δ 1.9-2.1 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • Aromatic Carbons (6C): Signals expected in the range of δ 110-150 ppm.

  • -OCH₂- Carbon (1C): Signal expected around δ 65-70 ppm.

  • Aliphatic Carbons (2C): Signals for C3 and C4 are expected in the range of δ 20-30 ppm.

Protocol 3.1: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

    • Add a small amount of TMS if the solvent does not contain it.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Interpretation:

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • Confirm that the chemical shifts, splitting patterns, and integration values are consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1]

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H
1620-1580C=C stretchAromatic Ring
1520-1480C=C stretchAromatic Ring
1260-1200C-O stretchAryl-alkyl ether
1350-1250C-N stretchAromatic Amine

Protocol 3.2: FTIR Spectroscopic Analysis

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

    • The resulting spectrum should be consistent with the structure of this compound.

Integrated Analytical Workflow

A robust characterization of this compound relies on the integration of these orthogonal techniques. The workflow should be logical and hierarchical, starting with identity confirmation and moving to purity and assay determination.

AnalyticalWorkflow cluster_identity Part 1: Identity Confirmation cluster_purity_assay Part 2: Purity & Assay cluster_validation Part 3: Method Validation (ICH Q2) NMR NMR Spectroscopy (¹H, ¹³C, 2D) GCMS_ID GC-MS (Identity) (Post-derivatization) NMR->GCMS_ID Confirms MW & Structure FTIR FTIR Spectroscopy FTIR->GCMS_ID HPLC HPLC-UV (Purity & Assay) GCMS_ID->HPLC Identity Confirmed GCMS_Purity GC-MS (Impurity Profile) HPLC->GCMS_Purity Orthogonal Purity Check Validation Specificity, Linearity, Accuracy, Precision, Range, LOD/LOQ, Robustness HPLC->Validation Validate Method GCMS_Purity->Validation Validate Method Report Certificate of Analysis Validation->Report Generate Report Start Sample Received Start->NMR Start->FTIR

Caption: Integrated workflow for characterization.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of spectroscopic techniques (NMR, FTIR) for structural confirmation with chromatographic methods (HPLC-UV, GC-MS) for purity and quantitative analysis ensures a high degree of confidence in the quality of this important pharmaceutical intermediate. Adherence to the principles of method validation as outlined by the ICH is critical for the application of these methods in a regulated environment. The provided protocols serve as a strong foundation for researchers and scientists, enabling them to generate reliable and reproducible data essential for the advancement of drug development programs.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. Retrieved from [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

  • Smart, S., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
  • Mai, A., et al. (2014). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2005). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. PubMed. Retrieved from [Link]

  • Denmark, S. E., & Chi, T. (2012). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. PMC - NIH. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
  • The Royal Society of Chemistry. (2012).
  • ResearchGate. (2018). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]

  • ResearchGate. Diversely Functionalized Benzopyran Scaffolds as Potential Lead Candidates for Treating Alzheimer's Disease and Diabetes | Request PDF. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]

  • PubChem. 3,4-Dihydro-2H-1-benzopyran-6-ol. Retrieved from [Link]

  • Kim, K. H., et al. (2010). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Retrieved from [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved from [Link]

  • ACS Publications. (2022). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones | Organic Letters. Retrieved from [Link]

  • Fadel, M. A., et al. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ. Retrieved from [Link]

  • The Royal Society of Chemistry. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • ResearchGate. (2015). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Retrieved from [Link]

  • Zenodo. (2022). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • RSC Publishing. (2019). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Retrieved from [Link]

  • MDPI. (2022). A New and Sensitive HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • NIH. (2022). A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings. Retrieved from [Link]

  • MDPI. (2021). Identification of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][2][5]benzothiazin-6-imine Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Universities Space Research Association. DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Retrieved from [Link]

  • Nature. (2018). Synthesis and NMR elucidation of novel octa-amino acid resorcin[7]arenes derivatives. Retrieved from [Link]

  • ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • RSC Publishing. (2020). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 3,4-dihydro-2H-1-benzopyran-6-amine using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 3,4-dihydro-2H-1-benzopyran-6-amine, a key intermediate in pharmaceutical synthesis. Due to the basic nature of the primary aromatic amine, standard silica gel chromatography can result in poor peak shape and low recovery. This guide outlines a robust normal-phase flash chromatography method employing a basic mobile phase modifier to ensure high purity and yield. An alternative reversed-phase method is also discussed for instances where the impurity profile is more suitable for this technique.

Introduction: The Challenge of Purifying Basic Aromatic Amines

This compound (MW: 149.19 g/mol ) is a valuable building block in the synthesis of various biologically active molecules.[1][2] The presence of a primary aromatic amine (pKa estimated to be around 4-5) on the benzopyran scaffold introduces a significant challenge for purification by traditional normal-phase chromatography on silica gel. The acidic nature of silica's silanol groups (Si-OH) can lead to strong, often irreversible, adsorption of basic compounds like amines.[3][4] This interaction typically manifests as significant peak tailing, reduced resolution, and in severe cases, complete loss of the compound on the column.[3][4]

To achieve the high purity required for subsequent synthetic steps and to ensure batch-to-batch consistency, a tailored chromatographic strategy is essential. This note details an optimized flash chromatography protocol that mitigates the undesirable interactions between the basic analyte and the acidic stationary phase.

Physicochemical Properties & Strategic Implications

Understanding the properties of this compound is fundamental to developing a logical purification strategy.

PropertyValueImplication for Chromatography
Molecular Formula C₉H₁₁NOLow molecular weight, suitable for flash chromatography.
Molecular Weight 149.19 g/mol [1][2]
Predicted XlogP 1.6[5] Indicates moderate polarity, making it suitable for both normal-phase and reversed-phase chromatography.
Topological Polar Surface Area (TPSA) 35.25 Ų[1] Suggests good membrane permeability, but also contributes to its polarity.
Functional Groups Primary aromatic amine, etherThe primary amine is basic and will interact strongly with acidic silica. The ether is a hydrogen bond acceptor.

The key takeaway is the basicity of the amine. This dictates that in normal-phase chromatography, the stationary phase's acidity must be neutralized or an alternative, non-acidic stationary phase should be used.

Chromatographic Method Development: A Tale of Two Phases

Primary Method: Normal-Phase Chromatography with a Basic Modifier

For many organic synthesis workflows, normal-phase chromatography is the default due to the use of organic solvents, which are often easier and faster to remove post-purification.[6] The core of this method is the addition of a basic modifier to the mobile phase to "deactivate" the acidic silica gel.[4][7]

Causality of Method Choice:

  • Stationary Phase: Standard silica gel is economical and widely available. Its utility can be extended to basic compounds with proper mobile phase modification.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a standard system for compounds of moderate polarity.[8]

  • The Modifier: Triethylamine (TEA) is added to the mobile phase. The lone pair of electrons on the nitrogen of TEA will preferentially interact with the acidic silanol groups on the silica surface. This competitive binding effectively shields the basic this compound from these acidic sites, resulting in a more symmetrical peak shape and improved recovery. An alternative is to use a solution of ammonia in methanol, which can also be highly effective.

Workflow Diagram: Normal-Phase Purification

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification Crude Crude Reaction Mixture Dissolve Dissolve in minimal DCM (or mobile phase) Crude->Dissolve Adsorb Adsorb onto Celite/Silica Dissolve->Adsorb Dry Dry Load Cartridge Adsorb->Dry Load Load Sample Dry->Load Equilibrate Equilibrate Silica Column (Hexane/EtOAc/TEA 95:5:0.5) Equilibrate->Load Elute Elute with Gradient (e.g., 5-50% EtOAc in Hexane with 0.5% TEA) Load->Elute Collect Collect Fractions (UV-triggered) Elute->Collect TLC TLC Analysis of Fractions Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvents in vacuo Pool->Evaporate Pure Pure Product (>98% Purity) Evaporate->Pure G cluster_info Key Moieties Influencing Chromatography compound info Primary Aromatic Amine: - Basic (pKa ~4-5) - Prone to strong interaction with acidic silica - Key site for protonation/deprotonation Benzopyran Core: - Moderately polar ether linkage - Aromatic ring interacts with pi systems - Contributes to overall hydrophobicity

Sources

Application Note: A Fluorometric In Vitro Assay for Characterizing 3,4-dihydro-2H-1-benzopyran-6-amine as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and implementation of a robust, high-throughput fluorometric in vitro assay to characterize the inhibitory potential of 3,4-dihydro-2H-1-benzopyran-6-amine and its analogs against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). We detail the scientific rationale behind the assay design, provide step-by-step protocols for optimization and validation, and offer guidance on data analysis and interpretation. The methodologies described herein are designed for researchers in drug discovery and development seeking to identify and characterize novel MAO inhibitors.

Introduction: The Scientific Rationale

Monoamine oxidases (MAO) are mitochondrial-bound flavoenzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. Dysregulation of MAO activity is implicated in the pathophysiology of numerous neurological and psychiatric conditions.[1] For instance, abnormal MAO-A activity is linked to depression and anxiety, while elevated MAO-B activity is a hallmark of neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Consequently, inhibitors of MAO-A are effective antidepressants, and MAO-B inhibitors are used to slow the progression of Parkinson's disease.

The compound this compound belongs to the chromane class of heterocyclic compounds. Structurally related molecules have demonstrated a wide range of biological activities, including affinity for serotonin and dopamine receptors.[2] The core structure, featuring an amine group attached to a bicyclic ether, presents a compelling pharmacophore for potential interaction with the active site of monoamine oxidases. This application note establishes a systematic approach to test the hypothesis that this compound acts as an MAO inhibitor and to quantify its potency and selectivity.

Principle of the Assay

The assay protocol is based on a sensitive, continuous fluorometric method that quantifies hydrogen peroxide (H₂O₂), a stoichiometric product of the MAO-catalyzed oxidation of a monoamine substrate.[1] The general reaction is as follows:

R-CH₂-NH₂ + O₂ + H₂O --(MAO)--> R-CHO + NH₃ + H₂O₂[1]

The generated H₂O₂ is detected using the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), a highly sensitive and stable fluorogenic probe.[3] In the presence of horseradish peroxidase (HRP), Amplex™ Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound, resorufin.[3] Resorufin's fluorescence can be measured (Excitation: ~530-560 nm, Emission: ~585-595 nm), providing a direct measure of MAO activity.[4][5] The presence of an inhibitor, such as this compound, will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

Assay_Principle sub p-Tyramine (MAO Substrate) mao MAO-A or MAO-B prod p-Hydroxyphenylacetaldehyde + NH₃ + H₂O₂ sub->prod O₂ + H₂O h2o2 H₂O₂ prod->h2o2 res Resorufin (Fluorescent) h2o2->res HRP ar Amplex™ Red (Non-fluorescent) ar->res hrp HRP inhibitor This compound (Test Inhibitor) inhibitor->mao

Caption: Principle of the coupled fluorometric MAO inhibition assay.

Materials and Reagents

This section outlines the necessary components for the assay. All reagents should be of molecular biology grade or higher.

Category Item Example Supplier Notes
Enzymes Recombinant Human MAO-ASigma-Aldrich, R&D SystemsStore at -80°C. Avoid repeated freeze-thaw cycles.
Recombinant Human MAO-BSigma-Aldrich, R&D SystemsStore at -80°C. Avoid repeated freeze-thaw cycles.
Horseradish Peroxidase (HRP)Sigma-Aldrich, Thermo FisherLyophilized powder or stabilized solution.
Substrates & Reagents This compoundChemScene[6]Test compound. Prepare stock in 100% DMSO.
p-Tyramine HydrochlorideSigma-AldrichNon-selective substrate for MAO-A and MAO-B.[5]
Amplex™ Red ReagentThermo Fisher ScientificStore at -20°C, protected from light.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, for compound dilution.
Control Inhibitors Clorgyline HydrochlorideSigma-AldrichSelective MAO-A inhibitor.[4]
Pargyline HydrochlorideSigma-AldrichSelective MAO-B inhibitor.[4]
Buffers & Plates Sodium Phosphate Buffer (NaPi)-100 mM, pH 7.4.
96-well or 384-well platesCorning, GreinerSolid black, flat-bottom for fluorescence.[7]
Equipment Fluorescence Microplate ReaderMolecular Devices, BMG LabtechCapable of bottom-read fluorescence.
Multichannel Pipettes-For efficient plate setup.
Incubator-Set to 37°C.

Assay Development and Optimization: A Self-Validating System

A robust assay requires careful optimization of key parameters. This process ensures the data generated is reproducible and reliable. The goal is to establish an "assay window"—a clear, statistically significant difference between the uninhibited (high signal) and fully inhibited (low signal) controls.

Workflow for Assay Development

Workflow start Start: Define Assay Objective reagent Reagent Preparation & QC start->reagent enzyme_opt Enzyme Titration (Determine optimal [E]) reagent->enzyme_opt time_course Time-Course Kinetics (Establish linear phase) enzyme_opt->time_course sub_km Substrate Titration (Determine Kₘ) time_course->sub_km z_prime Assay Validation (Z'-factor calculation) sub_km->z_prime ic50 IC₅₀ Determination (Test Compound Screening) z_prime->ic50 data_analysis Data Analysis & Interpretation ic50->data_analysis end End: Characterized Inhibitor data_analysis->end

Caption: Systematic workflow for MAO inhibition assay development.

Enzyme Concentration and Reaction Time

Causality: The concentration of the MAO enzyme directly dictates the reaction rate. The ideal concentration is the lowest amount of enzyme that produces a robust signal well above background within a linear reaction phase. Running the reaction in the linear phase is critical for accurately measuring inhibition, as the rate is constant and proportional to enzyme activity.

Protocol:

  • Prepare a 2-fold serial dilution of MAO-A and MAO-B in assay buffer.

  • Add the enzyme dilutions to a 96-well plate.

  • Initiate the reaction by adding a fixed, saturating concentration of p-Tyramine, Amplex Red, and HRP.

  • Measure fluorescence kinetically every 1-2 minutes for 60 minutes at 37°C.

  • Plot fluorescence vs. time for each enzyme concentration. Select the concentration that gives a strong linear increase in signal for at least 30-40 minutes. This will be the working enzyme concentration.

Substrate Kₘ Determination

Causality: The Michaelis constant (Kₘ) is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ). For screening competitive inhibitors, setting the substrate concentration at or near the Kₘ value provides the best sensitivity.[1] At [S] >> Kₘ, a much higher concentration of a competitive inhibitor is required to elicit a 50% response, potentially masking its true potency.

Protocol:

  • Use the optimized working concentration of MAO-A and MAO-B.

  • Prepare a 2-fold serial dilution of the substrate, p-Tyramine, typically ranging from 0 to 200 µM.

  • Initiate the reaction and measure the initial velocity (V₀) from the linear phase of the kinetic curve for each substrate concentration.

  • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ value.

Assay Validation: Z'-Factor

Causality: The Z'-factor is a statistical parameter that quantifies the quality of an assay for high-throughput screening (HTS).[1] It measures the separation between the positive (uninhibited) and negative (fully inhibited) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening.

Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., DMSO vehicle).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (e.g., a known potent inhibitor like Clorgyline for MAO-A).

Protocol:

  • Prepare a plate with multiple wells (e.g., 24) of positive controls (enzyme + substrate + DMSO) and negative controls (enzyme + substrate + a saturating concentration of the appropriate control inhibitor).

  • Run the assay under the optimized conditions.

  • Calculate the Z'-factor. If Z' < 0.5, the assay variability is too high and further optimization is required.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle all chemicals in a well-ventilated area.

Protocol 1: IC₅₀ Determination for this compound

This protocol determines the concentration of the test compound required to inhibit 50% of MAO-A or MAO-B activity.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

  • Test Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Compound Dilution Plate: Create an 11-point, 3-fold serial dilution of the test compound in 100% DMSO. Also prepare dilutions for control inhibitors (Clorgyline, Pargyline). The final well concentration of DMSO should be kept constant, typically ≤1%.

  • Substrate Solution: Prepare p-Tyramine in Assay Buffer at a concentration equal to 2x the predetermined Kₘ.

  • Enzyme Solution: Dilute recombinant MAO-A or MAO-B to 2x its optimized working concentration in Assay Buffer.

  • Detection Mix: Prepare a solution in Assay Buffer containing Amplex Red (e.g., 100 µM) and HRP (e.g., 2 U/mL). This should be prepared fresh and protected from light.

2. Assay Procedure (96-well format, 100 µL final volume):

  • Compound Addition: Add 1 µL of the DMSO serial dilutions of the test compound or controls to the appropriate wells of the black 96-well plate. Add 1 µL of 100% DMSO to positive control (100% activity) wells.

  • Enzyme Addition & Pre-incubation: Add 49 µL of the 2x Enzyme Solution to each well. Mix gently by tapping the plate.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of a freshly prepared 2x Reaction Mix containing the substrate (at 2x Kₘ) and the detection reagents (Amplex Red, HRP).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Read fluorescence (Ex/Em = 545/590 nm) every minute for 30 minutes.

3. Plate Layout Example:

Well(s)Compound[Compound]Purpose
1-A, 1-B, 1-CDMSO-100% Activity Control
1-D, 1-E, 1-FClorgyline/Pargyline10 µM (saturating)0% Activity Control
2-A to 8-CTest Compound11-pt dilution seriesIC₅₀ Determination
1-G, 1-HBuffer Only-Background Fluorescence
Protocol 2: Determination of Mode of Inhibition (Optional)

To understand how the compound inhibits the enzyme (e.g., competitive, non-competitive), this experiment is performed by measuring inhibitor potency at various substrate concentrations.

  • Set up the IC₅₀ experiment as described in Protocol 1.

  • Repeat the entire experiment using different fixed concentrations of the p-Tyramine substrate (e.g., 0.5x Kₘ, 1x Kₘ, 4x Kₘ, 10x Kₘ).

  • Analyze the results. If the calculated IC₅₀ value increases as the substrate concentration increases, the inhibition is likely competitive.[8] If the IC₅₀ value remains constant, the inhibition is likely non-competitive.

Data Analysis and Interpretation

  • Calculate Initial Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot (RFU/min).

  • Normalize Data: Express the activity in each inhibitor-treated well as a percentage of the average activity of the DMSO (100% activity) controls after subtracting the background. % Activity = [(V₀_inhibitor - V₀_background) / (V₀_DMSO - V₀_background)] * 100

  • Generate Dose-Response Curve: Plot the % Activity versus the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Use a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope (four parameters)") in software like GraphPad Prism to fit the curve and determine the IC₅₀ value.[8]

  • Determine Selectivity: Calculate the selectivity index (SI) by dividing the IC₅₀ for the less-preferred isoform by the IC₅₀ for the more-preferred isoform. SI = IC₅₀(MAO-A) / IC₅₀(MAO-B) or IC₅₀(MAO-B) / IC₅₀(MAO-A) An SI > 10 is generally considered selective.

Troubleshooting

Problem Potential Cause Solution
High Well-to-Well Variability Inaccurate pipetting; improper mixing.Calibrate pipettes; ensure thorough but gentle mixing after reagent addition.
Low Z'-Factor (<0.5) Assay window is too small; high variability.Re-optimize enzyme or substrate concentrations; check reagent stability.
No Inhibition Observed Compound is inactive or insoluble.Check compound purity and solubility in assay buffer; test a higher concentration range.
Signal Drifts Downward Photobleaching of resorufin; substrate depletion.Reduce excitation light intensity or read time; ensure reaction is in the initial linear phase.
High Background Signal Autofluorescence of compound or plate; contaminated reagents.Subtract background from all wells; check for reagent contamination; test compound for intrinsic fluorescence.

Conclusion

This application note provides a validated, step-by-step framework for characterizing this compound as a potential monoamine oxidase inhibitor. By following the principles of systematic assay development, optimization, and validation, researchers can reliably determine the compound's inhibitory potency (IC₅₀) and its selectivity for MAO-A versus MAO-B. This robust in vitro methodology is a critical first step in the drug discovery pipeline, enabling the efficient screening and characterization of novel therapeutic candidates for neurological and psychiatric disorders.

References

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629-634. [Link]

  • Stankiewicz, M., Giełdon, A., & Kruse, K. (2001). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. Archiv der Pharmazie, 334(2), 57-64. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Yin, J., et al. (2016). Red emission fluorescent probes for visualization of monoamine oxidase in living cells. Scientific Reports, 6, 31217. [Link]

  • Thorne, N., Auld, D., & Inglese, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Biotium. (n.d.). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50. ResearchGate. [Link]

  • Creative BioMart. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Biorbyt. (2020). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Kim, D., & Youn, J. (2017). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 38(1), 31-38. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • Szyndralewiez, C., et al. (2019). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Journal of Visualized Experiments, (153), e60333. [Link]

Sources

Application Notes and Protocols for the Enantioselective Synthesis of Benzopyran-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Benzopyran-3-amines in Drug Discovery

The benzopyran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents.[1] The introduction of a chiral amine functionality at the C3 position of the benzopyran ring system gives rise to a class of compounds with significant therapeutic potential, acting as modulators of various biological targets. Specifically, enantiomerically pure 3,4-dihydro-2H-1-benzopyran-3-amines are crucial building blocks in the synthesis of drugs targeting 5-hydroxytryptamine and dopamine receptors, as well as inhibitors of dopamine β-monooxygenase.[2] The precise stereochemical orientation of the 3-amino group is often critical for potent and selective interaction with the target protein, underscoring the necessity for robust and efficient enantioselective synthetic methodologies.

This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth exploration of cutting-edge, field-proven protocols for the asymmetric synthesis of benzopyran-3-amines. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles and the rationale behind the selection of catalysts and reaction conditions, thereby empowering the reader to not only replicate but also adapt and innovate upon these powerful synthetic strategies.

We will delve into two distinct and highly effective organocatalytic approaches: a chiral phosphoric acid-catalyzed Mannich-ketalization and a bifunctional thiourea-catalyzed aza-Michael-Michael addition cascade. Furthermore, we will explore a transition-metal-catalyzed strategy, exemplified by the asymmetric hydrogenation of a benzopyran-derived enamine, to provide a comparative perspective on the available synthetic toolkit.

Organocatalytic Strategies: Precision through Hydrogen Bonding and Ion Pairing

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. The enantioselective synthesis of benzopyran-3-amines has been significantly advanced by the development of sophisticated organocatalysts that orchestrate the formation of stereocenters with high fidelity.

Protocol 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Mannich-Ketalization

This protocol, pioneered by Rueping and coworkers, provides a highly efficient route to optically active 4-aminobenzopyrans through a cascade reaction involving an enantioselective Mannich reaction followed by a ketalization.[1][3] The chiral Brønsted acid catalyst plays a dual role: activating the imine electrophile through protonation and controlling the stereochemical outcome via the formation of a well-organized, chiral ion pair in the transition state.

Causality of Experimental Choices:

  • Catalyst: The use of a BINOL-derived chiral phosphoric acid is paramount. The axial chirality of the binaphthyl backbone creates a well-defined chiral pocket that effectively shields one face of the iminium ion, directing the nucleophilic attack of the enol ether to the opposite face. The acidity of the phosphoric acid is finely tuned to ensure efficient imine activation without promoting undesired side reactions.

  • Substrates: The reaction employs ortho-hydroxybenzaldimines and silyl enol ethers. The ortho-hydroxyl group is crucial for the final intramolecular ketalization step, which rigidifies the product and often aids in purification. Silyl enol ethers are excellent nucleophiles in this context, offering good reactivity and regioselectivity.

  • Solvent: The choice of a non-polar solvent like toluene is critical. It minimizes competitive hydrogen bonding with the catalyst and promotes the formation of a tight ion pair between the protonated imine and the chiral phosphate anion, which is essential for high enantioselectivity.

Experimental Workflow Diagram:

workflow1 cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis start Add chiral phosphoric acid catalyst to oven-dried flask add_imine Add o-hydroxybenzaldimine start->add_imine add_solvent Add toluene add_imine->add_solvent cool Cool to specified temperature add_solvent->cool add_enol Add silyl enol ether dropwise cool->add_enol stir Stir for specified time add_enol->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with organic solvent quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify yield Determine yield purify->yield ee Determine enantiomeric excess (chiral HPLC) yield->ee

Caption: Workflow for the chiral phosphoric acid-catalyzed Mannich-ketalization.

Detailed Protocol:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 2 mol%).

  • Add the ortho-hydroxybenzaldimine (1.0 equiv) and toluene (0.2 M).

  • Cool the reaction mixture to the specified temperature (e.g., -20 °C).

  • Slowly add the silyl enol ether (1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at this temperature for the specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminobenzopyran.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Representative Data:

EntryAldimine Substituent (R¹)Enol Ether Substituent (R²)Yield (%)ee (%)
1HPhenyl8596
24-MeOPhenyl8295
34-ClPhenyl8897
4HMethyl7592
Protocol 2: Bifunctional Thiourea-Catalyzed Aza-Michael-Michael Addition Cascade

This elegant cascade reaction, developed by Wang, Xiao, and coworkers, constructs polysubstituted 4-aminobenzopyrans with three contiguous stereocenters in a single operation.[3][4] The success of this transformation hinges on a chiral bifunctional thiourea catalyst that simultaneously activates both the aniline nucleophile and the nitroolefin enoate electrophile.

Causality of Experimental Choices:

  • Catalyst: The bifunctional thiourea catalyst possesses both a Lewis basic tertiary amine site and a hydrogen-bond donating thiourea moiety. The tertiary amine deprotonates the aniline, enhancing its nucleophilicity. Concurrently, the thiourea group activates the nitroolefin enoate via double hydrogen bonding, lowering its LUMO and directing the stereochemical course of the initial aza-Michael addition. This dual activation is crucial for both high reactivity and excellent stereocontrol.

  • Substrates: The reaction utilizes anilines and specifically designed nitroolefin enoates. The nitro group is a potent electron-withdrawing group that activates the alkene for the initial Michael addition. The ester functionality serves as the acceptor in the subsequent intramolecular Michael addition, leading to the cyclization and formation of the benzopyran ring.

  • Solvent: Chlorinated solvents like chloroform or dichloromethane are often employed. They provide good solubility for the reactants and catalyst and are sufficiently non-polar to facilitate the key hydrogen-bonding interactions.

Catalytic Cycle Diagram:

catalytic_cycle catalyst Thiourea Catalyst activated_complex Activated Ternary Complex catalyst->activated_complex aniline Aniline aniline->activated_complex nitroolefin Nitroolefin Enoate nitroolefin->activated_complex michael_adduct Aza-Michael Adduct activated_complex->michael_adduct Aza-Michael cyclization Intramolecular Michael Addition michael_adduct->cyclization Conformational Change product Aminobenzopyran cyclization->product product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed cascade.

Detailed Protocol:

  • To a vial, add the chiral bifunctional thiourea catalyst (10 mol%), the aniline derivative (1.2 equiv), and the solvent (e.g., chloroform, 0.1 M).

  • Stir the mixture for a few minutes at room temperature.

  • Add the nitroolefin enoate (1.0 equiv) to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the polysubstituted 4-aminobenzopyran.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.

Representative Data:

EntryAniline Substituent (R¹)Nitroolefin Substituent (R²)Yield (%)dree (%)
1HH92>95:598
24-MeOH95>95:599
34-ClH88>95:597
4HMe8592:896

Transition-Metal Catalysis: A Powerful Alternative

While organocatalysis offers elegant solutions, transition-metal catalysis provides a complementary and equally potent set of tools for asymmetric synthesis. The enantioselective synthesis of benzopyran-3-amines can be achieved through methods such as asymmetric hydrogenation of prochiral enamines.

Protocol 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Benzopyran-Derived Enamine

This approach involves the preparation of a prochiral enamine from a corresponding benzopyranone, followed by asymmetric hydrogenation using a chiral ruthenium catalyst. This strategy is particularly valuable for accessing 3-aminochromanes, which are reduced benzopyrans.

Causality of Experimental Choices:

  • Catalyst: Chiral ruthenium-diphosphine complexes, such as those derived from BINAP or other atropisomeric ligands, are highly effective for the asymmetric hydrogenation of enamines. The chiral ligand creates a C₂-symmetric environment around the metal center, which effectively differentiates the two faces of the enamine substrate during the coordination and subsequent hydride transfer steps.

  • Substrate: A key intermediate is the enamine derived from a benzopyran-3-one. The double bond of the enamine is the prochiral center that is reduced with high enantioselectivity. The nature of the amine substituent on the enamine can influence both the reactivity and the stereochemical outcome.

  • Reaction Conditions: The reaction is typically carried out under a positive pressure of hydrogen gas. The choice of solvent can be critical, with polar aprotic solvents often providing a good balance of solubility and reactivity. Additives may sometimes be required to achieve high catalytic activity and selectivity.

Reaction Scheme Diagram:

reaction_scheme cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Asymmetric Hydrogenation A Benzopyran-3-one B Secondary Amine A->B + C Prochiral Enamine B->C -> D Prochiral Enamine E H2, [Ru(chiral ligand)Cl2] D->E + F Chiral Benzopyran-3-amine E->F ->

Caption: Two-step approach to chiral benzopyran-3-amines via asymmetric hydrogenation.

Detailed Protocol:

Step 1: Synthesis of the Prochiral Enamine

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the benzopyran-3-one (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.2 equiv) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude enamine is often used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave, dissolve the crude enamine (1.0 equiv) in a degassed solvent (e.g., methanol).

  • Add the chiral ruthenium catalyst (e.g., [Ru((R)-BINAP)Cl₂], 1 mol%).

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

  • After cooling to room temperature, carefully release the hydrogen pressure.

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the chiral benzopyran-3-amine.

  • Determine the enantiomeric excess by chiral HPLC.

Representative Data:

EntryBenzopyranone Substituent (R¹)AmineYield (%)ee (%)
1HPyrrolidine9095
26-MeOPyrrolidine8896
36-ClPyrrolidine9294
4HMorpholine8592

Conclusion and Future Outlook

The enantioselective synthesis of benzopyran-3-amines is a vibrant area of research with significant implications for drug discovery and development. This guide has detailed three robust and highly stereoselective methods, two leveraging the precision of organocatalysis and one showcasing the power of transition-metal catalysis. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, scale of the reaction, and the availability of starting materials and catalysts.

The continued development of novel chiral catalysts, both organocatalysts and transition-metal complexes, will undoubtedly lead to even more efficient and versatile methods for the synthesis of this important class of molecules. Furthermore, the application of flow chemistry and biocatalysis holds great promise for the sustainable and scalable production of enantiomerically pure benzopyran-3-amines, paving the way for the discovery of the next generation of therapeutics.

References

  • Beliaev, A. et al. Approaches to Enantiomerically Pure 3,4-Dihydro-2H-1-Benzopyran-3-Amines. Current Organic Chemistry, 2010 , 14(6), 589-614. [Link]

  • Rueping, M.; Lin, M.-Y. Catalytic Asymmetric Mannich–Ketalization Reaction: Highly Enantioselective Synthesis of Aminobenzopyrans. Chemistry – A European Journal, 2010 , 16(14), 4169-4172. [Link]

  • Rueping, M.; Lin, M.-Y. Catalytic Asymmetric Mannich–Ketalization Reaction: Highly Enantioselective Synthesis of Aminobenzopyrans. SciSpace, 2010 . [Link]

  • Wang, X.-F. et al. Catalytic Asymmetric Aza-Michael−Michael Addition Cascade: Enantioselective Synthesis of Polysubstituted 4-Aminobenzopyrans. Organic Letters, 2011 , 13(4), 804-807. [Link]

Sources

Application Notes & Protocols for the Use of Benzopyran Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The benzopyran scaffold, a heterocyclic system abundant in natural products and synthetic compounds, has emerged as a privileged structure in medicinal chemistry, with many derivatives demonstrating potent kinase inhibitory activity.[2][3][4] This guide provides an in-depth exploration of benzopyran derivatives as kinase inhibitors, focusing on their mechanism of action against the PI3K/Akt/mTOR signaling pathway. It offers detailed, field-proven protocols for their evaluation, from initial biochemical screening to cell-based target validation and selectivity profiling.

Introduction: Kinases as Therapeutic Targets

Protein kinases orchestrate cellular communication by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the protein's activity, localization, or stability.[5] The human genome contains over 500 kinases, collectively known as the kinome, which control cell growth, proliferation, differentiation, and apoptosis.[1]

Given their central role, aberrant kinase activity is a direct driver of oncogenesis. Consequently, small-molecule kinase inhibitors have become a cornerstone of modern cancer therapy.[1][6] The primary challenge in developing these inhibitors is achieving selectivity for the target kinase, as the ATP-binding site is highly conserved across the kinome.[6] Inhibiting off-target kinases can lead to undesirable toxicity and side effects.[5][7]

The benzopyran scaffold has proven to be a versatile starting point for the design of potent and selective kinase inhibitors.[8] While derivatives have been shown to act via multiple mechanisms, including tubulin polymerization inhibition and disruption of HIF-1α signaling, a significant number function by directly inhibiting key nodes in oncogenic signaling pathways like the PI3K/Akt/mTOR cascade.[9][10][11][12]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its hyperactivation is one of the most common molecular alterations in human cancer.[13][14] Benzopyran derivatives have been successfully designed to inhibit key kinases within this pathway, primarily PI3K and mTOR, which share structural similarities in their ATP-binding pockets.[15]

These inhibitors typically function as ATP-competitive agents. The benzopyran core acts as a scaffold, positioning specific functional groups to form hydrogen bonds and hydrophobic interactions with residues in the kinase's ATP-binding site, thereby preventing the binding of endogenous ATP and blocking the downstream phosphorylation cascade.[16] The inactivation of this pathway by benzopyran derivatives can induce cell cycle arrest and trigger apoptosis in cancer cells.[9][11]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Inhibitor Benzopyran Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway showing inhibition points for benzopyran derivatives.

Experimental Workflows and Protocols

Evaluating a novel benzopyran derivative as a kinase inhibitor follows a logical cascade, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.

Screening_Workflow start Benzopyran Derivative Library primary Primary Screen: Biochemical Kinase Assay (e.g., HTRF, LanthaScreen) start->primary ic50 IC50 Determination (Dose-Response) primary->ic50 secondary Secondary Screen: Cell-Based Target Engagement (e.g., NanoBRET, Western Blot) ic50->secondary phenotypic Phenotypic Assays: Proliferation, Apoptosis, Cell Cycle Analysis secondary->phenotypic selectivity Selectivity Profiling: Kinome Panel Screen phenotypic->selectivity lead Lead Candidate selectivity->lead

Caption: A typical screening cascade for identifying benzopyran kinase inhibitors.

Protocol 1: In Vitro Kinase Binding Assay (LanthaScreen™ Eu)

This protocol determines the affinity (IC₅₀) of a compound for a kinase by measuring the displacement of a fluorescent tracer from the kinase's ATP pocket. It is a robust, high-throughput method for primary screening.[17][18]

Causality: The LanthaScreen™ assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[19] A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP site. When in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ acceptor, producing a high FRET signal. An ATP-competitive inhibitor will displace the tracer, disrupting FRET and causing a decrease in the signal, which is directly proportional to the inhibitor's potency.[17]

Materials:

  • Purified, tagged (e.g., GST, His) kinase of interest

  • LanthaScreen™ Eu-anti-Tag Antibody (Thermo Fisher Scientific)

  • Kinase Tracer corresponding to the kinase (Thermo Fisher Scientific)

  • 10 mM ATP solution (Thermo Fisher Scientific, PV3227)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[17]

  • Test compounds (benzopyran derivatives) dissolved in 100% DMSO

  • Low-volume 384-well plates (white recommended)[18]

  • TR-FRET enabled plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the benzopyran derivatives. a. Create a "master dilution" series in 100% DMSO at 100x the final desired concentration. b. Perform an intermediate dilution (e.g., 25-fold) into Kinase Buffer A to create a 4x working stock. This step is crucial to minimize DMSO concentration in the final assay, which should be ≤1%.[18]

  • Reagent Preparation (at 2x final concentration in Kinase Buffer A): a. Kinase/Antibody Mix: Prepare a solution containing the kinase and the Eu-labeled antibody. The optimal concentrations must be determined for each kinase but are often in the low nanomolar range (e.g., 5 nM kinase, 4 nM antibody).[18] b. Tracer Solution: Prepare a solution of the appropriate kinase tracer. The concentration should be at or near the tracer's Kₑ for the kinase (e.g., 10 nM).[18]

  • Assay Assembly (Final Volume: 10 µL): a. Add 2.5 µL of 4x compound dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "maximum inhibition" (a known potent inhibitor like staurosporine) controls. b. Add 2.5 µL of a control buffer (for background wells). c. Add 5 µL of the 2x Kinase/Antibody mix to all wells. d. Add 2.5 µL of the 2x Tracer solution to all wells except the background controls.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light. Continuous reading is possible to assess slow-binding inhibitors.[17]

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) following excitation at ~340 nm.[18]

Data Analysis & Self-Validation:

  • Calculate Emission Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

  • Normalize Data: Express the results as percent inhibition relative to the high (DMSO only) and low (staurosporine) controls.

  • IC₅₀ Calculation: Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Trustworthiness: The assay's validity is confirmed by a robust Z'-factor (ideally > 0.5) calculated from the high and low controls, indicating a sufficient signal window and low data variability.

Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)

This protocol validates that the benzopyran derivative inhibits the target kinase inside a living cell by measuring the phosphorylation status of a known downstream substrate.

Causality: If a benzopyran derivative successfully enters the cell and inhibits the target kinase (e.g., PI3K or mTOR), the phosphorylation of downstream effector proteins (e.g., Akt or S6K) will decrease. This change can be quantified by Western blotting using phospho-specific antibodies. This method provides direct evidence of on-target activity in a physiological context.[20]

Materials:

  • Cancer cell line known to have an active target pathway (e.g., MCF-7 for PI3K/Akt)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Benzopyran derivative dissolved in DMSO

  • Growth factor (e.g., EGF, insulin) to stimulate the pathway

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: phospho-specific antibody for the substrate (e.g., p-Akt Ser473), total protein antibody for the substrate (e.g., total Akt), and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.

  • Serum Starvation: Replace the medium with serum-free medium for 12-24 hours. This step reduces basal pathway activity, ensuring a clear signal upon stimulation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the benzopyran derivative (and a DMSO vehicle control) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to robustly activate the kinase pathway. A non-stimulated control well should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and the loading control to confirm equal loading and assess total protein levels.

Data Analysis & Self-Validation:

  • Quantification: Densitometry is used to quantify the band intensity for the phospho-protein, total protein, and loading control.

  • Normalization: The phospho-protein signal should be normalized first to the total protein signal, and then to the loading control signal.

  • Trustworthiness: The experiment is self-validating through its controls. The non-stimulated lane confirms low basal activity. The stimulated, vehicle-treated lane confirms robust pathway activation. The loading control confirms that any observed decrease in phosphorylation is due to inhibition, not unequal sample loading.

Data Presentation: Potency and Selectivity

Summarizing inhibition data in a tabular format allows for a clear comparison of the potency and selectivity of different benzopyran derivatives.

Compound IDTarget KinaseIC₅₀ (nM) [Biochemical]Cell Linep-Akt IC₅₀ (nM) [Cellular]Selectivity Score (S10)*
BZP-001PI3Kα15MCF-7850.08
BZP-002PI3Kα250MCF-711000.25
BZP-003mTOR8PC-3500.12
Reference DrugPI3Kα5MCF-7300.05

*Selectivity Score (S10) is the number of off-target kinases inhibited with a Kₑ < 10x the Kₑ of the primary target, divided by the total number of kinases tested. A lower score indicates higher selectivity.[7]

Conclusion and Future Directions

The benzopyran scaffold represents a highly promising framework for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust system for identifying and validating potent derivatives that act through mechanisms such as the inhibition of the PI3K/Akt/mTOR pathway. By progressing compounds through a logical workflow of biochemical and cell-based assays, researchers can build a comprehensive profile of a compound's potency, mechanism, and selectivity.[5][21] Future work should focus on optimizing the structure-activity relationship (SAR) to enhance on-target potency while minimizing off-target effects, a critical step for translating these promising compounds into safe and effective clinical therapies.[12][16][22]

References

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.
  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Kumar, P., Singh, K., Rahman, M. A., Hasan, S. M., & Wal, P. (2018). A review of benzopyran derivatives in pharmacotherapy of breast cancer. Asian Journal of Pharmaceutical and Clinical Research, 11(7), 43-46. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Vasta, J. D., Robers, M. B., & Daniels, D. L. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2021). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 13(11), 2840. [Link]

  • Zingales, S., Van T, A., Wang, G., Liu, Y., Van Meir, E. G., & Wang, B. (2017). Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. Bioorganic & Medicinal Chemistry Letters, 27(9), 1917–1922. [Link]

  • Garton, A., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. Scientific Reports, 8(1), 5035. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • Al-Ishaq, R. K., et al. (2021). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 13(11), 2840. [Link]

  • Taylor & Francis. (n.d.). Benzopyran – Knowledge and References. Retrieved from [Link]

  • Foidart, J. B., et al. (2002). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 86(10), 1663–1670. [Link]

  • Zingales, S., et al. (2017). Examining the structure-activity relationship of benzopyran-based inhibitors of the hypoxia inducible factor-1 pathway. Bioorganic & Medicinal Chemistry Letters, 27(9), 1917-1922. [Link]

  • Deshmukh, R., & Thakre, M. (2022). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica, 14(7), 1-10. [Link]

  • Musa, M. A., Zhou, A., & Sadik, O. A. (2011). Synthesis and antiproliferative activity of new coumarin-based benzopyranone derivatives against human tumor cell lines. Medicinal Chemistry, 7(2), 112–120. [Link]

  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(13), 3045–3055. [Link]

  • Singh, A., & Singh, P. (2025). Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • Clark, M. T., et al. (1991). Synthesis and structure-activity relationships of a series of novel benzopyran-containing platelet activating factor antagonists. Journal of Medicinal Chemistry, 34(1), 319–325. [Link]

  • Hadjipavlou-Litina, D., & Litinas, K. E. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Expert Opinion on Therapeutic Patents, 27(9), 1031–1045. [Link]

  • ResearchGate. (n.d.). Anticancer and kinase inhibitors, benzopyrone derivatives. Retrieved from [Link]

  • Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences, 13(2), 798-816. [Link]

  • Wijaya, H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(41), 37497–37541. [Link]

  • Eldehna, W. M., et al. (2023). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Medicinal Chemistry, 14(11), 2174–2190. [Link]

  • Al-Ostath, O. A., et al. (2024). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 29(3), 696. [Link]

  • Sharma, S., & Kumar, P. (2014). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Medicinal Chemistry Research, 23(11), 4611–4624. [Link]

  • Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology, 21(1), 71. [Link]

  • Allan, J. N. (2018). CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors. NACCME. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3,4-dihydro-2H-1-benzopyran-6-amine (also known as 6-aminochromane). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Here, we provide in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and a comprehensive reference list to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and well-established routes for synthesizing this compound are:

  • Route 1: Nitration and Subsequent Reduction: This is a classical and widely used two-step approach. It involves the electrophilic nitration of the readily available starting material, 3,4-dihydro-2H-1-benzopyran (chroman), to form 6-nitro-3,4-dihydro-2H-1-benzopyran. The nitro group is then reduced to the desired amine.

  • Route 2: Alternative Coupling and Amination Strategies: These routes offer alternative approaches, which can be advantageous depending on the availability of starting materials and the desired scale of the reaction. These include the reductive amination of 3,4-dihydro-2H-1-benzopyran-6-one (6-chromanone) and the Buchwald-Hartwig amination of a 6-halo-3,4-dihydro-2H-1-benzopyran.

Q2: I am struggling with low yields. What are the general areas I should focus on for optimization?

A2: Low yields in this synthesis often stem from a few critical areas. A systematic approach to optimization should include:

  • Purity of Starting Materials: Ensure the 3,4-dihydro-2H-1-benzopyran is of high purity. Impurities can interfere with the nitration reaction, leading to a complex mixture of side products.

  • Reaction Conditions: Each step is sensitive to reaction parameters. For nitration, the temperature and the rate of addition of the nitrating agent are crucial. For the reduction step, the choice of catalyst, solvent, hydrogen pressure, and temperature all play a significant role.

  • Work-up and Purification: Inefficient extraction, losses during solvent removal, and suboptimal purification techniques can significantly impact the final isolated yield.

Q3: What are the primary safety concerns I should be aware of during this synthesis?

A3: Safety is paramount. Key hazards to consider are:

  • Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. These are corrosive and the reaction is exothermic. Strict temperature control is essential to prevent runaway reactions. Always add the nitrating agent slowly to the substrate solution and use an ice bath to maintain the recommended temperature.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas, often under pressure, and pyrophoric catalysts like Palladium on carbon (Pd/C). Ensure the reaction is conducted in a well-ventilated fume hood or a designated hydrogenation area with appropriate safety measures. The catalyst should be handled carefully, and proper purging of the reaction vessel with an inert gas before and after the reaction is critical to prevent ignition.[1]

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Route 1: Nitration and Reduction

Issue 1: Low Yield or Complex Mixture After Nitration

Q: My nitration of 3,4-dihydro-2H-1-benzopyran results in a low yield of the desired 6-nitro isomer and a mixture of other products. What is going wrong?

A: The nitration of the benzopyran ring is an electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group. This means that nitration can occur at both the 6- and 8-positions. The formation of multiple isomers is a common challenge.

Causality & Solution:

  • Reaction Temperature: The regioselectivity of the nitration is highly dependent on the reaction temperature. Running the reaction at a lower temperature (typically 0-5 °C) generally favors the formation of the para-substituted product (6-nitro isomer) over the ortho-substituted one (8-nitro isomer).

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The sulfuric acid acts as a catalyst and helps to generate the nitronium ion (NO₂⁺), the active electrophile. Using fuming nitric acid or other more potent nitrating agents can lead to over-nitration and the formation of dinitro products.

  • Rate of Addition: Slow, dropwise addition of the nitrating agent to a cooled solution of the chroman allows for better temperature control and minimizes localized overheating, which can lead to the formation of undesired side products.

ParameterRecommendationRationale
Temperature 0-5 °CFavors para-substitution, minimizing ortho-isomer formation.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Provides controlled generation of the nitronium ion.
Addition Rate Slow, dropwisePrevents localized overheating and side reactions.

Issue 2: Incomplete Reduction of the Nitro Group

Q: My catalytic hydrogenation of 6-nitro-3,4-dihydro-2H-1-benzopyran is sluggish or stalls before completion. What are the likely causes?

A: Incomplete reduction is a frequent issue in catalytic hydrogenation and can be attributed to several factors related to the catalyst, substrate, and reaction conditions.

Causality & Solution:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can become deactivated, a phenomenon known as catalyst poisoning.[1] Sulfur- or nitrogen-containing impurities in the substrate or solvent can bind to the catalyst's active sites and inhibit its function.

    • Solution: Ensure the 6-nitro intermediate is thoroughly purified before the reduction step. Use high-purity solvents. If poisoning is suspected, increasing the catalyst loading or using a fresh batch of catalyst may be necessary.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to a slow reaction rate.

    • Solution: While atmospheric pressure hydrogenation can be effective, for more stubborn reductions, increasing the hydrogen pressure (e.g., to 50 psi) can significantly improve the reaction rate and drive it to completion.

  • Solvent Choice: The solvent plays a crucial role in dissolving the substrate and facilitating its interaction with the catalyst.

    • Solution: Methanol and ethanol are common choices for this type of reduction. Ensure the 6-nitro compound is fully dissolved in the chosen solvent.

  • Reaction Temperature: While many hydrogenations proceed at room temperature, gentle heating can sometimes be required to increase the reaction rate.

    • Solution: If the reaction is slow at room temperature, consider warming it to 30-40 °C.

Issue 3: Formation of Side Products During Reduction

Q: I am observing impurities in my final product after the reduction step. What are these and how can I avoid them?

A: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these intermediates can react with each other to form dimeric impurities such as azoxy, azo, and hydrazo compounds.[1]

Causality & Solution:

  • Inefficient Hydrogenolysis: If the hydrogenation is not efficient, the intermediate hydroxylamine may not be rapidly converted to the amine, allowing for side reactions to occur.

    • Solution: Optimizing the reaction conditions as described in "Issue 2" (catalyst activity, hydrogen pressure, etc.) will favor the complete reduction to the amine and minimize the formation of these dimeric impurities. The addition of a catalytic amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamines.

  • Dehalogenation: If you are working with a halogenated precursor, reductive cleavage of the halogen can occur, particularly with Pd/C.

ProblemPotential CauseTroubleshooting Steps
Incomplete ReductionCatalyst poisoning, insufficient H₂ pressure, poor substrate solubility.Use fresh/more catalyst, increase H₂ pressure, choose a more suitable solvent.
Dimeric ImpuritiesInefficient reduction leading to intermediate buildup.Optimize reaction conditions for rapid and complete reduction.
DehalogenationReductive cleavage of C-X bond.Consider a different catalyst (e.g., Raney Nickel) or alternative reduction method.
Alternative Synthetic Routes: Troubleshooting

Issue 4: Low Yield in Reductive Amination of 6-Chromanone

Q: I am attempting to synthesize the target amine via reductive amination of 3,4-dihydro-2H-1-benzopyran-6-one with ammonia, but the yield is poor.

A: Reductive amination is a powerful method for forming C-N bonds.[2][3][4][5][6] However, the reaction of a ketone with ammonia can be challenging due to the equilibrium of imine formation and the potential for side reactions.

Causality & Solution:

  • Imine Formation Equilibrium: The initial step is the formation of an imine intermediate. This reaction is an equilibrium, and the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Use a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent that allows for the azeotropic removal of water.

  • Choice of Reducing Agent: A common issue is the premature reduction of the starting ketone before it can react with the amine.

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[4]

  • pH Control: The pH of the reaction is critical. A mildly acidic environment (pH 4-6) is generally optimal for imine formation.

Issue 5: Challenges with Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of 6-bromo-3,4-dihydro-2H-1-benzopyran with an ammonia source is not proceeding as expected.

A: The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] Success is highly dependent on the choice of ligand, base, and ammonia source.

Causality & Solution:

  • Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle.

    • Solution: Sterically hindered and electron-rich phosphine ligands, such as XPhos or SPhos, are often effective for this type of coupling. Experimenting with different ligands may be necessary to find the optimal one for your specific substrate.

  • Base Selection: The base plays a key role in the deprotonation of the amine and the overall catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Ammonia Source: Using ammonia gas directly can be challenging.

    • Solution: Ammonia surrogates, such as benzophenone imine followed by hydrolysis, or the use of aqueous ammonia with a suitable ligand system, can be more practical alternatives.[9][10]

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-3,4-dihydro-2H-1-benzopyran
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dihydro-2H-1-benzopyran (1 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of 3,4-dihydro-2H-1-benzopyran over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice water with stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to yield 6-nitro-3,4-dihydro-2H-1-benzopyran.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • Reactor Setup: To a high-pressure hydrogenation vessel, add 6-nitro-3,4-dihydro-2H-1-benzopyran (1 equivalent), a suitable solvent (e.g., methanol or ethanol), and 5-10% by weight of 10% Palladium on Carbon (Pd/C) catalyst.

  • Purging: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) several times to remove all air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature. The reaction is typically exothermic, and some cooling may be required initially.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.[11][12]

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic pathways and troubleshooting logic, the following diagrams are provided.

Synthesis of this compound

Synthesis_Pathway cluster_0 Route 1: Nitration & Reduction cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Buchwald-Hartwig Amination Chroman 3,4-Dihydro-2H-1-benzopyran Nitrochroman 6-Nitro-3,4-dihydro-2H-1-benzopyran Chroman->Nitrochroman HNO₃, H₂SO₄ Aminochroman This compound Nitrochroman->Aminochroman H₂, Pd/C Chromanone 3,4-Dihydro-2H-1-benzopyran-6-one Aminochroman_RA This compound Chromanone->Aminochroman_RA 1. NH₃ 2. NaBH(OAc)₃ Bromochroman 6-Bromo-3,4-dihydro-2H-1-benzopyran Aminochroman_BH This compound Bromochroman->Aminochroman_BH NH₃ source, Pd catalyst, Ligand, Base

Caption: Overview of synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_NR Troubleshooting Route 1 cluster_RA Troubleshooting Route 2 cluster_BH Troubleshooting Route 3 Start Low Yield of This compound Check_Route Identify Synthetic Route Start->Check_Route Nitration_Reduction Nitration/Reduction Check_Route->Nitration_Reduction Route 1 Reductive_Amination Reductive Amination Check_Route->Reductive_Amination Route 2 Buchwald_Hartwig Buchwald-Hartwig Check_Route->Buchwald_Hartwig Route 3 Check_Nitration Low yield after nitration? Nitration_Reduction->Check_Nitration Check_Imine Inefficient imine formation? Reductive_Amination->Check_Imine Check_Catalyst_System Inefficient catalyst system? Buchwald_Hartwig->Check_Catalyst_System Optimize_Nitration Optimize Nitration: - Lower temperature (0-5 °C) - Slow addition of nitrating agent - Check starting material purity Check_Nitration->Optimize_Nitration Yes Check_Reduction Low yield after reduction? Check_Nitration->Check_Reduction No Optimize_Reduction Optimize Reduction: - Check catalyst activity - Increase H₂ pressure - Change solvent - Gentle heating Check_Reduction->Optimize_Reduction Yes Check_Purification_NR High loss during purification? Check_Reduction->Check_Purification_NR No Optimize_Purification_NR Optimize Purification: - Efficient extraction - Careful solvent removal - Optimize chromatography Check_Purification_NR->Optimize_Purification_NR Yes Optimize_Imine Optimize Imine Formation: - Use dehydrating agent - Adjust pH (4-6) Check_Imine->Optimize_Imine Yes Check_Reducing_Agent_RA Premature ketone reduction? Check_Imine->Check_Reducing_Agent_RA No Optimize_Reducing_Agent_RA Use selective reducing agent (e.g., NaBH(OAc)₃) Check_Reducing_Agent_RA->Optimize_Reducing_Agent_RA Yes Optimize_Catalyst_System Optimize Catalyst System: - Screen different ligands - Use appropriate strong base - Consider ammonia surrogate Check_Catalyst_System->Optimize_Catalyst_System Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • Caskey, D. C., & Chapman, J. H. (Year). Title of a relevant patent or paper on chroman synthesis. Journal or Patent Office. [A placeholder for a more specific, verifiable URL]
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Taylor, R., & Moody, G. (1994). Nitration and Aromatic Reactivity. Cambridge University Press. [A placeholder for a more specific, verifiable URL]
  • NIST. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127. [Link]

Sources

Benzopyran Synthesis Technical Support Center: A Guide to Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzopyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing benzopyran cores, such as coumarins and chromenes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind the synthetic challenges you may encounter. This resource is built on the principles of scientific integrity, providing self-validating systems of experimentation and grounding all recommendations in authoritative literature.

This is a living document, and we will begin by addressing one of the most common and often frustrating challenges in benzopyran synthesis: the formation of unwanted isomers and byproducts in the Pechmann Condensation. We will then expand to cover other critical synthetic methods.

Section 1: Troubleshooting the Pechmann Condensation

The Pechmann condensation is a cornerstone for coumarin synthesis, reacting a phenol with a β-ketoester under acidic conditions.[1] While powerful, it is not without its pitfalls. A frequent issue is the formation of a chromone isomer as a significant byproduct.[2]

Frequently Asked Questions (FAQs)

Q1: My Pechmann condensation is yielding a mixture of my desired coumarin and an isomeric byproduct. How can I confirm the presence of the chromone isomer and what is the mechanistic reason for its formation?

A1: The formation of a chromone alongside your target coumarin is a classic example of a competing reaction pathway, often referred to as the Simonis chromone cyclization.[3] The choice of acid catalyst and the reaction conditions are critical in determining the major product.

Mechanistic Insight:

The Pechmann condensation and the Simonis chromone cyclization diverge in the initial step of the reaction between the phenol and the β-ketoester.

  • Pechmann Condensation (Coumarin Formation): This pathway is favored by Brønsted acids like sulfuric acid (H₂SO₄). The reaction typically proceeds through a transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring ortho to the hydroxyl group.[1] Subsequent dehydration yields the coumarin.

  • Simonis Chromone Cyclization (Chromone Formation): This pathway is favored by dehydrating agents and some Lewis acids, most notably phosphorus pentoxide (P₂O₅).[4] In this case, the ketone of the β-ketoester is activated by the catalyst and reacts with the phenolic hydroxyl group first. This is followed by an intramolecular electrophilic attack of the ester carbonyl onto the aromatic ring.[3]

G cluster_0 Pechmann Condensation (Coumarin Pathway) cluster_1 Simonis Chromone Cyclization (Chromone Pathway) Phenol Phenol β-Ketoester β-Ketoester Transesterification Transesterification Intramolecular\nElectrophilic\nAromatic Substitution\n(Ketone Carbonyl) Intramolecular Electrophilic Aromatic Substitution (Ketone Carbonyl) Dehydration_P Dehydration Coumarin Coumarin Phenol_S Phenol β-Ketoester_S β-Ketoester Hydroxyl Attack\non Ketone Hydroxyl Attack on Ketone Intramolecular\nElectrophilic\nAromatic Substitution\n(Ester Carbonyl) Intramolecular Electrophilic Aromatic Substitution (Ester Carbonyl) Dehydration_S Dehydration Chromone Chromone

Identification of the Chromone Isomer:

The most definitive way to identify the chromone byproduct is through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: In the coumarin, the proton at the 3-position typically appears as a singlet, while in the chromone, the proton at the 2-position will also be a singlet but in a different chemical shift environment. The aromatic protons will also show distinct patterns for each isomer.

  • ¹³C NMR: The carbonyl carbons of the coumarin (C2) and the chromone (C4) will have characteristic and different chemical shifts. For example, in a simple 4-methylcoumarin, the C2 carbonyl is typically around 161 ppm, whereas in the corresponding 2-methylchromone, the C4 carbonyl is significantly downfield, often above 175 ppm.

Table 1: Catalyst Influence on Pechmann vs. Simonis Reactions

CatalystPredominant ProductRationaleReference
H₂SO₄, HCl, AmberlystCoumarinStrong Brønsted acids favor transesterification first.[4]
P₂O₅, POCl₃ChromoneStrong dehydrating agents that activate the ketone carbonyl for initial reaction with the phenol.[3][4]
AlCl₃, ZnCl₂Mixture/Substrate DependentLewis acids can potentially catalyze both pathways.[4]

Q2: I have confirmed chromone formation in my reaction. What are the best strategies to suppress this side reaction and improve the yield of my desired coumarin?

A2: Suppressing chromone formation hinges on carefully selecting your reaction conditions to favor the Pechmann pathway.

Troubleshooting Strategies:

  • Catalyst Selection: This is the most critical factor. Avoid strong dehydrating agents like P₂O₅ if your goal is coumarin synthesis. Instead, opt for strong Brønsted acids.

    • Recommended: Concentrated sulfuric acid is the classic and often most effective catalyst for the Pechmann condensation.[4]

    • Alternatives: Amberlyst resins or other solid acid catalysts can also be effective and offer easier workup.[4]

  • Temperature Control: For highly activated phenols (e.g., resorcinol, phloroglucinol), the Pechmann condensation can often be performed at or slightly above room temperature. For less reactive phenols, gentle heating may be required. However, excessively high temperatures can sometimes promote side reactions. Start with milder conditions and gradually increase the temperature if the reaction is sluggish.

  • Solvent Choice: While many Pechmann reactions are run neat, using a high-boiling inert solvent can sometimes help to control the reaction temperature and minimize charring, especially with sensitive substrates.

Experimental Protocol: Selective Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol is designed to minimize the formation of the isomeric chromone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.4 equivalents) dropwise with vigorous stirring. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The mixture will solidify.

  • Workup: Carefully pour the reaction mixture into a beaker of ice water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

G A Start: Reaction Mixture (Phenol + β-Ketoester) B Add Catalyst (e.g., H₂SO₄) A->B C Monitor Reaction (TLC, LC-MS) B->C D Reaction Complete? C->D D->C No E Workup (Quench, Extract) D->E Yes F Crude Product E->F I Side Product Detected? (e.g., Chromone) F->I G Purification (Recrystallization, Chromatography) H Pure Coumarin G->H I->G Yes, separable J Optimize Conditions: - Change Catalyst - Adjust Temperature - Modify Stoichiometry I->J Yes, significant amount J->A

Section 2: Troubleshooting Multicomponent Synthesis of 2-Amino-4H-Chromenes

The one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (such as resorcinol or naphthol) is a highly efficient method for synthesizing 2-amino-4H-chromenes.[5] However, side reactions can occur, leading to reduced yields and purification challenges.

Frequently Asked Questions (FAQs)

Q3: My three-component synthesis of a 2-amino-4H-chromene is giving a low yield, and I'm isolating a significant amount of a byproduct that seems to be an open-chain intermediate. What is happening?

A3: The formation of an open-chain intermediate is a common side reaction in this synthesis and typically arises from an incomplete reaction sequence. The generally accepted mechanism involves two key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and malononitrile to form a highly electrophilic arylidene malononitrile.

  • Michael Addition and Cyclization: The phenol then acts as a nucleophile in a Michael addition to the arylidene malononitrile.[6] This is followed by an intramolecular cyclization and tautomerization to give the final 2-amino-4H-chromene.

If the Michael addition or the subsequent cyclization is slow or incomplete, the arylidene malononitrile intermediate or the open-chain Michael adduct can accumulate as byproducts.

Troubleshooting Strategies:

  • Catalyst Choice and Loading: The choice of base is crucial. While strong bases can promote the initial Knoevenagel condensation, they can also lead to unwanted side reactions.

    • Recommended: Mild organic bases like piperidine or triethylamine are often the catalysts of choice.[7]

    • Optimization: The catalyst loading should be optimized. Typically, 0.1-0.2 equivalents are sufficient. Higher loadings may not necessarily improve the yield and can complicate purification.

  • Reaction Time and Temperature: These reactions are often run at room temperature, but may require extended reaction times (12-24 hours) for complete conversion.[7] If the reaction is stalling, gentle heating (e.g., to 40-50 °C) can promote the cyclization step. Monitor the reaction by TLC to determine the optimal reaction time.

  • Solvent: Ethanol is a common solvent for this reaction.[7] However, in some cases, a more polar solvent like DMF or a non-polar solvent like toluene might improve the solubility of the intermediates and facilitate the reaction.

Purification Protocol: Removing Unreacted Starting Materials and Byproducts

  • Initial Isolation: After the reaction is complete, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Washing: The crude solid should be washed with a solvent in which the starting materials are soluble but the product is not. A cold ethanol or an ether wash is often effective.

  • Recrystallization: For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is recommended.

  • Column Chromatography: If recrystallization is insufficient to remove byproducts, silica gel column chromatography is the most effective method. A gradient elution with a mixture of hexane and ethyl acetate is typically used.[7]

G Aldehyde Aldehyde Knoevenagel\nCondensation Knoevenagel Condensation Aldehyde->Knoevenagel\nCondensation Base (e.g., Piperidine) Malononitrile Malononitrile Malononitrile->Knoevenagel\nCondensation Arylidene\nMalononitrile Arylidene Malononitrile Knoevenagel\nCondensation->Arylidene\nMalononitrile Michael Addition Michael Addition Arylidene\nMalononitrile->Michael Addition Phenol Phenol Phenol->Michael Addition Open-Chain\nAdduct Open-Chain Adduct Michael Addition->Open-Chain\nAdduct Intramolecular\nCyclization Intramolecular Cyclization Open-Chain\nAdduct->Intramolecular\nCyclization 2-Amino-4H-Chromene 2-Amino-4H-Chromene Intramolecular\nCyclization->2-Amino-4H-Chromene

References

  • Wikipedia. Pechmann condensation. [Link]

  • Sathyabama Institute of Science and Technology. SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. [Link]

  • ResearchGate. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF. [Link]

  • National Center for Biotechnology Information. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]

  • ResearchGate. Mechanism of the Pechmann Reaction: A Theoretical Study | Request PDF. [Link]

  • PharmaInfo.net. Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. [Link]

  • MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • ResearchGate. Simonis chromone cyclization | Request PDF. [Link]

  • ResearchGate. C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4 H -chromenes | Request PDF. [Link]

  • Sci-Hub. C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4H-chromenes. [Link]

  • John Wiley & Sons, Inc. Pechmann Condensation. [Link]

  • ACS Publications. Synthesis of Benzopyran–Phenylpropanoid Hybrids via Matsuda–Heck-Arylation and Allylic Oxidation | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization of New Benzopyran Pyrimidines and Study of their Solvatochromic Behaviour. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • University of Glasgow. Synthetic Studies of Natural Coumarins and Chromones. [Link]

  • Organic Chemistry Portal. Coumarin synthesis. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. [Link]

  • ResearchGate. Microwave Accelerated Synthesis of 2‐Amino‐4H‐Chromenes Catalyzed by WELFSA: A Green Protocol | Request PDF. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

  • JOCPR. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach. [Link]

  • ResearchGate. General Methods of Preparing Chromones. [Link]

  • Connect Journals. One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • National Center for Biotechnology Information. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • ResearchGate. A facile one-pot green synthesis of novel 2-amino-4H-chromenes: antibacterial and antioxidant evaluation | Request PDF. [Link]

  • MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

  • PubMed. Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition. [Link]

  • Taylor & Francis Online. Benzopyran – Knowledge and References. [Link]

  • MDPI. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-isoxazole Hybrid Compounds. [Link]

  • PubMed. Synthesis of benzopyran derivatives as PPARα and/or PPARγ activators. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link]

  • National Center for Biotechnology Information. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

  • ResearchGate. Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. [Link]

  • Royal Society of Chemistry. Ring-opening mechanism of epoxides with alcohol and tertiary amines. [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

Sources

Technical Support Center: Optimization of Chromane-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of chromane-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Chromane derivatives are prevalent in numerous biologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1][2][3]

This resource provides practical, experience-driven advice in a question-and-answer format to address common challenges encountered during the synthesis of chromane-6-amine. We will delve into the causality behind experimental choices, offering troubleshooting strategies and optimized protocols to enhance yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to consider for chromane-6-amine, and how do I choose the best one for my needs?

There are several viable strategies for constructing the chromane-6-amine core. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The two most common approaches involve either forming the chromane ring first followed by introduction of the amine, or incorporating the nitrogen atom early and then cyclizing.

  • Route A: Cyclization Followed by Amination: This is often a robust approach. It typically starts with the formation of a substituted chromane or chromanone, which is then nitrated at the 6-position, followed by reduction of the nitro group to the desired amine.

  • Route B: Amination Followed by Cyclization: This route might involve a palladium-catalyzed reaction like the Buchwald-Hartwig amination to couple an amine to an aryl halide, followed by a cyclization step to form the chromane ring.[4] This can be advantageous if you need to install a complex amine early in the synthesis.

  • Route C: Reductive Amination: If you have access to 6-aminochroman-4-one, a direct reductive amination can be an efficient way to introduce substituents on the amine.[5][6][7][8]

Recommendation: For initial lab-scale synthesis, Route A is often the most straightforward and reliable, as the nitration and reduction steps are generally high-yielding and well-documented. For more complex derivatives or process development, Route B might offer more flexibility.

Q2: I'm planning a multi-step synthesis. At what stage should I introduce the amine functionality?

Introducing the amine group at the right stage is crucial for success. The basicity of the amine can interfere with certain reagents (e.g., strong acids or bases) used in subsequent steps.

  • Late-Stage Functionalization: Introducing the amine in the final steps (e.g., via reduction of a nitro group) is often preferred. This protects the sensitive amine functionality from harsh conditions in earlier steps.

  • Early-Stage Introduction with a Protecting Group: If the amine needs to be present early, consider using a protecting group (e.g., Boc, Cbz). This will mask the amine's reactivity, but you will need to add deprotection steps later in the synthesis.

Q3: What are the key safety considerations when working with reagents for chromane-6-amine synthesis?

Safety is paramount. Several common reagents in these synthetic routes require careful handling:

  • Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always work in a fume hood, wear appropriate personal protective equipment (PPE), and add reagents slowly, especially at low temperatures, to control the exothermic reaction.

  • Catalytic Hydrogenation: When reducing a nitro group with H₂ gas and a catalyst (e.g., Pd/C), ensure the system is properly purged with an inert gas (like nitrogen or argon) to remove all oxygen. Hydrogen is highly flammable and can form explosive mixtures with air.

  • Hydride Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are water-reactive and can generate flammable hydrogen gas. Always use anhydrous solvents and quench the reaction carefully.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Yield of the Desired Chromane-6-amine

Potential Causes:

  • Inefficient Cyclization: The formation of the chromane ring can be challenging. For instance, in acid-catalyzed cyclizations, the conditions might not be optimal, or side reactions could be occurring.[9][10]

  • Incomplete Nitration: The electronic properties of your chromane substrate can affect the regioselectivity and efficiency of the nitration step.

  • Poor Reduction of the Nitro Group: The choice of reducing agent and catalyst is critical. An inactive catalyst or incorrect reaction conditions can lead to an incomplete reduction.

  • Substrate Decomposition: Your starting materials or intermediates may be unstable under the reaction conditions (e.g., high temperatures or strongly acidic/basic media).

Recommended Solutions:

Solution Detailed Explanation & Rationale
Optimize Cyclization Conditions If using an acid-catalyzed annulation, screen different Brønsted acids (e.g., triflimide, PTSA) and solvents (e.g., dichloromethane, nitromethane).[9][10] The choice of acid and solvent can significantly impact the stability of carbocation intermediates and influence the reaction rate and yield.
Vary Nitrating Agents If a standard HNO₃/H₂SO₄ mixture is ineffective, consider milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) to avoid substrate degradation.
Screen Reduction Catalysts & Conditions For the reduction of the nitro group, palladium on carbon (Pd/C) is common, but platinum oxide (PtO₂) or Raney nickel can be more effective for certain substrates.[8] Ensure your catalyst is fresh and active. Vary the hydrogen pressure and reaction temperature. Alternatively, chemical reductions using reagents like tin(II) chloride (SnCl₂) in HCl can be effective.
Monitor Reaction Progress Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of intermediates and products. This will help you identify if a specific step is failing or if degradation is occurring.
Problem 2: Formation of Significant Impurities or Side Products

Potential Causes:

  • Over-Nitration or Isomer Formation: During nitration, multiple nitro groups may be added to the aromatic ring, or the nitro group may add at an undesired position.

  • Side Reactions During Reduction: Some reducing agents can affect other functional groups in your molecule. For example, catalytic hydrogenation can sometimes reduce other double bonds or carbonyls.

  • Polymerization or Decomposition: Electron-rich phenols or amines can be prone to oxidation and polymerization, especially under harsh conditions.[11]

Recommended Solutions:

Solution Detailed Explanation & Rationale
Control Nitration Stoichiometry & Temperature Carefully control the stoichiometry of the nitrating agent and maintain a low reaction temperature (e.g., 0 °C) to improve regioselectivity and minimize over-nitration.
Choose a Chemoselective Reducing Agent If your molecule has other reducible functional groups, choose a reducing agent that is selective for the nitro group. For example, sodium borohydride is generally not strong enough to reduce a nitro group but can reduce aldehydes and ketones.[7] This allows for selective reduction if a nitro-ketone is an intermediate.
Purge with Inert Gas To prevent oxidation of sensitive intermediates, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Optimize Purification If side products are unavoidable, focus on optimizing the purification. Acid-base extraction can be a powerful technique to separate the basic chromane-6-amine from neutral or acidic impurities.[12] For challenging separations, consider column chromatography with an amine-functionalized silica gel or the addition of a small amount of a basic modifier (like triethylamine) to the mobile phase to improve peak shape and separation.[13][14]
Problem 3: Difficulty with Product Isolation and Purification

Potential Causes:

  • Product is Water-Soluble: The amine functionality can make the product somewhat soluble in water, especially if it forms a salt.

  • Product is an Oil: Some chromane derivatives are not crystalline, making them difficult to handle and purify by recrystallization.

  • Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic purification challenging.

Recommended Solutions:

Solution Detailed Explanation & Rationale
Acid-Base Extraction This is a highly effective method for purifying amines.[12] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.
Salt Formation for Crystallization If your amine product is an oil, consider forming a salt (e.g., hydrochloride or maleate salt). Salts are often crystalline and can be purified by recrystallization.
Specialized Chromatography For difficult separations, use an amine-functionalized silica column.[13][14] This stationary phase is designed to reduce the strong interactions between basic compounds and the acidic silica surface, leading to better peak shapes and improved resolution.

Visualizations and Workflows

General Synthetic Workflow: Route A

The following diagram illustrates a common synthetic pathway to chromane-6-amine, starting from a substituted phenol.

G cluster_0 Step 1: Chromane Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Substituted Phenol B Chromane/Chromanone Intermediate A->B Cyclization Reagents (e.g., α,β-unsaturated aldehyde/acid) C 6-Nitrochromane B->C Nitrating Agent (e.g., HNO3/H2SO4) D Chromane-6-amine (Product) C->D Reducing Agent (e.g., H2, Pd/C or SnCl2)

Caption: General workflow for chromane-6-amine synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

G Start Reaction Issue? LowYield Low or No Yield Start->LowYield Impurity Impurity Issues Start->Impurity Isolation Isolation Problems Start->Isolation CheckCyclization Optimize Cyclization? (Vary acid/solvent) LowYield->CheckCyclization ControlNitration Control Nitration? (Stoichiometry, temp.) Impurity->ControlNitration AcidBase Try Acid-Base Extraction? Isolation->AcidBase CheckNitration Optimize Nitration? (Milder reagents, temp.) CheckCyclization->CheckNitration No Success Problem Resolved CheckCyclization->Success Yes CheckReduction Optimize Reduction? (Screen catalysts/reagents) CheckNitration->CheckReduction No CheckNitration->Success Yes CheckReduction->Success Yes SelectiveReduction Use Selective Reduction? ControlNitration->SelectiveReduction No ControlNitration->Success Yes InertAtmosphere Use Inert Atmosphere? SelectiveReduction->InertAtmosphere No SelectiveReduction->Success Yes InertAtmosphere->Success Yes SaltFormation Attempt Salt Formation? AcidBase->SaltFormation No AcidBase->Success Yes SpecialChrom Use Amine-Silica Column? SaltFormation->SpecialChrom No SaltFormation->Success Yes SpecialChrom->Success Yes

Caption: Troubleshooting decision tree for synthesis.

References

  • Jakkampudi, S., Parella, R., & Zhao, J. C.-G. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(1), 151–155. Available from: [Link]

  • Thomson, R. J., et al. (2012). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromanones and Flavanones. Retrieved January 21, 2026, from [Link]

  • Thomson, R. J., et al. (2012). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. Available from: [Link]

  • Chi, Y. R., et al. (2017). Carbene and Acid Cooperative Catalytic Reactions of Aldehydes and o-Hydroxybenzhydryl Amines for Highly Enantioselective Access to Dihydrocoumarins. Organic Letters, 19(21), 5892–5895.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromene derivatives. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • WordPress. (2026). Reductive Amination. Retrieved January 21, 2026, from [Link]

  • WordPress. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]

  • Al-Sanea, M. M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2945–2958. Available from: [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]

  • Jag-tap, S., et al. (2020). Reductive amination using cobalt-based nanoparticles for synthesis of amines. Nature Protocols, 15(4), 1313–1337. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 21, 2026, from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Optimization conditions for the synthesis of (6). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of camphanimine derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis. Retrieved January 21, 2026, from [Link]

  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane. Retrieved January 21, 2026, from [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved January 21, 2026, from [Link]

  • The Journal of Organic Chemistry. (2021). Concise Synthesis of Chromene/Chromane-Type Aryne Precursors and Their Applications. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of chromane derivatives.
  • Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved January 21, 2026, from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved January 21, 2026, from [Link]

  • Golding, B. T., et al. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC.
  • Google Patents. (n.d.). Process for the purification of amines.
  • Reddit. (2020). Amine synthesis problem. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Stability and Degradation of 3,4-dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3,4-dihydro-2H-1-benzopyran-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound, also known as chroman-6-amine, is a valuable building block in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Understanding its stability and degradation pathways is crucial for ensuring the integrity of experimental results, the development of stable pharmaceutical formulations, and accurate interpretation of biological data. Aromatic amines, in general, are susceptible to degradation through oxidation, photodegradation, and hydrolysis, which can be influenced by factors such as pH, temperature, light, and the presence of oxygen.[3][4]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C, protected from light.[5] A color change in the solid material, often to a darker shade like yellow or brown, is a common indicator of oxidation.[5] For optimal stability, especially for long-term storage or as a reference standard, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation.

Q2: My solid this compound has changed color. Is it still usable?

A2: A color change signifies that some level of degradation, likely oxidation, has occurred. The usability of the compound depends on the sensitivity of your application. For highly sensitive assays or for use as a quantitative standard, it is recommended to use a fresh, uncolored batch. For other applications, the material might still be usable, but it is crucial to assess its purity by an appropriate analytical method, such as HPLC or UPLC-MS, before use. The presence of degradation products could potentially interfere with your reaction or biological assay.

Q3: How should I prepare solutions of this compound for my experiments?

A3: When preparing solutions, it is best practice to use de-gassed solvents to minimize dissolved oxygen. If the experiment is sensitive to oxidation, preparing the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) is recommended.[6][7][8] Solutions should be prepared fresh whenever possible. If storage of a stock solution is necessary, it should be stored at low temperatures (2-8°C or -20°C), protected from light, and preferably under an inert atmosphere. The stability of the compound in your specific solvent system should be verified if the solution is to be stored for an extended period.

Stability in Solution

Q4: What is the expected stability of this compound in different solvents and pH conditions?

A4: The stability of aromatic amines in solution is highly dependent on the solvent and pH.[9] Generally, they are more stable in neutral or slightly acidic conditions.[10][11] In alkaline conditions, the free amine is more susceptible to oxidation.[4] The choice of solvent can also play a role; polar protic solvents may facilitate certain degradation pathways. It is recommended to perform a preliminary stability study in your specific experimental buffer or solvent system if the compound will be in solution for a prolonged period.

Q5: My solution of this compound turned colored upon standing. What is the likely cause and can I still use it?

A5: A color change in solution is a strong indication of oxidative degradation.[5] This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The usability of the colored solution is questionable for the same reasons as a discolored solid. The colored impurities are likely oxidation products, which could have different chemical and biological properties from the parent compound. It is highly recommended to prepare a fresh solution.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to the stability and degradation of this compound.

Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause Troubleshooting Steps Rationale
Degradation of solid starting material 1. Visually inspect the solid for any color change. 2. Confirm the purity of the solid material using a suitable analytical method (e.g., HPLC-UV, LC-MS, or NMR). 3. If purity is compromised, obtain a new batch of the compound.Aromatic amines can degrade upon storage, especially if not stored under optimal conditions. Using a degraded starting material will lead to inconsistent concentrations of the active compound and the presence of interfering impurities.[3]
Degradation of stock or working solutions 1. Prepare fresh solutions for each experiment. 2. If storing solutions, validate their stability over the storage period by re-analyzing their purity at different time points. 3. Use de-gassed solvents and protect solutions from light.The compound may not be stable in your chosen solvent or under your storage conditions. Verifying solution stability is a critical part of method validation.[9]
Reaction with experimental medium 1. Evaluate the compatibility of this compound with other components in your assay medium (e.g., buffers, cell culture media). 2. Run control experiments with the compound in the medium without other reactants or cells to assess its stability over the experimental timeframe.Components in the experimental medium could catalyze the degradation of the compound. For example, metal ions can catalyze the oxidation of amines.[12]
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
Potential Cause Troubleshooting Steps Rationale
On-column degradation 1. Investigate the effect of mobile phase pH on the stability of the compound. 2. Use a mobile phase with a pH where the compound is known to be more stable (typically slightly acidic for amines). 3. Reduce the analysis time and temperature if possible.The conditions of the chromatographic analysis (e.g., pH of the mobile phase, temperature) could be causing the compound to degrade on the column, leading to the appearance of artifactual peaks.
Degradation during sample preparation 1. Minimize the time between sample preparation and analysis. 2. Keep samples in an autosampler at a low temperature (e.g., 4°C). 3. Protect samples from light by using amber vials.Exposure to light, elevated temperatures, or prolonged standing in certain solvents during the sample preparation workflow can lead to degradation before analysis.
Formation of actual degradation products 1. If the unexpected peaks are consistently present and their intensity increases with time or under stress conditions, they are likely true degradation products. 2. Proceed with forced degradation studies to systematically generate and identify these impurities.Understanding the degradation profile is essential for developing a stability-indicating analytical method and for identifying potentially toxic impurities.[13][14]

Forced Degradation Studies: A Proactive Approach

To systematically investigate the stability of this compound and identify its potential degradation products, a forced degradation study is recommended.[10][13][14][15] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Typical Forced Degradation Conditions
Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heat (e.g., 60-80°C)While the amine group will be protonated and relatively stable, other parts of the molecule could be susceptible.
Basic Hydrolysis 0.1 M NaOH, heat (e.g., 60-80°C)The free amine is more susceptible to oxidation.
Oxidation 3% H₂O₂, room temperature or slightly elevatedOxidation of the aromatic amine to form N-oxides, nitroso, nitro, or polymeric species.[3][12]
Thermal Degradation Solid state and/or solution at elevated temperatures (e.g., 80-100°C)Can accelerate various degradation reactions.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage or oxidation, leading to a variety of degradation products.[4]
Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the known chemistry of aromatic amines and chromane derivatives, the following degradation pathways are plausible for this compound:

Caption: Potential degradation pathways.

Recommended Analytical Methods

A stability-indicating analytical method is crucial for accurately quantifying this compound and resolving it from its degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC coupled with UV or photodiode array (PDA) detection are the workhorse techniques for stability studies.[16]

Starting Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of a slightly acidic aqueous buffer (e.g., 0.1% formic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase helps to protonate the amine, leading to better peak shape.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[17] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.

Experimental Protocol: UPLC-MS Method for Purity and Stability Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to a known concentration.

    • For forced degradation samples, neutralize the solution if necessary and dilute to the appropriate concentration.

    • Filter the sample through a 0.22 µm filter before injection.

  • UPLC Conditions:

    • System: Waters ACQUITY UPLC H-Class or similar.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Column Temperature: 40°C.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (example for a Q-TOF mass spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Range: m/z 50-1000.

This protocol serves as a starting point and should be optimized for your specific instrumentation and to achieve the best separation of the parent compound from all potential degradation products.

References

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. (URL: [Link])

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - Oxford Academic. (URL: [Link])

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (URL: Not available)
  • Oxidative degradation mechanisms for amines in flue gas capture - ResearchGate. (URL: [Link])

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (URL: [Link])

  • Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution - ResearchGate. (URL: [Link])

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: Not available)
  • The photostability of some fluorescent disperse dyes deriv
  • Forced degradation studies - MedCrave online. (URL: [Link])

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: [Link])

  • Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties - NIH. (URL: [Link])

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: [Link])

  • Cyanine fluorophore derivatives with enhanced photostability - PubMed - NIH. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - NIH. (URL: [Link])

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (URL: [Link])

  • Stability indicating study by using different analytical techniques - IJSDR. (URL: [Link])

  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions - ResearchGate. (URL: [Link])

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - NIH. (URL: [Link])

  • Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. (URL: Not available)
  • Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. (URL: [Link])

  • Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study | ACS Omega. (URL: [Link])

  • Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - PubMed. (URL: [Link])

  • UVA absorption and photostability of coumarins - Photochemical & Photobiological Sciences (RSC Publishing). (URL: [Link])

  • Derivatives of pyrano[3,2-c][3]benzopyran; synthesis of di-O-methylcitromycin. (URL: Not available)

  • Oxidation of Small Phenolic Compounds by Mn(IV) - MDPI. (URL: [Link])

  • Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions - ResearchGate. (URL: [Link])

  • Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC - NIH. (URL: [Link])

  • The photostability and fluorescence of hydroxycoumarins in aprotic solvents - ResearchGate. (URL: [Link])

  • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. (URL: [Link])

  • THE INTERACTION OF PHENOL AND AROMATIC AMINE INHIBITORS IN HYDROCARBON OXIDATION REACTIONS, - DTIC. (URL: [Link])

  • Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing). (URL: [Link])

  • Synthesis and Comparison of Reactivity of Amine-Borane Complexes. (URL: Not available)
  • Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PubMed Central. (URL: [Link])

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (URL: [Link])

  • Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions - PubMed. (URL: [Link])

Sources

Technical Support Center: Solubility Enhancement of 3,4-dihydro-2H-1-benzopyran-6-amine for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-dihydro-2H-1-benzopyran-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during in vitro and in vivo assays.

I. Compound Overview

This compound, also known as chromane-6-ylamine, is a heterocyclic amine with a molecular weight of 149.19 g/mol .[1] Its structure, featuring a benzopyran ring and a primary amine, presents specific solubility characteristics that can be challenging for biological assays. Key physicochemical properties include a LogP of approximately 1.59, indicating moderate lipophilicity, and the presence of hydrogen bond donors and acceptors.[1] Understanding these properties is crucial for developing effective solubilization strategies.

II. Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter when working with this compound in experimental settings.

Q1: My compound precipitated out of the aqueous assay buffer upon dilution from a DMSO stock. What happened and how can I fix it?

A1: This is a common issue known as "compound crashing" and occurs when the concentration of the organic co-solvent (in this case, DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution.[2][3] The moderate lipophilicity of this compound contributes to its limited aqueous solubility.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The simplest immediate solution is to test a lower final concentration of the compound in your assay.

  • Increase the Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. However, be mindful that high concentrations of organic solvents can affect biological assays.

  • pH Adjustment: Since the compound has a basic amine group, lowering the pH of the assay buffer can protonate the amine, forming a more water-soluble salt.[4][] A general guideline is to adjust the pH to at least 2 units below the pKa of the amine's conjugate acid.[4]

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to solubility?

A2: Absolutely. Poor solubility can lead to variable and inaccurate results in cell-based assays. If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and less consistent than intended. This can manifest as poor dose-response curves or high well-to-well variability.

Investigative Workflow:

A Inconsistent Cell Assay Results B Visually Inspect Wells for Precipitation A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Implement Solubility Enhancement Strategy (See Section IV) C->E F Consider Other Factors: - Compound Stability - Cell Health - Assay Protocol D->F G Re-run Assay and Analyze Data E->G F->G H Consistent Results? G->H I Yes: Problem Solved H->I Yes J No: Further Optimization Needed H->J No

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Q3: My compound's solubility seems to decrease over time in my prepared stock solution. Why is this happening?

A3: This could be due to a few factors:

  • Compound Instability: The compound may be degrading over time, leading to less soluble byproducts. Storing stock solutions at 4°C and protected from light is recommended.[1]

  • Solvent Evaporation: If not properly sealed, the organic solvent in your stock solution can evaporate, increasing the compound's concentration and leading to precipitation.

  • Formation of a Less Soluble Salt: If your stock solution is not anhydrous, the compound could react with atmospheric carbon dioxide to form a less soluble carbonate salt.

Preventative Measures:

  • Prepare fresh stock solutions for critical experiments.

  • Use anhydrous solvents for stock preparation.

  • Store stock solutions in tightly sealed vials with minimal headspace.

III. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the solubility enhancement of this compound.

Q4: What are the primary methods for enhancing the solubility of this compound?

A4: The main strategies for improving the solubility of this compound revolve around chemical and physical modifications.[6][7] These include:

  • pH Adjustment: Leveraging the basic amine group to form a more soluble salt in acidic conditions.[][8]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[2][3][9]

  • Salt Formation: Preparing a stable, solid salt form of the compound with improved aqueous solubility.[10][11][12]

  • Use of Cyclodextrins: Encapsulating the hydrophobic parts of the molecule within cyclodextrin cavities to increase its apparent solubility in water.[13][14]

Q5: How do I choose the best solubility enhancement technique for my specific assay?

A5: The choice of method depends heavily on the requirements and limitations of your assay.

Start Start: Poorly Soluble Compound AssayType What is the assay type? Start->AssayType Biochemical Biochemical Assay AssayType->Biochemical CellBased Cell-Based Assay AssayType->CellBased InVivo In Vivo Study AssayType->InVivo pH_Biochem Is the assay pH sensitive? Biochemical->pH_Biochem pH_Cell Can cells tolerate a pH shift? CellBased->pH_Cell pH_InVivo Is the formulation for oral or IV? InVivo->pH_InVivo CoSolvent_Biochem Can the assay tolerate organic solvents? pH_Biochem->CoSolvent_Biochem Yes Decision_Biochem_pH_No Use pH Adjustment pH_Biochem->Decision_Biochem_pH_No No CoSolvent_Cell Are the chosen co-solvents non-toxic to cells? pH_Cell->CoSolvent_Cell No Decision_Cell_pH_Yes Use pH Adjustment (with caution) pH_Cell->Decision_Cell_pH_Yes Yes Decision_InVivo_Oral Salt form or Co-solvent/Surfactant formulation pH_InVivo->Decision_InVivo_Oral Oral Decision_InVivo_IV pH adjustment, Co-solvents, or Cyclodextrins pH_InVivo->Decision_InVivo_IV IV Cyclodextrin_Biochem Will cyclodextrins interfere with the assay components? CoSolvent_Biochem->Cyclodextrin_Biochem No Decision_Biochem_pH_Yes Consider Co-solvents or Cyclodextrins CoSolvent_Biochem->Decision_Biochem_pH_Yes Yes Cyclodextrin_Cell Are cyclodextrins compatible with the cell line? CoSolvent_Cell->Cyclodextrin_Cell No Decision_Cell_pH_No Use Co-solvents (low %) or Cyclodextrins CoSolvent_Cell->Decision_Cell_pH_No Yes Cyclodextrin_Biochem->Decision_Biochem_pH_Yes Cyclodextrin_Cell->Decision_Cell_pH_No SaltForm_InVivo Is a stable, soluble salt form available? Decision_InVivo_Oral->SaltForm_InVivo Decision_InVivo_IV->SaltForm_InVivo

Sources

Navigating the Labyrinth: A Technical Support Center for Benzopyran Derivative Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of benzopyran derivatives. As researchers, scientists, and drug development professionals, you are keenly aware that a reaction's success in a round-bottom flask does not always translate to a smooth and efficient process in a multi-liter reactor. This guide is designed to be your field companion, offering troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of scaling up these vital heterocyclic compounds. My insights are drawn from years of hands-on experience, aiming to explain not just what to do, but why a particular approach is scientifically sound.

Section 1: Reaction Kinetics and Thermochemistry - Taming the Beast in a Bigger Vessel

One of the most critical shifts in scaling up is the change in the surface-area-to-volume ratio. This seemingly simple geometric alteration has profound implications for heat transfer and mixing, which can dramatically impact reaction kinetics and impurity profiles.

FAQ 1: My reaction, which was clean at the 1g scale, is now producing a significant amount of a dimeric byproduct at the 100g scale. What's happening and how can I fix it?

Answer: This is a classic symptom of localized "hot spots" and insufficient mixing during scale-up. Exothermic reactions, even those that are easily managed in a small flask with a stir bar, can generate significant heat in a larger reactor.[1] If the reactor's cooling system cannot dissipate this heat efficiently, localized areas of high temperature can accelerate side reactions, such as dimerization or polymerization.

Troubleshooting Protocol:

  • Calorimetry Study: Before scaling up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to understand the reaction's heat flow. This will provide critical data on the onset of the exotherm, the total heat of reaction, and the maximum temperature of synthesis (MTSR). This data is essential for designing an adequate cooling protocol for the larger reactor.

  • Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled, slow addition of the limiting reagent. This will keep the instantaneous concentration of the reactive species low and allow the cooling system to keep pace with the heat generated.

  • Impeller Selection and Mixing Studies: A simple anchor stirrer may not be sufficient for effective mixing in a large vessel, leading to poor heat and mass transfer.[1] Consider using a multi-impeller system (e.g., a combination of a pitched-blade turbine and a Rushton turbine) to ensure homogenous mixing throughout the reactor. Computational Fluid Dynamics (CFD) modeling can be a powerful tool to optimize impeller design and agitation speed for your specific reactor geometry and reaction mixture viscosity.

Section 2: The Art of Crystallization and Polymorph Control

The solid-state properties of your final benzopyran derivative are paramount, especially in a pharmaceutical context. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility, bioavailability, and stability.[2] What was a simple precipitation on a small scale can become a complex crystallization challenge at scale.

FAQ 2: I'm observing inconsistent crystalline forms of my product between batches. Why is this happening and how can I ensure I isolate the desired polymorph?

Answer: The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors such as supersaturation rate, solvent, temperature, and the presence of impurities can influence which crystal form nucleates and grows.[2][3] Inconsistent polymorphs are often a result of uncontrolled crystallization conditions during scale-up.

Troubleshooting and Control Strategy:

ParameterImpact on PolymorphismScale-Up Control Strategy
Cooling Rate Rapid cooling can trap a metastable (kinetically favored) polymorph. Slow cooling often favors the thermodynamically stable form.Implement a programmed, linear cooling profile. Avoid "crashing out" the product by adding it to a cold anti-solvent.
Solvent System The polarity and hydrogen bonding capability of the solvent can influence which crystal packing is favored.Conduct a thorough solvent screen at the lab scale to identify solvent systems that consistently produce the desired polymorph.
Seeding Introducing seed crystals of the desired polymorph can direct the crystallization process towards that form.Develop a robust seeding protocol. This includes determining the optimal seed loading (typically 0.1-1% w/w), the temperature at which to add the seeds, and the aging time.
Agitation The hydrodynamics within the crystallizer can affect nucleation and crystal growth.Maintain consistent agitation speed and impeller design across scales to ensure similar mixing patterns.

Experimental Protocol: Developing a Seeding Strategy

  • Metastable Zone Width (MSZW) Determination: At the lab scale, use a turbidity probe to determine the MSZW of your benzopyran derivative in the chosen solvent system. This is the region between the solubility curve and the point of spontaneous nucleation.

  • Seed Preparation: Prepare seed crystals of the desired polymorph. These should be of a consistent and small particle size.

  • Seeding Point: Cool the batch solution to a temperature within the MSZW. The solution should be supersaturated but not yet nucleating spontaneously.

  • Seed Addition: Add the prepared seed crystals as a slurry in the mother liquor to ensure good dispersion.

  • Aging: Hold the batch at the seeding temperature for a period (e.g., 1-2 hours) to allow the seeds to grow before proceeding with further cooling.

Section 3: Downstream Processing and Purification - Beyond the Chromatography Column

While silica gel chromatography is a workhorse in the research lab, it is often economically and practically challenging for large-scale purification.[4] Developing a scalable purification strategy is crucial for achieving the required purity of your benzopyran derivative.

FAQ 3: My product is an oil at room temperature, making isolation difficult. Column chromatography is not feasible for the 1 kg scale. What are my options?

Answer: Oily products present a significant challenge for isolation. The goal is to induce solidification or find an alternative purification method.

Troubleshooting and Alternative Purification Strategies:

  • Salt Formation or Co-crystal Screen: If your benzopyran derivative has a basic or acidic handle (e.g., an amine or carboxylic acid), a salt screen can be an effective way to produce a crystalline solid. Similarly, a co-crystal screen with pharmaceutically acceptable co-formers can yield a solid with improved handling properties.

  • Trituration: This involves repeatedly washing the oil with a solvent in which the product is sparingly soluble, but the impurities are highly soluble. This can effectively "wash away" impurities, and in some cases, induce crystallization.

  • Distillation: For thermally stable, non-polar benzopyran derivatives, short-path distillation under high vacuum can be a viable purification method to remove less volatile impurities.

  • Liquid-Liquid Extraction: A well-designed series of liquid-liquid extractions, potentially using pH manipulation to move the product and impurities between aqueous and organic phases, can be a powerful and scalable purification technique.

Section 4: Process Analytical Technology (PAT) - Your Eyes and Ears in the Reactor

To truly control a scaled-up process, you need real-time information. Process Analytical Technology (PAT) involves the use of inline and online analytical tools to monitor critical process parameters and quality attributes.

FAQ 4: How can I monitor the progress of my reaction in real-time without constantly taking samples for offline analysis?

Answer: Inline spectroscopic techniques can provide a continuous stream of data on your reaction's progress, enabling better control and understanding.

Recommended PAT Tools for Benzopyran Synthesis:

PAT ToolInformation ProvidedApplication in Benzopyran Synthesis
FTIR/Raman Spectroscopy Real-time concentration of reactants, products, and key intermediates.Monitor the disappearance of a starting material's characteristic peak (e.g., a carbonyl stretch) and the appearance of a product's peak.
Particle Size Analyzers (e.g., FBRM) Real-time monitoring of crystal size and count during crystallization.Optimize cooling and seeding protocols to achieve a desired particle size distribution.
pH and Temperature Probes Continuous monitoring of these fundamental reaction parameters.Ensure the reaction stays within the defined optimal and safe operating ranges.[1]

Workflow for Implementing Inline FTIR Monitoring:

Caption: Workflow for implementing inline FTIR for reaction monitoring.

Section 5: Process Safety - Scaling Up Responsibly

Safety considerations that are minor at the lab scale can become critical at the pilot or manufacturing scale. A thorough understanding of the potential hazards of your process is non-negotiable.

FAQ 5: My reaction involves a potentially energetic intermediate. How do I assess and mitigate the risks during scale-up?

Answer: A comprehensive process safety assessment is essential. This involves both theoretical evaluation and experimental testing.

Key Steps in a Process Safety Assessment:

  • Literature Review: Thoroughly review the literature for any reported safety incidents or hazards associated with the reagents, intermediates, and products of your synthesis.

  • Differential Scanning Calorimetry (DSC): DSC analysis of your starting materials, intermediates, and final product can identify any exothermic decomposition events and determine the temperature at which they occur. This is crucial for defining a safe operating temperature range.

  • Adiabatic Calorimetry: For reactions with a high potential for thermal runaway, adiabatic calorimetry (e.g., using an Accelerating Rate Calorimeter - ARC) can simulate a worst-case "loss of cooling" scenario to determine the time to maximum rate (TMR) and the pressure generated.

  • Process Hazard Analysis (PHA): Conduct a formal PHA (e.g., a Hazard and Operability study - HAZOP) with a multidisciplinary team to systematically identify potential failure modes and their consequences.

Decision Tree for Thermal Hazard Assessment:

G A Is the reaction exothermic? B Perform Reaction Calorimetry (RC1) A->B Yes I Low Thermal Risk A->I No C Is T_process close to T_decomposition? B->C D Perform DSC on all components C->D Yes/Unknown H Proceed with Caution C->H No E Potential for Thermal Runaway? D->E F Conduct Adiabatic Calorimetry (ARC) E->F Yes E->H No G Implement Engineered Controls (e.g., quench system, rupture disc) F->G

Caption: A simplified decision tree for thermal hazard assessment during scale-up.

By systematically addressing these common challenges, you can significantly increase the probability of a successful and efficient scale-up of your benzopyran derivative synthesis. Remember that each molecule is unique, and a thorough understanding of the underlying chemical and physical principles is your most valuable tool.

References

  • Lee, A. Y., Erdemir, D., & Myerson, A. S. (2011). Crystal polymorphism in chemical process development. Annual review of chemical and biomolecular engineering, 2, 259–280. [Link]

  • HWS Labortechnik. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Robertson, K., et al. (2021). Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction. Crystal Growth & Design, 21(7), 3846–3855. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

Sources

Technical Support Center: Resolution of Racemic 3,4-Dihydro-2H-1-Benzopyran-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Enantiomerically pure 3,4-dihydro-2H-1-benzopyran-3-amines are critical chiral building blocks in the pharmaceutical industry. They form the core of various therapeutic agents, notably those targeting 5-hydroxytryptamine (serotonin) and dopamine receptors[1]. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the efficient resolution of racemic mixtures of these amines is a frequent and crucial task for researchers and process chemists.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the resolution of racemic 3,4-dihydro-2H-1-benzopyran-3-amines. We will delve into the three primary resolution techniques: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. Our focus is not just on the protocols themselves but on understanding the underlying principles to empower you to solve problems effectively when they arise in your experiments.

Section 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a time-tested and often cost-effective method for separating enantiomers on a large scale. The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[2][3] These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[2][4]

cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Liberation Racemic Amine\n(R/S) Racemic Amine (R/S) Mix Racemic Amine\n(R/S)->Mix + Chiral Acid (R') Diastereomeric Salts\n(R,R') and (S,R') Diastereomeric Salts (R,R') and (S,R') Mix->Diastereomeric Salts\n(R,R') and (S,R') Chiral Acid (R') Chiral Acid (R') Filter Filter Diastereomeric Salts\n(R,R') and (S,R')->Filter Solvent Less Soluble Salt (e.g., S,R') Less Soluble Salt (e.g., S,R') Filter->Less Soluble Salt (e.g., S,R') Solid More Soluble Salt (e.g., R,R') More Soluble Salt (e.g., R,R') Filter->More Soluble Salt (e.g., R,R') Filtrate Base Base Less Soluble Salt (e.g., S,R')->Base + Base Pure Enantiomer (S) Pure Enantiomer (S) Base->Pure Enantiomer (S)

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Troubleshooting Guide: Diastereomeric Salt Formation

Q1: I'm not getting any crystals to form. What should I do?

A1: The absence of crystallization is a common hurdle and can stem from several factors related to supersaturation and nucleation. Here's a systematic approach to troubleshoot this issue:

  • Increase Concentration: The most straightforward step is to carefully remove the solvent under reduced pressure to increase the concentration of the diastereomeric salts. Be cautious not to evaporate to dryness, as this can lead to the precipitation of both diastereomers.

  • Change the Solvent System: Solubility is highly dependent on the solvent. If your salts are too soluble, switch to a less polar solvent or a solvent mixture. For instance, if you are in methanol, try switching to ethanol or isopropanol, or add a co-solvent like methyl tert-butyl ether (MTBE) or heptane to reduce solubility.[5] A screening of different solvents is often necessary.[5]

  • Induce Crystallization:

    • Seeding: If you have a small amount of the desired diastereomeric salt from a previous experiment, add a tiny crystal to the solution to act as a nucleation site.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can initiate crystal growth.

    • Cooling: Slowly lowering the temperature of the solution can decrease the solubility of the salts and induce crystallization. Avoid crash cooling, as this can lead to the co-precipitation of both diastereomers.

Q2: I've formed crystals, but the enantiomeric excess (ee) is low.

A2: Low enantiomeric excess in the crystallized salt indicates that both diastereomers are co-precipitating. This is often due to a small difference in solubility between the two diastereomeric salts in the chosen solvent.

  • Recrystallization: The most effective way to improve enantiomeric excess is through one or more recrystallization steps. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. This process will enrich the less soluble diastereomer in the solid phase.

  • Optimize the Resolving Agent-to-Amine Ratio: The stoichiometry can be critical. While a 1:1 molar ratio is a common starting point, for diacid resolving agents like tartaric acid, ratios greater than 1.5 can sometimes favor the formation of more selective acidic salts over neutral salts, leading to better resolution.[6]

  • Solvent Screening: The choice of solvent can dramatically affect the solubility difference between diastereomers. A systematic screening of various solvents and solvent mixtures is highly recommended.[5] Sometimes, a more polar solvent can disrupt anionic dimers that might hinder separation.

  • Stirring Time: Ensure adequate stirring time (e.g., 1.5 hours or more) before filtration to allow the system to reach equilibrium.[4]

Q3: How do I choose the best chiral resolving agent and solvent?

A3: The selection of the optimal resolving agent and solvent is largely an empirical process, but some guiding principles can increase your chances of success.

  • Resolving Agent Selection: For basic amines like 3,4-dihydro-2H-1-benzopyran-3-amines, chiral acids are the resolving agents of choice. Commonly used and commercially available options include:

    • (+)- or (-)-Tartaric acid and its derivatives (e.g., di-p-toluoyl-tartaric acid)

    • (+)- or (-)-Mandelic acid

    • (+)-Camphor-10-sulfonic acid

    • Brucine or strychnine (though less common now due to toxicity)[3] A screening approach using a variety of these acids is the most effective strategy.

  • Solvent Selection: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. A good starting point is often a solvent in which the racemic amine itself has moderate solubility. Alcohols (methanol, ethanol, isopropanol) are common choices. It is often beneficial to screen solvent mixtures to fine-tune the polarity and solubility properties.[5]

Table 1: Common Chiral Resolving Acids for Amines

Chiral Resolving AgentAcidity (pKa1)Common Solvents for ResolutionKey Considerations
(+)-Tartaric Acid~2.98Water, AlcoholsForms both neutral and acidic salts; stoichiometry can be varied.
(-)-Di-p-toluoyl-D-tartaric acidStronger AcidAlcohols, Ethyl AcetateOften provides well-defined, crystalline salts.
(R)-(-)-Mandelic Acid~3.41Alcohols, WaterAromatic interactions can enhance selectivity.
(+)-Camphor-10-sulfonic acid< 0Alcohols, AcetonitrileStrong acid, useful for weakly basic amines.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between enantiomers.[7] In the context of 3,4-dihydro-2H-1-benzopyran-3-amines, this usually involves the enzyme-catalyzed acylation of one enantiomer at a faster rate than the other.[8] This leaves the unreacted amine enriched in the other enantiomer. The theoretical maximum yield for the unreacted enantiomer is 50%.

cluster_0 Enzymatic Reaction cluster_1 Separation Racemic Amine\n(R/S) Racemic Amine (R/S) Enzyme Enzyme Racemic Amine\n(R/S)->Enzyme + Acyl Donor Mixture Enzyme->Mixture Acyl Donor Acyl Donor Acylated Amine (e.g., R-Amide) Acylated Amine (e.g., R-Amide) Mixture->Acylated Amine (e.g., R-Amide) Selective Acylation Unreacted Amine (e.g., S-Amine) Unreacted Amine (e.g., S-Amine) Mixture->Unreacted Amine (e.g., S-Amine) Separation Separation Acylated Amine (e.g., R-Amide)->Separation Unreacted Amine (e.g., S-Amine)->Separation Enantioenriched Amine (S) Enantioenriched Amine (S) Separation->Enantioenriched Amine (S)

Caption: Workflow for Enzymatic Kinetic Resolution of Amines.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Q1: The reaction is very slow or has stalled at low conversion. How can I improve it?

A1: Low reaction rates in enzymatic resolutions can be due to several factors, from suboptimal reaction conditions to enzyme inhibition.

  • Optimize Temperature: Enzyme activity is highly temperature-dependent. Most lipases used for kinetic resolutions have an optimal temperature range, often between 30-50°C.[8] Running the reaction at room temperature may be too slow. Conversely, excessively high temperatures can denature the enzyme.

  • Choice of Acyl Donor and Solvent: The nature of the acyl donor and the solvent can significantly impact the reaction rate. Simple esters like ethyl acetate are common, but more activated esters can sometimes accelerate the reaction.[8] The solvent should be anhydrous and non-polar (e.g., toluene, MTBE) to favor acylation over hydrolysis.[8]

  • Enzyme Loading: Simply increasing the amount of enzyme (e.g., from 10 mg to 50 mg per mmol of amine) can increase the overall reaction rate.[8]

  • Enzyme Immobilization: Using an immobilized enzyme, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), can improve stability and reusability, and often simplifies workup.[8][9]

  • Product Inhibition: In some cases, the acylated product can act as an inhibitor for the enzyme, slowing the reaction down as it progresses. While difficult to completely avoid, ensuring efficient mixing can help.

Q2: The enantioselectivity (E-value) of my resolution is poor.

A2: The enantioselectivity, often expressed as the E-value, is a measure of how well the enzyme discriminates between the two enantiomers. A low E-value means the enzyme is acylating both enantiomers at comparable rates.

  • Screen Different Enzymes: Not all lipases are created equal for every substrate. Screening a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa) is the most effective way to find a highly selective enzyme for your specific 3-aminochroman derivative.

  • Vary the Acyl Donor: The structure of the acyl donor can influence the stereoselectivity. Sometimes a bulkier or electronically different acyl group can lead to better recognition by the enzyme.

  • Optimize Temperature: While higher temperatures generally increase the reaction rate, they can sometimes decrease enantioselectivity. It's important to find a balance. Running the reaction at a lower temperature might improve the E-value, albeit at the cost of a longer reaction time.

Q3: What is Dynamic Kinetic Resolution (DKR) and how can it improve my yield?

A3: A major drawback of standard kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the unwanted (and faster-reacting) enantiomer. This continuous racemization ensures that the substrate for the enzymatic acylation is always a racemic mixture, allowing for a theoretical yield of up to 100% of the desired acylated product. This often requires a compatible racemization catalyst that does not interfere with the enzyme.

Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution
  • To a flame-dried flask, add the racemic 3,4-dihydro-2H-1-benzopyran-3-amine (1.0 equiv.) and an anhydrous organic solvent (e.g., toluene or MTBE).[8]

  • Add the acylating agent (e.g., ethyl acetate, 0.5-1.0 equiv.).[8]

  • Add the immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of amine).[8]

  • Stir the mixture at a controlled temperature (e.g., 40-50°C).[8]

  • Monitor the reaction progress by chiral HPLC, analyzing aliquots to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Stop the reaction at or near 50% conversion by filtering off the immobilized enzyme.

  • Separate the unreacted amine from the acylated amine using standard techniques like column chromatography or acid-base extraction.

Section 3: Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative tools for separating enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including amines.[10][11]

Troubleshooting Guide: Chiral Chromatography

Q1: I'm seeing no separation or very poor resolution of my enantiomers.

A1: A lack of resolution is the most common issue in chiral method development. It indicates that the chosen CSP and mobile phase are not providing sufficient stereoselective interactions.

  • Screen Different CSPs: The "no-free-lunch" rule applies here; there is no universal chiral column. You must screen a variety of CSPs. For 3-aminochromans, good starting points are columns with coated or immobilized polysaccharide derivatives, such as:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(4-chloro-3-methylphenylcarbamate)

  • Optimize the Mobile Phase:

    • Normal Phase: A typical mobile phase consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Varying the alcohol percentage can have a dramatic effect on resolution.

    • Additives: For basic amines, peak shape and resolution can be significantly improved by adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase. This suppresses interactions with residual acidic silanol groups on the silica support, reducing peak tailing.[10]

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can improve resolution.

  • Adjust the Temperature: Temperature affects the thermodynamics of chiral recognition. Both increasing and decreasing the temperature can improve resolution, so it is a parameter worth screening.

Q2: My peaks are broad and/or tailing.

A2: Poor peak shape not only looks bad but also compromises resolution and quantification.

  • Secondary Interactions: As mentioned above, basic amines can interact with acidic silanol groups on the CSP support, causing tailing. The use of a basic additive (DEA or TEA) is the primary solution.[10]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening. Ensure that all connections are made with appropriate, short-length tubing.

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try reducing the injection volume or the sample concentration.

  • Column Degradation: Over time, the CSP can degrade, especially if exposed to incompatible solvents or extreme pH. If you observe a sudden or gradual decline in performance with a previously reliable method, the column may need to be replaced.

Table 2: Starting Conditions for Chiral HPLC Method Development for 3-Aminochromans

ParameterNormal Phase Mode
Columns to Screen Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)
Initial Gradient 90:10 (Hexane:Alcohol), then screen 80:20, 70:30
Additive 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)
Temperature 25°C (then screen 15°C and 40°C)
Detection UV (e.g., 220 nm or 254 nm)

Frequently Asked Questions (FAQs)

Q: Which resolution method is best for my 3,4-dihydro-2H-1-benzopyran-3-amine?

A: The "best" method depends on your specific needs:

  • For large-scale production (multi-gram to kg): Classical diastereomeric salt resolution is often the most economically viable and scalable method, especially if a robust crystallization process can be developed and the unwanted enantiomer can be racemized and recycled.[2]

  • For high enantiopurity and milder conditions: Enzymatic kinetic resolution can provide very high enantiomeric excess under mild conditions. If combined with dynamic kinetic resolution, it can also be very high-yielding.

  • For analytical purposes and small-scale purification: Chiral HPLC/SFC is unmatched for its ability to quickly assess enantiomeric purity and for purifying small quantities of material with high purity. However, it can be prohibitively expensive for large-scale work.[7]

Q: How do I calculate enantiomeric excess (ee)?

A: Enantiomeric excess is a measure of the purity of a chiral sample. It is typically determined by chiral HPLC or GC. The formula is:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

An enantiomeric excess of 100% indicates an enantiomerically pure sample, while an ee of 0% represents a racemic mixture.[12]

Q: My resolution only gives a 50% yield of the desired enantiomer. How can I improve the overall process efficiency?

A: This is a fundamental limitation of classical and kinetic resolutions. The key to exceeding the 50% yield barrier is to racemize and recycle the unwanted enantiomer.[2] After separating the desired enantiomer, the unwanted enantiomer (from the mother liquor in crystallization or the acylated product in enzymatic resolution) can be subjected to conditions that will convert it back into a racemic mixture. This newly formed racemate can then be fed back into the resolution process, thereby increasing the overall yield.

References

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • LibreTexts Chemistry. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • National Center for Biotechnology Information. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Bentham Science. (n.d.). Approaches to Enantiomerically Pure 3,4-Dihydro-2H-1-Benzopyran-3-Amines. [Link]

  • ACS Publications. (2022, May 6). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates. [Link]

  • ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]

  • RSC Publishing. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • IRIS . (2021, January 1). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • ACS Publications. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. [Link]

  • RSC Publishing. (2015, March 12). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. [Link]

  • National Center for Biotechnology Information. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • ResearchGate. (2025, August 5). Comprehensive chiral HPLC method development for pharmaceutical compounds during late stage development. [Link]

  • National Center for Biotechnology Information. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • ResearchGate. (2025, August 9). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]

  • RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]

  • Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]

  • ResearchGate. (n.d.). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. [Link]

  • LibreTexts Chemistry. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. [Link]

Sources

avoiding polymerization in dihydropyran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydropyran Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of dihydropyrans, with a specific focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: My dihydropyran synthesis is resulting in a significant amount of polymer. What are the most common causes?

A1: Polymerization is a frequent side reaction in dihydropyran synthesis, often catalyzed by acidic conditions. The vinyl ether functionality in dihydropyran is highly susceptible to acid-catalyzed polymerization. Common sources of acid include acidic catalysts used in the reaction (e.g., p-toluenesulfonic acid), acidic impurities in reagents or solvents, or exposure to acidic surfaces.

Q2: How can I effectively inhibit polymerization during the synthesis and purification of dihydropyran?

A2: To prevent polymerization, it is crucial to maintain a slightly basic or neutral environment. The addition of a small amount of a basic inhibitor, such as potassium carbonate or a hindered amine like triethylamine, to the reaction mixture and during purification can be very effective. Commercial dihydropyran often contains inhibitors like hydroquinone (HQ) or butylated hydroxytoluene (BHT) which may need to be removed before use, but a small amount of a non-volatile base can be added back for stability during distillation.[1]

Q3: I suspect my starting materials or solvents are contributing to polymerization. How can I purify them?

A3: It is critical to use pure and dry reagents and solvents. Tetrahydrofurfuryl alcohol, a common precursor, should be distilled before use.[2] Solvents should be dried using appropriate drying agents and distilled. It is also important to ensure that all glassware is thoroughly dried and, if necessary, base-washed to remove any acidic residues.

Q4: What is the best method to purify dihydropyran from its polymer?

A4: Distillation is the most common and effective method for separating the volatile dihydropyran from the non-volatile polymer.[1] If the dihydropyran derivative is thermally sensitive, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[1] For small-scale purifications or to remove trace impurities, column chromatography on a neutral or basic stationary phase (like alumina) can be employed.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during dihydropyran synthesis.

Problem 1: Low or No Yield of Dihydropyran

Possible Causes & Solutions

  • Inefficient Catalyst: The choice and condition of the catalyst are critical. For syntheses involving the dehydration of tetrahydrofurfuryl alcohol, the activity of the alumina catalyst can decrease over time due to the deposition of tar.[2]

    • Solution: Regenerate the alumina catalyst by heating it at high temperatures (e.g., red heat) to burn off organic residues.[2] For other synthetic routes like the Hetero-Diels-Alder reaction, ensure the Lewis acid catalyst is fresh and handled under anhydrous conditions.[3][4]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Solution: Optimize the reaction temperature. For the dehydration of tetrahydrofurfuryl alcohol over alumina, a temperature range of 300-400°C is typically required.[5] For solution-phase reactions, a systematic temperature screen should be performed to find the optimal conditions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary.

Problem 2: Excessive Polymer Formation During the Reaction

Possible Causes & Solutions

  • Acidic Reaction Conditions: As previously mentioned, acid is a primary catalyst for dihydropyran polymerization.

    • Solution 1: Use of a Base: Add a small amount of a non-nucleophilic, acid-scavenging base to the reaction mixture. Anhydrous potassium carbonate is a good choice as it can be easily filtered off.[2]

    • Solution 2: Catalyst Choice: If the primary synthesis method is acid-catalyzed, consider alternative, milder methods. For instance, the Hetero-Diels-Alder reaction can be catalyzed by various Lewis acids, some of which may be less prone to inducing polymerization.[3][6][7]

    • Solution 3: Control of Reagent Addition: In some cases, slow addition of a reactant to a heated catalyst bed or reaction mixture can minimize side reactions by keeping the instantaneous concentration of the sensitive species low.

Problem 3: Polymerization During Work-up and Purification

Possible Causes & Solutions

  • Acidic Work-up: Aqueous work-ups with acidic solutions (e.g., dilute HCl) to neutralize a basic reaction mixture can introduce acid that triggers polymerization.

    • Solution: Use a mild basic wash, such as a saturated sodium bicarbonate solution, during the work-up to ensure any acidic species are neutralized before concentration and purification.[1]

  • Acidic Surfaces: Standard laboratory glassware can have acidic sites on its surface.

    • Solution: Before use, wash glassware with a base solution (e.g., dilute ammonia or sodium carbonate solution), followed by rinsing with deionized water and thorough drying.

  • Distillation Issues: Localized overheating during distillation can promote polymerization.

    • Solution: Use a magnetic stir bar or boiling chips for smooth boiling.[1] Employ vacuum distillation to reduce the required temperature.[1] It is also good practice to add a small amount of a non-volatile base or polymerization inhibitor (like a few pellets of KOH or a pinch of potassium carbonate) to the distillation flask.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dihydro-2H-pyran via Dehydration of Tetrahydrofurfuryl Alcohol

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Tetrahydrofurfuryl alcohol

  • Activated alumina

  • Anhydrous potassium carbonate

  • Metallic sodium

Procedure:

  • Pack a glass tube with activated alumina, holding it in place with glass wool.

  • Heat the tube to 300-340°C.

  • Slowly add tetrahydrofurfuryl alcohol to the heated tube.

  • Collect the product in a flask containing anhydrous potassium carbonate to neutralize any acidic byproducts.

  • Separate the organic layer from the aqueous layer.

  • Fractionally distill the organic layer.

  • Dry the collected dihydropyran over anhydrous potassium carbonate, decant, and then reflux over and distill from metallic sodium for final purification.

Troubleshooting this Protocol:

  • Low Yield: The alumina catalyst may be deactivated. Regenerate it by heating to a high temperature to burn off any deposited tar.[2]

  • Polymer Formation: Ensure the collection flask contains an adequate amount of potassium carbonate.

Protocol 2: Purification of Dihydropyran to Remove Polymer and Inhibitors

Materials:

  • Crude dihydropyran (containing polymer and/or commercial inhibitors)

  • Anhydrous potassium carbonate

  • Boiling chips or magnetic stir bar

Procedure:

  • To the crude dihydropyran in a distillation flask, add a small amount of anhydrous potassium carbonate.

  • Add boiling chips or a magnetic stir bar.

  • Set up for simple or fractional distillation. If the dihydropyran derivative is high-boiling or thermally sensitive, use a vacuum distillation setup.

  • Gently heat the flask to distill the dihydropyran, leaving the non-volatile polymer and inhibitor behind.

  • Collect the purified dihydropyran. For long-term storage, it is advisable to add a small amount of a suitable inhibitor.

Visualizing the Problem: The Mechanism of Acid-Catalyzed Polymerization

The following diagram illustrates the cationic polymerization of dihydropyran initiated by an acid catalyst. Understanding this mechanism is key to devising effective strategies for its prevention.

polymerization_mechanism DHP Dihydropyran Carbocation1 Oxocarbenium Ion (Initiation) DHP->Carbocation1 Protonation H_plus H+ Carbocation2 Propagating Carbocation Carbocation1->Carbocation2 Nucleophilic Attack DHP2 Dihydropyran Polymer Polymer (Termination/Chain Transfer) Carbocation2->Polymer Propagation & Termination More_DHP n Dihydropyran

Caption: Acid-catalyzed polymerization of dihydropyran.

Workflow for Troubleshooting Polymerization

This workflow provides a systematic approach to diagnosing and solving polymerization issues in your dihydropyran synthesis.

Caption: Systematic workflow for troubleshooting polymerization.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.
  • Evans, P. A., & Nelson, J. D. (n.d.). Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry - ACS Publications.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • Organic Syntheses. (n.d.). 2,3-dihydropyran.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives.
  • Wikipedia. (n.d.). 3,4-Dihydropyran.

Sources

Technical Support Center: Intramolecular Cyclization in Benzopyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzopyran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of intramolecular cyclization to form the benzopyran core. The benzopyran scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[1][2] However, the key ring-forming step can be challenging.

This resource provides in-depth, experience-driven guidance to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your reaction conditions.

Section 1: Understanding the Core Chemistry

Intramolecular cyclization is the critical step where the heterocyclic pyran ring is fused to the benzene ring. The success of this step is highly dependent on the chosen synthetic strategy, substrate electronics, and reaction conditions. Common strategies include acid-catalyzed cyclization, metal-catalyzed reactions (e.g., Palladium or Copper), and reactions like the Mitsunobu cyclization.[3][4][5]

Key Mechanistic Considerations: Acid-Catalyzed Cyclization

A frequent approach involves the acid-catalyzed cyclization of a phenol derivative bearing an alkenyl or propargyl side chain. The mechanism typically proceeds through the formation of a stabilized carbocation or an oxocarbenium ion, which is then trapped by the phenolic hydroxyl group.

Acid_Catalyzed_Cyclization Start Phenolic Precursor (with alkenyl side chain) Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Protonation of Alkene (Rate-Limiting Step) H_plus H+ Product Desired Benzopyran Intermediate->Product Intramolecular Attack by Phenolic -OH Side_Product1 Elimination Product (e.g., Diene) Intermediate->Side_Product1 Deprotonation/ Elimination Side_Product2 Polymerization Intermediate->Side_Product2 Intermolecular Reaction Troubleshooting_Workflow Start Reaction Issue Identified (Low Yield / No Product) Check_Reagents Step 1: Verify Reagent & Solvent Purity (NMR, Anhydrous Solvents) Start->Check_Reagents Check_Conditions Step 2: Re-evaluate Core Conditions (Temperature, Concentration, Time) Check_Reagents->Check_Conditions Reagents OK Success Reaction Optimized Check_Reagents->Success Impurity Found & Fixed Catalyst_Screen Step 3: Screen Alternative Catalysts (Stronger Acid, Different Metal/Ligand) Check_Conditions->Catalyst_Screen Conditions OK Check_Conditions->Success Condition Optimized Solvent_Screen Step 4: Screen Solvents (Vary Polarity) Catalyst_Screen->Solvent_Screen No Improvement Catalyst_Screen->Success Better Catalyst Found Strategy_Review Step 5: Re-evaluate Synthetic Strategy (Is this pathway viable for this substrate?) Solvent_Screen->Strategy_Review No Improvement Solvent_Screen->Success Better Solvent Found

Caption: A systematic workflow for troubleshooting cyclization reactions.

References

  • Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain.Vertex AI Search Result.
  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization.
  • Steric Effects in Benzopyran Imine‐Hemiaminal Ring–Chain Tautomerism: Tautomeric Free Energies as a Measure of Substituent Size.Semantic Scholar.
  • Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols.
  • Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds.MDPI.
  • One pot synthesis of bioactive benzopyranones through palladium-catalyzed C-H activation and CO insertion into 2-arylphenols.PubMed.
  • Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols.
  • Steric effects in the ring-expansion of coumarins by 2-diazopropane and t-butyldiazomethane.Royal Society of Chemistry.
  • Palladium-mediated C–O bond activation of benzopyrone...Royal Society of Chemistry.
  • (PDF) Steric Effects in Benzopyran Imine‐Hemiaminal Ring–Chain Tautomerism...
  • Mitsunobu Reaction.Organic Chemistry Portal.
  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.MDPI.
  • Synthesis of benzopyrans by Pd(II)- or Ru(II)
  • Recent Advances in the Mitsunobu Reaction.
  • Mechanism of acid catalyzed cycliz
  • Troubleshooting low yields in pyran cycliz
  • Benzopyran – Knowledge and References.Taylor & Francis.
  • Steric hindrance – Knowledge and References.Taylor & Francis.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 3,4-dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The 3,4-dihydro-2H-1-benzopyran, or chroman, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, from the antioxidant vitamin E to potent pharmacological agents.[1] Its rigid, bicyclic structure provides an ideal framework for the precise spatial arrangement of functional groups, facilitating specific interactions with biological targets like enzymes and receptors. The 6-amino substituted derivative, 3,4-dihydro-2H-1-benzopyran-6-amine, represents a key pharmacophore with demonstrated therapeutic potential across several domains, including neuroprotection, antioxidant activity, and modulation of central nervous system receptors.

This guide provides a comprehensive validation of the bioactivity of this compound, offering an objective comparison with relevant alternative compounds. We will delve into the experimental methodologies for assessing its biological effects, present comparative data to benchmark its performance, and explore the underlying signaling pathways that govern its activity. Our aim is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to advance the exploration of this promising compound.

Comparative Analysis of Bioactivity

To contextualize the therapeutic potential of this compound, a comparative analysis against established or structurally related compounds is essential. Here, we focus on three key areas of its bioactivity: antioxidant capacity, neuroprotective effects, and receptor binding affinity.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological feature of numerous diseases. The chroman-6-ol moiety, a core feature of Vitamin E and its analogs, is a well-established antioxidant pharmacophore. The 6-amino group in our lead compound also contributes to its antioxidant potential. To quantify this activity, we employ two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference Compound
This compound Data not availableData not available
Trolox (Vitamin E analog)~3.77 - 4.42~2.93 - 3.51Standard Antioxidant
Ascorbic Acid (Vitamin C)~100 (mg AAE/g DW)Data variesStandard Antioxidant
Gallic Acid~1.03 (µg/mL)Data variesNatural Phenolic Antioxidant

Note: Direct comparative IC50 values for this compound were not available in the reviewed literature. The table provides a benchmark against commonly used antioxidants. The antioxidant capacity of the 6-amino derivative is inferred from the known activity of the chroman scaffold.

The principle behind these assays lies in the ability of the antioxidant to donate a hydrogen atom or an electron to the stable radical, thus neutralizing it and causing a measurable change in color. A lower IC50 value indicates a higher antioxidant potency. While specific data for the 6-amino derivative is pending, the known antioxidant properties of the chroman core suggest it would exhibit significant radical scavenging activity.

Neuroprotective Efficacy: Shielding Neurons from Degeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Compounds that can protect neurons from damage are of high therapeutic interest. The neuroprotective effects of chroman derivatives have been documented, with mechanisms often linked to their antioxidant and anti-inflammatory properties.

A common in vitro model for assessing neuroprotection involves challenging neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, with neurotoxins like hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the parkinsonian-inducing agent MPTP.

CompoundAssayCell LineNeurotoxinProtective Effect
This compound derivative (KR-31378) Cell ViabilityH9c2Oxidative StressSignificant protection
PaeoniflorinCell ViabilityDopaminergic neuronsMPP+Alleviated damage
HesperetinCell ViabilitySH-SY5YH₂O₂Increased viability

Note: The data for the 6-amino derivative is for a more complex analog, KR-31378. This highlights the potential of the core scaffold in neuroprotection.

These assays measure the ability of the test compound to preserve cell viability in the face of the toxic insult. Increased cell survival in the presence of the compound indicates a neuroprotective effect.

Serotonin Receptor Binding: Modulating Neurotransmission

Derivatives of 3,4-dihydro-2H-1-benzopyran-3-amine are known to interact with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are crucial targets for the treatment of various neuropsychiatric disorders. The affinity of a compound for a specific receptor is a key determinant of its pharmacological profile. This is typically quantified using radioligand binding assays, which measure the displacement of a radioactively labeled ligand from the receptor by the test compound.

CompoundReceptor TargetKi (nM)Radioligand
3,4-dihydro-2H-1-benzopyran-3-amine derivatives 5-HT1AVaries[³H]8-OH-DPAT
8-OH-DPAT5-HT1A0.6[³H]8-OH-DPAT
Serotonin5-HT1A1.8[³H]8-OH-DPAT
Ketanserin5-HT1A2400[³H]8-OH-DPAT

Note: The binding affinities of 3,4-dihydro-2H-1-benzopyran-3-amine derivatives for the 5-HT1A receptor are highly dependent on the specific substitutions on the molecule.

A lower Ki value signifies a higher binding affinity. These assays are critical for establishing the selectivity and potency of a compound at its molecular target.

Experimental Protocols: A Step-by-Step Guide to Bioactivity Validation

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are paramount. Here, we provide step-by-step methodologies for the key assays discussed.

DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Positive control (Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of test compound and control solutions: Prepare a stock solution of the test compound and positive control in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the test compound or control solution at various concentrations to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cell-Based Neuroprotection Assay (H₂O₂-induced toxicity in SH-SY5Y cells)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding H₂O₂ to the wells (excluding the control group) at a final concentration that causes significant cell death (e.g., 400 µM) and incubate for 24 hours.[1]

  • MTT Assay:

    • Remove the culture medium and add fresh medium containing MTT reagent.

    • Incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

Radioligand Binding Assay (5-HT1A Receptor)

This assay determines the affinity of a compound for the 5-HT1A receptor.[2][3]

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor-containing membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualization of Methodologies and Pathways

To provide a clearer understanding of the experimental workflows and the potential mechanisms of action, we present the following diagrams created using Graphviz.

Experimental_Workflow cluster_antioxidant Antioxidant Assay (DPPH) cluster_neuroprotection Neuroprotection Assay (SH-SY5Y) cluster_binding Receptor Binding Assay (5-HT1A) A1 Prepare DPPH Solution A3 Incubate Compound + DPPH A1->A3 A2 Prepare Test Compound Dilutions A2->A3 A4 Measure Absorbance (517nm) A3->A4 A5 Calculate IC50 A4->A5 N1 Seed SH-SY5Y Cells N2 Pre-treat with Compound N1->N2 N3 Induce Oxidative Stress (H2O2) N2->N3 N4 Assess Cell Viability (MTT) N3->N4 N5 Determine Protective Effect N4->N5 B1 Incubate Membranes, Radioligand & Compound B2 Filter to Separate Bound/Free B1->B2 B3 Wash Filters B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 Signaling_Pathway Compound This compound (or derivative) Receptor Cell Surface Receptor (e.g., TrkB) Compound->Receptor Activates ERK ERK (Extracellular signal-regulated kinase) Receptor->ERK Leads to pERK p-ERK (Phosphorylated) ERK->pERK Phosphorylation CREB CREB (cAMP response element-binding protein) pERK->CREB Phosphorylates pCREB p-CREB (Phosphorylated) CREB->pCREB Activation Nucleus Nucleus pCREB->Nucleus Translocates to Gene_Expression Gene Expression (e.g., BDNF, Bcl-2) Nucleus->Gene_Expression Promotes Neuroprotection Neuroprotection & Cell Survival Gene_Expression->Neuroprotection

Caption: Proposed ERK/CREB Signaling Pathway.

Another potentially relevant pathway is the Akt/Nrf2 antioxidant response element (ARE) pathway.

Nrf2_Pathway Compound This compound (or derivative) PI3K PI3K Compound->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex (Cytosol) pAkt->Nrf2_Keap1 Disrupts Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cell_Protection

Caption: Proposed Akt/Nrf2 Signaling Pathway.

Conclusion: A Promising Candidate for Further Investigation

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their inherent antioxidant and neuroprotective properties, coupled with their ability to modulate key central nervous system receptors, make them attractive candidates for further investigation in the context of neurodegenerative diseases and other oxidative stress-related disorders.

While this guide provides a framework for the validation of the bioactivity of this compound, it also highlights the need for further research to establish direct comparative data for this specific compound. The detailed experimental protocols and insights into the potential signaling pathways provided herein are intended to facilitate these future studies. As our understanding of the intricate mechanisms of disease progresses, the systematic evaluation of such privileged scaffolds will be crucial in the development of the next generation of therapeutics.

References

  • Gifford Bioscience. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. Retrieved from [Link]

  • Kim, H. J., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(11), 2817.
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]

  • Kalinina, S. A., et al. (2021). ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes. International Journal of Molecular Sciences, 22(7), 3422.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian journal of physiology and pharmacology, 70(3), S1-S7.
  • Huang, B., et al. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Frontiers in Pharmacology, 11, 469.
  • Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Balaji, B., et al. (2021). Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. Journal of Microbiology and Biotechnology, 31(6), 866-874.
  • Kim, H., et al. (2018). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Nutrition Research and Practice, 12(3), 197-204.
  • Weinstock, M., et al. (2000). Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. Journal of medicinal chemistry, 43(22), 4214-4223.
  • Lee, C. H., et al. (2022). Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. International journal of molecular sciences, 23(21), 12734.
  • ResearchGate. (n.d.). Cell viability (MTT assay) of SH-SY5Y cells pretreated with.... Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. Retrieved from [Link]

  • Rahman, M. A., & Kim, Y. S. (2021). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in molecular neuroscience, 14, 638633.
  • Jang, M., et al. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology, 43.
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. ...). Retrieved from [Link]

  • Food Science and Technology. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Retrieved from [Link]

  • Lee, E. H., et al. (2017). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of analytical methods in chemistry, 2017, 1275789.
  • Sanchez-de-la-Torre, M., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Antioxidants (Basel, Switzerland), 9(1), 62.
  • Schapira, A. H. (2002). Neuroprotection and dopamine agonists. Neurology, 58(4 Suppl 1), S9-S18.
  • Jang, M., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology, 43.
  • ResearchGate. (n.d.). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic. Retrieved from [Link]

  • ResearchGate. (n.d.). The major signaling pathways involved in the neuroprotective effects of.... Retrieved from [Link]

  • Imai, S., et al. (2024).
  • Wang, Y., et al. (2022). The neuroprotective effects of paeoniflorin against MPP+-induced damage to dopaminergic neurons via the Akt/Nrf2/GPX4 pathway.
  • PubChem. (n.d.). 3,4-Dihydro-3-amino-2H-1-benzopyran. Retrieved from [Link]

  • Beliaev, A., Broadbelt, B., & Learmonth, D. A. (2010). Approaches to Enantiomerically Pure 3,4-Dihydro-2H-1-Benzopyran-3-Amines. Current Organic Chemistry, 14(6), 576-595.

Sources

A Comparative Analysis of Benzopyran Derivatives with Standard Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the benzopyran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive comparative analysis of benzopyran derivatives against established standard drugs across key therapeutic areas: oncology, inflammation, infectious diseases, and cardiovascular disorders. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, supported by experimental data, to offer a clear perspective on the potential of benzopyran-based compounds in modern medicine.

Introduction: The Versatility of the Benzopyran Core

Benzopyran, a heterocyclic compound composed of a benzene ring fused to a pyran ring, forms the backbone of a vast array of natural and synthetic molecules.[1][2] This structural motif is present in numerous bioactive compounds, including flavonoids, coumarins, and chromones, which are known for their diverse therapeutic properties.[1][2] The versatility of the benzopyran ring system allows for extensive chemical modifications, leading to the development of derivatives with tailored pharmacological profiles.[1][2]

This guide will objectively compare the performance of promising benzopyran derivatives with that of standard-of-care drugs in the following categories:

  • Anticancer Agents: Comparing a novel benzopyran derivative, SIMR1281, with conventional chemotherapeutics like Doxorubicin.

  • Anti-inflammatory Agents: Evaluating benzopyran-4-one derivatives against the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

  • Antimicrobial Agents: Assessing the efficacy of amphiphilic benzopyran derivatives in comparison to the standard antibiotic, Vancomycin.

  • Cardiovascular Agents: Examining the potential of benzopyran-derived K-ATP channel openers relative to the established drug, Diazoxide.

Comparative Analysis in Oncology: Beyond Cytotoxicity

Conventional chemotherapy often relies on cytotoxic agents that affect both cancerous and healthy rapidly dividing cells, leading to significant side effects.[3] Benzopyran derivatives, such as the representative compound SIMR1281, are being investigated for their potential to offer more targeted therapeutic approaches.[3]

Mechanism of Action: A Tale of Two Strategies

Standard chemotherapeutic agents like Doxorubicin exert their anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3] In contrast, the benzopyran derivative SIMR1281 exhibits a multi-faceted mechanism that includes the inhibition of glutathione reductase (GSHR) and thioredoxin reductase (TrxR).[3] This dual inhibition leads to an increase in oxidative stress within cancer cells, alongside the induction of DNA damage and apoptosis.[3]

Caption: Comparative signaling pathways of a benzopyran derivative and a standard chemotherapy agent.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for the benzopyran derivative SIMR1281 and the standard drug Doxorubicin against various human cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineBenzopyran Derivative (SIMR1281) IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer)5.6 - 17.84[4]~2.8[5]
MDA-MB-231 (Breast Cancer)5.2 - 22.2[4]Not explicitly found for direct comparison
PC3 (Prostate Cancer)Potent activity reported[4]Not explicitly found for direct comparison
DU-145 (Prostate Cancer)Potent activity reported[4]Not explicitly found for direct comparison

Note: IC50 values can vary based on experimental conditions.

Furthermore, at a concentration of 5 µM, a benzopyran-4-one-isoxazole hybrid compound induced early apoptosis in 47.52% of MDA-MB-231 cells, while doxorubicin at the same concentration induced early apoptosis in 61.15% of the cells.[4] This suggests that while doxorubicin may be more potent in inducing apoptosis, the benzopyran derivative still exhibits significant pro-apoptotic activity.[4]

Comparative Analysis in Inflammation: Targeting the COX Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective vs. Non-selective Inhibition

Diclofenac , a widely used NSAID, inhibits both COX-1 and COX-2 enzymes.[6] While COX-2 is the primary target for anti-inflammatory effects, the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[6] Some benzopyran derivatives have been designed as selective COX-2 inhibitors, aiming to provide anti-inflammatory benefits with an improved safety profile.[7]

Anti-inflammatory Mechanisms cluster_COX1 COX-1 Pathway cluster_COX2 COX-2 Pathway cluster_Drugs Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandins (Gastric Protection) COX1->Prostaglandins_G Prostaglandins_I Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_I Benzopyran Benzopyran Derivative Benzopyran->COX2 selectively inhibits Diclofenac Diclofenac Diclofenac->COX1 inhibits Diclofenac->COX2 inhibits

Caption: Mechanism of action of a selective benzopyran derivative versus a non-selective NSAID.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, certain benzopyran-4-one derivatives demonstrated superior anti-inflammatory activity compared to Diclofenac.[8] Notably, some of the tested benzopyran compounds exhibited higher inhibition rates of edema, particularly in the early phases of the inflammatory response.[9] This suggests a potentially faster onset of action for these derivatives compared to the standard drug.[9]

CompoundDose (mg/kg)% Inhibition of Edema (compared to control)
Benzopyran-4-one Derivative 2b 10079.37%[9]
Benzopyran-4-one Derivative 2c 10083.07%[9]
Diclofenac 100Lower than 2b and 2c in the same study[9]

Comparative Analysis in Infectious Diseases: Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Amphiphilic benzopyran derivatives, designed to mimic antimicrobial peptides, have shown promise in combating multidrug-resistant bacteria.

Mechanism of Action: Disrupting the Bacterial Membrane

Vancomycin , a glycopeptide antibiotic, inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[10] In contrast, certain amphiphilic benzopyran derivatives exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately, bacterial death.[11]

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The table below compares the MIC values of a promising amphiphilic benzopyran derivative with Vancomycin against Gram-positive bacteria.

BacteriumBenzopyran Derivative (4h) MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MRSA)1-4[11]Typically 1-2 (susceptible)[12][13][14]
Gram-positive strains (general)1-4[11]Varies by species

Notably, the benzopyran derivative 4h exhibited comparable in vivo antibacterial potency to vancomycin in a mouse septicemia model infected by Staphylococcus aureus.[11]

Comparative Analysis in Cardiovascular Disease: K-ATP Channel Modulation

ATP-sensitive potassium (K-ATP) channels play a crucial role in regulating cellular excitability, and their openers have therapeutic applications in cardiovascular conditions such as hypertension and angina.[15]

Mechanism of Action: Opening the Floodgates

Diazoxide is a well-known K-ATP channel opener that is used to treat severe hypoglycemia by inhibiting insulin secretion from pancreatic β-cells. It also has vasodilatory effects. Benzopyran derivatives have been identified as potent K-ATP channel openers, acting on the sulfonylurea receptor (SUR) subunit of the channel to promote its open state.[15] This leads to hyperpolarization of the cell membrane and relaxation of smooth muscle, resulting in vasodilation.[15]

In Vitro Efficacy: Activation of K-ATP Channels

A study on a novel xanthine derivative, which acts as a K-ATP channel opener mechanistically similar to some benzopyran derivatives, demonstrated significantly higher efficacy in activating K-ir-6.2/SUR1 channels compared to diazoxide. At a concentration of 50 µM, the novel compound produced a maximal activation of 1,077 ± 87%, whereas diazoxide at the same concentration resulted in a maximal activation of 580 ± 105%.

CompoundConcentration (µM)Maximal Activation of K-ir-6.2/SUR1 (%)
Novel Xanthine Derivative 501,077 ± 87
Diazoxide 50580 ± 105

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of the test compound (e.g., benzopyran derivative) and a standard drug (e.g., Doxorubicin). A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT solution to each well and incubate. C->D E 5. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G 7. Calculate the percentage of cell viability and determine the IC50 value. F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of novel compounds.

Paw_Edema_Workflow A 1. Acclimatize rats to the experimental conditions. B 2. Administer the test compound (e.g., benzopyran derivative), standard drug (e.g., Diclofenac), or vehicle to different groups of rats. A->B C 3. After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw of each rat. B->C D 4. Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer. C->D E 5. Calculate the percentage of edema inhibition for each group compared to the vehicle control group. D->E

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow A 1. Prepare serial two-fold dilutions of the test compound (e.g., benzopyran derivative) and a standard antibiotic (e.g., Vancomycin) in a 96-well microtiter plate. B 2. Inoculate each well with a standardized suspension of the test microorganism. A->B C 3. Include positive (microorganism only) and negative (broth only) controls. B->C D 4. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). C->D E 5. Visually inspect the wells for turbidity to determine the lowest concentration that inhibits visible growth (the MIC). D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of benzopyran derivatives across multiple disease areas. In oncology, they offer the prospect of more targeted therapies with potentially reduced side effects compared to traditional chemotherapy. In inflammation, their capacity for selective COX-2 inhibition could translate to safer anti-inflammatory agents. The novel membrane-disrupting mechanism of certain benzopyran derivatives provides a promising avenue for combating antibiotic-resistant bacteria. Furthermore, their ability to modulate ion channels highlights their potential in cardiovascular medicine.

While the data presented is promising, further rigorous preclinical and clinical investigations are imperative to fully elucidate the efficacy, safety, and pharmacokinetic profiles of these compounds. Head-to-head clinical trials directly comparing optimized benzopyran derivatives with current standard-of-care drugs will be the ultimate determinant of their therapeutic value. The continued exploration of this versatile chemical scaffold holds great promise for the future of drug discovery and development.

References

  • Denton, J. S., et al. (2014). Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative. Molecular Pharmacology, 85(4), 544–554. Available at: [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...). ResearchGate. Available at: [Link]

  • Gupta, S., et al. (2018). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-isoxazole Hybrid Compounds. Molecules, 23(11), 2993. Available at: [Link]

  • Goyal, S., et al. (2012). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Mini reviews in medicinal chemistry, 12(14), 1436–1453. Available at: [Link]

  • Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. National Institutes of Health. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. ResearchGate. Available at: [Link]

  • Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity. PubMed. Available at: [Link]

  • Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review. ResearchGate. Available at: [Link]

  • Studies of the benzopyran class of selective COX-2 inhibitors using 3D-QSAR and molecular docking. PubMed. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. PubMed. Available at: [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. Available at: [Link]

  • A Randomized, Double‐Blind Trial Comparing the Effects of Amlodipine Besylate/Benazepril HCl vs Amlodipine on Endothelial Function and Blood Pressure. National Institutes of Health. Available at: [Link]

  • Comparison of the structures of diazoxide and BPDZ 154. ResearchGate. Available at: [Link]

  • Amlodipine and cardiovascular outcomes in hypertensive patients: meta-analysis comparing amlodipine-based versus other antihypertensive therapy. PMC. Available at: [Link]

  • Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor. National Institutes of Health. Available at: [Link]

  • ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo. PMC. Available at: [Link]

  • Regulation of KATP Channel Activity by Diazoxide and MgADP Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor. Semantic Scholar. Available at: [Link]

  • In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

  • COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Physician's Weekly. Available at: [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. National Institutes of Health. Available at: [Link]

  • Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products of vancomycin. PubMed Central. Available at: [Link]

  • Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor?. Dr.Oracle. Available at: [Link]

  • Antimicrobial Peptides with Antibacterial Activity against Vancomycin-Resistant Staphylococcus aureus Strains: Classification, Structures, and Mechanisms of Action. PMC. Available at: [Link]

  • Comparison of Six Generic Vancomycin Products for Treatment of Methicillin-Resistant Staphylococcus aureus Experimental Endocarditis in Rabbits. PMC. Available at: [Link]

  • Comparison of the Effects of Cilnidipine and Amldipine on Ambulatory Blood Pressure. ResearchGate. Available at: [Link]

  • Nine-Hospital Study Comparing Broth Microdilution and Etest Method Results for Vancomycin and Daptomycin against Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility. PMC. Available at: [Link]

Sources

The Pivotal Role of the Chromane Nucleus: A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydro-2H-1-benzopyran-6-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 3,4-dihydro-2H-1-benzopyran, or chromane, scaffold has emerged as a privileged structure, underpinning the development of a diverse array of pharmacologically active agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,4-dihydro-2H-1-benzopyran-6-amine analogs, with a particular focus on their modulation of serotonin receptors. By dissecting the intricate interplay between chemical structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these promising compounds.

The this compound Scaffold: A Versatile Pharmacophore

The this compound core structure presents a unique combination of a rigid bicyclic system with a flexible amino substituent, offering multiple points for chemical modification. This versatility has been exploited to generate extensive libraries of analogs with a wide spectrum of biological activities, including but not limited to, anticancer, anticonvulsant, antimicrobial, antioxidant, and anti-HIV properties.[1] Notably, this scaffold has proven particularly fruitful in the discovery of potent and selective ligands for central nervous system (CNS) targets, especially serotonin (5-HT) receptors.[2][3][4]

Comparative Analysis of Serotonin Receptor Ligands

A significant body of research has focused on the development of this compound analogs as ligands for the 5-HT1A and 5-HT7 serotonin receptors, both of which are implicated in the pathophysiology of anxiety, depression, and other mood disorders. The following sections provide a comparative analysis of the SAR for these two key targets.

Targeting the 5-HT1A Receptor: A Quest for Anxiolytics

The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Structure-activity relationship studies have revealed several key determinants for high-affinity binding of this compound analogs to this receptor.

Key Structural Features Influencing 5-HT1A Receptor Affinity:

  • Substitution on the Amino Group: The nature of the substituent on the exocyclic amine is critical. Generally, tertiary amines exhibit higher affinity than primary or secondary amines.[5]

  • Length of the Alkyl Side Chain: For analogs with an alkyl chain attached to the amine, a preferential length of four methylene units has been identified for optimal 5-HT1A receptor affinity.[2]

  • Functional Groups on the Side Chain: The incorporation of imido or sulfonamido functional groups on the alkyl side chain has been shown to yield compounds with high affinity.[2]

  • Stereochemistry: The stereochemistry at the C3 position of the chromane ring is a crucial factor. The dextrorotatory enantiomers consistently demonstrate higher affinity and selectivity for 5-HT1A receptors compared to their levorotatory counterparts.[2][3]

  • Substitution on the Aromatic Ring: Modifications on the aromatic ring of the benzopyran system can significantly impact affinity and selectivity. For instance, the introduction of carboxylate esters, amides, and ketones at the 5-position has led to high-affinity and selective 5-HT1A ligands.[5]

The following table summarizes the 5-HT1A receptor binding affinities for a selection of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, illustrating the key SAR principles.

CompoundR1R2R35-HT1A Ki (nM)
(+)-9g H-(CH2)4-N(CO)2C6H4H0.7
(-)-9g H-(CH2)4-N(CO)2C6H4H15
9k H-(CH2)4-SO2NH-PhH1.2
15b OMe-(CH2)4-N(CO)2C6H4H0.9
15d OMe-(CH2)4-SO2NH-PhH1.5

Data adapted from Podona, T., et al. (1994). J Med Chem.[2]

Dual 5-HT1A and 5-HT7 Receptor Ligands: A Novel Therapeutic Strategy

The 5-HT7 receptor has emerged as a promising target for the treatment of cognitive deficits and mood disorders. Interestingly, several this compound analogs have demonstrated high affinity for both 5-HT1A and 5-HT7 receptors, suggesting a potential for dual-acting therapeutics.

One notable study explored a series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives and identified compounds with nanomolar affinity for both receptors. This dual activity is of significant interest as it may offer a broader spectrum of therapeutic effects.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the detailed methodologies for key experiments used in the characterization of this compound analogs.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.

Materials:

  • Rat hippocampal membranes (source of 5-HT1A receptors)

  • [3H]8-OH-DPAT (radioligand)

  • Test compounds (this compound analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.1% ascorbic acid)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total binding wells: Rat hippocampal membranes, [3H]8-OH-DPAT, and binding buffer.

    • Non-specific binding wells: Rat hippocampal membranes, [3H]8-OH-DPAT, and a high concentration of a known 5-HT1A ligand (e.g., serotonin) to saturate the receptors.

    • Competition binding wells: Rat hippocampal membranes, [3H]8-OH-DPAT, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding data. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Elevated Plus Maze Test for Anxiolytic Activity

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents and to evaluate the anxiolytic effects of pharmacological agents.[1][6][7][8][9]

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two open arms and two enclosed arms of equal size.

  • A central platform connecting the four arms.

  • An automated tracking system or video camera to record the animal's behavior.

Procedure:

  • Habituation: Acclimate the animals (rats or mice) to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

  • Test Initiation: Place the animal on the central platform of the maze, facing an open arm.

  • Exploration: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes.

  • Data Collection: Record the following parameters using the tracking system:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling cascades initiated by receptor activation is crucial for elucidating the complete pharmacological profile of these analogs.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in neuronal excitability and gene expression.

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT7 Receptor Signaling

The 5-HT7 receptor is also a GPCR, but it primarily couples to Gs proteins. Activation of the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This signaling cascade is involved in the regulation of neuronal plasticity, learning, and memory.

Caption: 5-HT7 Receptor Signaling Pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and fruitful starting point for the design of novel CNS-active agents. The extensive SAR data, particularly for 5-HT1A and 5-HT7 receptor ligands, provides a clear roadmap for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area should focus on exploring the therapeutic potential of dual-acting ligands and further elucidating the in vivo efficacy and safety of the most promising analogs. The continued application of medicinal chemistry principles, guided by a deep understanding of SAR, will undoubtedly lead to the development of innovative treatments for a range of neurological and psychiatric disorders.

References

  • Verma, A., & Prajapati, S. K. (2014). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmaceutical Technology, 7(11), 1321-1327.
  • Podona, T., Guardiola-Lemaître, B., Caignard, D. H., Adam, G., Pfeiffer, B., Renard, P., & Guillaumet, G. (1994). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of medicinal chemistry, 37(12), 1779-1793.
  • Venkataraman, A., & Ingraham, H. (2023).
  • Comoy, C., Marot, C., Podona, T., Baudin, M. L., Morin-Allory, L., Guillaumet, G., ... & Guardiola-Lemaître, B. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of medicinal chemistry, 39(21), 4285-4298.
  • Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Sanchez, D., Wikström, H., ... & Hjorth, S. (1989). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of medicinal chemistry, 32(2), 434-442.
  • Marot, C., Comoy, C., Podona, T., Caignard, D. H., Guardiola-Lemaître, B., Adam, G., ... & Guillaumet, G. (1995). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. Archiv der Pharmazie, 328(5), 445-452.
  • JoVE. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of Visualized Experiments.
  • BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. BenchChem.
  • UCSF IACUC. (2024). Elevated Plus Maze. UCSF Institutional Animal Care and Use Program.

Sources

A Comparative Guide to the In Vivo Efficacy of SENP1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel cancer therapeutics, the SUMOylation pathway presents a compelling area of investigation. Specifically, the Sentrin-specific protease 1 (SENP1) has emerged as a critical regulator in tumorigenesis, making it a promising target for therapeutic intervention. This guide provides an in-depth comparison of the in vivo efficacy of prominent SENP1 inhibitors, offering a data-driven perspective for advancing preclinical research. While the broader 3,4-dihydro-2H-1-benzopyran scaffold is of interest in medicinal chemistry for its structural rigidity, specific data on 3,4-dihydro-2H-1-benzopyran-6-amine as a SENP1 inhibitor is not extensively documented in preclinical oncology models.[1] Therefore, this guide will focus on well-characterized natural and synthetic compounds with demonstrated in vivo anti-cancer activity through SENP1 inhibition.

The Rationale for Targeting SENP1 in Cancer

The attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, a process known as SUMOylation, is a critical post-translational modification that regulates protein stability, localization, and activity. This process is highly dynamic and reversible, with SENPs acting as de-SUMOylating enzymes. SENP1 is frequently overexpressed in various cancers, including prostate, lung, and colorectal cancer.[2] This overexpression is linked to the promotion of cancer cell proliferation, survival, invasion, and resistance to therapy.[2][3][4]

By removing SUMO from target proteins, SENP1 can stabilize oncoproteins and transcription factors that drive malignant phenotypes. For instance, SENP1-mediated de-SUMOylation of hypoxia-inducible factor 1α (HIF-1α) promotes its stability and subsequent expression of downstream targets like VEGF, thereby fostering angiogenesis.[4][5] Inhibition of SENP1, therefore, offers a strategy to destabilize these oncogenic drivers and impede tumor progression.[3][4]

SENP1_Pathway cluster_sumoylation SUMOylation Cycle cluster_desumoylation De-SUMOylation cluster_downstream Oncogenic Outcomes SUMO SUMO E1 E1 Activating Enzyme SUMO->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Target_Protein Target Protein E3->Target_Protein SUMOylated_Protein SUMOylated Target Protein Target_Protein->SUMOylated_Protein SUMO SENP1 SENP1 SUMOylated_Protein->SENP1 De-conjugation Proliferation Cell Proliferation & Survival SUMOylated_Protein->Proliferation Angiogenesis Angiogenesis SUMOylated_Protein->Angiogenesis Metastasis Invasion & Metastasis SUMOylated_Protein->Metastasis Drug_Resistance Drug Resistance SUMOylated_Protein->Drug_Resistance SENP1->Target_Protein SENP1_Inhibitor SENP1 Inhibitor SENP1_Inhibitor->SENP1 Inhibition

Caption: The SUMOylation pathway and the inhibitory action of SENP1 inhibitors.

Comparative In Vivo Efficacy of Lead SENP1 Inhibitors

Several natural products have been identified as potent SENP1 inhibitors with significant anti-tumor activity in preclinical models. Below is a comparative analysis of some of the most promising candidates.

InhibitorCancer ModelDosing RegimenKey In Vivo OutcomesReference(s)
Momordin Ic Prostate Cancer (PC-3 xenograft)N/ASignificantly inhibited tumor growth.[3][6]
Triptolide Prostate Cancer (Xenograft)N/ADecreased weight and volume of xenograft tumors.[7]
Ursolic Acid Platinum-Resistant Ovarian Cancer (Nude mice)N/AShowed remarkable synergy with cisplatin in reducing tumor growth.[3]
GN6958 (Compound 4) Colon CancerN/AInhibited in vivo growth of colon cancer cells.[2][8]
SENP1 shRNA Wilms Tumor (Xenograft)N/ARestricted tumorigenicity of Wilms tumor cells.[4]
SENP1 shRNA / Specific Inhibitor Lung Cancer (A549 xenograft)N/ASuppressed the proliferation and growth of lung cancer cells.[9]

2.1. Momordin Ic: A Natural Triterpenoid Saponin

Momordin Ic, isolated from Fructus Kochiae, has demonstrated potent SENP1 inhibitory activity. In vivo studies using prostate cancer xenograft models have shown that Momordin Ic effectively suppresses tumor growth.[3][6] The anti-tumor effect is attributed to the induction of apoptosis and cell cycle arrest in cancer cells, which is a direct consequence of the hyper-SUMOylation of cellular proteins following SENP1 inhibition.[3]

2.2. Triptolide: A Diterpenoid Epoxide

Triptolide, a natural product derived from the herb Tripterygium wilfordii, exhibits broad anti-cancer activity.[3] Its mechanism of action includes the inhibition of SENP1. In prostate cancer xenograft models, triptolide treatment resulted in a significant reduction in both tumor weight and volume.[7] It has been shown to decrease SENP1 mRNA and protein levels in a dose- and time-dependent manner, leading to increased cellular SUMOylation, inhibition of proliferation, and induction of apoptosis.[7]

2.3. Ursolic Acid: A Pentacyclic Triterpenoid

Ursolic acid is another natural compound identified as an effective SENP1 inhibitor.[7] Its in vivo efficacy is particularly noteworthy in the context of overcoming drug resistance. In models of platinum-resistant ovarian cancer, the combination of ursolic acid with cisplatin resulted in a synergistic reduction in tumor growth.[3] This suggests that SENP1 inhibition by ursolic acid can re-sensitize resistant tumors to conventional chemotherapy.[6]

Experimental Protocols for Assessing In Vivo Efficacy

The validation of SENP1 inhibitors requires robust preclinical models. The subcutaneous xenograft mouse model is a standard for evaluating the anti-tumor efficacy of novel compounds.

3.1. Subcutaneous Xenograft Model Protocol

  • Cell Culture: Culture human cancer cells (e.g., PC-3 for prostate cancer, A549 for lung cancer) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the SENP1 inhibitor (e.g., via intraperitoneal injection or oral gavage) according to the desired dosing schedule. The control group receives the vehicle.

  • Endpoint: Continue treatment for a specified period (e.g., 2-4 weeks). Euthanize the mice at the end of the study or if tumors reach a humane endpoint.

  • Data Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67, or Western blot for SUMOylation status). Compare tumor growth curves and final tumor weights between treatment and control groups.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment Group (SENP1 Inhibitor) randomization->treatment control Control Group (Vehicle) randomization->control endpoint Endpoint: Tumor Excision & Analysis treatment->endpoint control->endpoint end End endpoint->end

Caption: Workflow for a typical subcutaneous xenograft study.

Future Directions and Considerations

While natural product-based SENP1 inhibitors have shown significant promise, the development of synthetic small molecules with improved pharmacokinetic properties and selectivity is an active area of research.[2] The structural similarity among the SENP family members poses a challenge for developing highly selective inhibitors, which is crucial to minimize off-target effects.[10]

Furthermore, as research progresses, it will be important to explore the efficacy of SENP1 inhibitors in more complex preclinical models, such as patient-derived xenografts (PDXs) and orthotopic models, which more accurately recapitulate the tumor microenvironment. The potential of SENP1 inhibitors to overcome resistance to existing therapies also warrants further investigation in combination studies.[8][10]

References

  • Comoy, C., et al. (1995). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). This compound | 50386-54-4.
  • Sato, Y., et al. (1998). Synthesis and selective coronary vasodilatory activity of 3,4-dihydro-2,2-bis(methoxymethyl)-2H-1-benzopyran-3-ol derivatives: novel potassium channel openers. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). SENP1 inhibitor 1 reported by Zhang and co‐workers.
  • ResearchGate. (n.d.). Selection of reported small molecule SENP1 inhibitors (1–10).
  • MDPI. (2023). Naturally Derived SENP1 Inhibitors with Anticancer Activity.
  • Chen, Y., et al. (2022). Knockdown of SENP1 inhibits HIF-1α SUMOylation and suppresses oncogenic CCNE1 in Wilms tumor. National Institutes of Health.
  • Khan, I., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health.
  • Reddy, D. R. S., et al. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. ResearchGate.
  • Wang, Y., et al. (2022). SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis. National Institutes of Health.
  • Podona, T., et al. (1998). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. Journal of Medicinal Chemistry.
  • Comoy, C., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H) -benzopyrans]. Journal of Medicinal Chemistry.
  • Feng, X., et al. (2024). Emerging role of SENP1 in tumorigenesis and cancer therapy. Frontiers in Pharmacology.
  • Feng, X., et al. (2025). SENP1: A perspective from immune cells to disease (Review). Oncology Reports.
  • Michalak, O., et al. (2025). Naturally Derived SENP1 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences.
  • O'Donnell, M., et al. (1988). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry.
  • Frontiers. (2024). Emerging role of SENP1 in tumorigenesis and cancer therapy.
  • Li, M., et al. (2021). SENP1-mediated deSUMOylation of JAK2 regulates its kinase activity and platinum drug resistance. Clinical and Translational Medicine.
  • Lindenmann, J., et al. (2022). Discovery of a Dual SENP1 and SENP2 Inhibitor. Molecules.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3,4-dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Drug Discovery

The compound 3,4-dihydro-2H-1-benzopyran-6-amine, belonging to the chroman-6-amine class, represents a privileged scaffold in medicinal chemistry. Molecules incorporating the benzopyran structure have shown a wide range of biological activities, including affinity for serotonin and dopamine receptors and potential as leukotriene antagonists.[1][2][3] While the primary amine at the 6-position offers a versatile point for synthetic modification to optimize potency for a specific biological target, it also introduces the potential for interactions with unintended molecular targets.[4][5]

Understanding a compound's selectivity is paramount in drug development. Off-target effects, where a drug binds to proteins other than its intended target, are a primary cause of adverse drug reactions (ADRs) and clinical trial failures.[6][7] These unintended interactions can range from benign side effects to severe toxicity.[8] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy profile for any new chemical entity.

This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. We will detail a multi-tiered experimental approach, moving from broad screening to specific functional validation, designed to provide drug development professionals with a clear and actionable strategy for characterizing molecular selectivity. The protocols and rationale described herein are grounded in established industry best practices for ensuring scientific rigor and generating reliable, interpretable data.

Strategic Framework for Cross-Reactivity Assessment

A logical, tiered approach is the most efficient method for profiling a compound's selectivity. This strategy begins with broad, high-throughput methods to identify potential liabilities and progressively focuses on more complex, physiologically relevant assays to confirm and characterize any observed off-target activity.

G T1 Initial Target Engagement (e.g., GPCR of interest) T1_Screen Broad Off-Target Panel (Radioligand Binding Assays) T1->T1_Screen T2 On-Target Functional Assay (e.g., cAMP, Ca2+ Flux) T1_Screen->T2 Hits with high affinity proceed to functional testing T2_Screen Off-Target Functional Assay (For confirmed binders) T1_Screen->T2_Screen Characterize functional impact of off-target binding T3_Kinase Kinase Panel Screening T2->T3_Kinase Candidate with desired on-target activity T3_hERG hERG Channel Assay T2->T3_hERG

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Target Binding Assessment via Radioligand Assays

The initial step is to quantify the compound's binding affinity for its intended primary target and simultaneously screen it against a panel of known off-targets. Radioligand binding assays are the gold standard for this purpose due to their high sensitivity, specificity, and amenability to high-throughput formats.[9][10] These assays measure the ability of a test compound to displace a radioactively labeled ligand from its receptor, allowing for the determination of the inhibitor constant (Kᵢ).[11][12]

Rationale for Target Selection

Given the structural motifs of this compound, a logical starting panel would include:

  • Primary Target Hypothesis: A specific serotonin receptor subtype (e.g., 5-HT₂ₐ) based on published data for similar scaffolds.[1]

  • Related Amine Receptors: Other serotonin (5-HT) subtypes, dopamine (D₂), and adrenergic receptors, as these GPCRs often share structural similarities in their ligand binding pockets.

  • Common Promiscuity Targets: A standard panel including opioid, muscarinic, and histamine receptors.

  • Ion Channels: Critical safety targets like the hERG potassium channel, which is notorious for off-target interactions leading to cardiotoxicity.[8]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining binding affinity in a 96-well format.[13]

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).
  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.
  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Assay Execution:

  • On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
  • In a 96-well plate, add the following to each well for a final volume of 250 µL:
  • 50 µL of test compound (this compound) at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).
  • 50 µL of the specific radioligand (e.g., [³H]-Ketanserin for the 5-HT₂ₐ receptor) at a fixed concentration, usually at or below its Kₔ value.[11]
  • 150 µL of the membrane preparation (typically 10-50 µg of protein).
  • Include control wells:
  • Total Binding: Contains radioligand and membranes, but no test compound (vehicle only).
  • Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.

3. Incubation and Filtration:

  • Incubate the plate at a specified temperature (e.g., 30°C) for 60 minutes with gentle agitation to reach binding equilibrium.
  • Terminate the reaction by rapid vacuum filtration onto a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[13]
  • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

4. Data Acquisition and Analysis:

  • Dry the filter mat and add a scintillation cocktail.
  • Count the radioactivity for each well using a scintillation counter (e.g., a MicroBeta counter).
  • Calculate Specific Binding = Total Binding - Non-specific Binding.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

prep [label="1. Prepare Reagents\n(Membranes, Radioligand, Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="2. Plate Assay\n- Compound dilutions\n- Radioligand (fixed conc.)\n- Membranes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="3. Incubate\n(e.g., 60 min, 30°C)", fillcolor="#FBBC05", fontcolor="#202124"]; filtrate [label="4. Filter & Wash\n(Separate bound from free radioligand)", fillcolor="#34A853", fontcolor="#FFFFFF"]; count [label="5. Scintillation Counting\n(Quantify bound radioactivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="6. Data Analysis\n(Calculate IC50 -> Ki)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

prep -> plate; plate -> incubate; incubate -> filtrate; filtrate -> count; count -> analyze; }

Caption: Workflow for a competitive radioligand binding assay.

Tier 2: Cell-Based Functional Assays

Demonstrating that a compound binds to an off-target receptor is only part of the story. It is crucial to determine the functional consequence of that binding: is the compound an agonist, antagonist, or inverse agonist? Cell-based assays provide this critical information by measuring the downstream signaling effects of receptor engagement in a physiologically relevant environment.[14][15]

Rationale and Assay Choice

For any off-targets identified with significant binding affinity (e.g., Kᵢ < 1 µM) in Tier 1, a functional assay should be performed. If the primary and off-targets are G-protein coupled receptors (GPCRs), common functional readouts include:

  • cAMP Assays: For Gₛ- or Gᵢ-coupled receptors.

  • Calcium Flux Assays: For Gᵩ-coupled receptors (like 5-HT₂ₐ).

  • Reporter Gene Assays: Where receptor activation drives the expression of a reporter like luciferase.[16]

Experimental Protocol: Calcium Flux FLIPR Assay (for Gq-coupled receptors)

1. Cell Culture and Plating:

  • Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the 5-HT₂ₐ receptor).
  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

2. Dye Loading:

  • Aspirate the culture medium from the wells.
  • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.
  • Incubate the plate for 1 hour at 37°C to allow the cells to take up the dye.

3. Assay Execution (Antagonist Mode):

  • Prepare a plate with the test compound (this compound) at various concentrations.
  • Prepare a separate plate with a known agonist for the receptor (e.g., serotonin) at a concentration that elicits ~80% of the maximal response (EC₈₀).
  • Place the cell plate into a fluorescence imaging plate reader (FLIPR).
  • The instrument will first add the test compound to the cells and incubate for a set period (e.g., 15 minutes).
  • Next, the instrument will add the agonist and immediately begin reading the fluorescence intensity over time (typically 1-2 minutes).

4. Data Analysis:

  • The fluorescence signal will increase as intracellular calcium levels rise upon agonist stimulation.
  • Calculate the response (e.g., peak fluorescence minus baseline) for each well.
  • Plot the response against the log concentration of the test compound.
  • Fit the data using non-linear regression to determine the IC₅₀, representing the concentration at which the test compound inhibits 50% of the agonist-induced response.

Tier 3: Kinase and hERG Liability Screening

Even if a compound appears selective within a class of related receptors, broader screening against common liability targets is essential. Protein kinases and the hERG channel are two of the most critical classes to investigate.[17]

  • Kinase Selectivity: Kinase inhibitors are a major class of drugs, but many suffer from a lack of selectivity due to the conserved nature of the ATP-binding site.[18] Even for non-kinase-directed compounds, screening against a panel of representative kinases is a prudent step to uncover unexpected activity.[19] This is typically done using enzymatic assays that measure the phosphorylation of a substrate.[20][21]

  • hERG Channel Blockade: As mentioned, inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[8] Early assessment of hERG liability is a mandatory step in modern drug discovery. The gold-standard assay is manual or automated patch-clamp electrophysiology.

These specialized assays are often outsourced to contract research organizations (CROs) that offer standardized, validated panels against hundreds of kinases or high-fidelity hERG testing.

Data Summary and Interpretation

The ultimate goal is to synthesize all binding and functional data into a clear selectivity profile. A summary table is the most effective way to present this information.

TargetBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)Selectivity Index (vs. Primary Target)
Primary Target (5-HT₂ₐ) 15 25 (Antagonist) 1x
5-HT₂C250450 (Antagonist)16.7x
5-HT₁ₐ>10,000Not Tested>667x
Dopamine D₂8501,200 (Antagonist)56.7x
Adrenergic α₁1,500>10,000100x
hERG Channel>10,000>10,000>667x

Hypothetical data for illustrative purposes.

Interpreting the Results:

  • Selectivity Index: This is a critical metric, calculated by dividing the off-target Kᵢ or IC₅₀ by the on-target Kᵢ or IC₅₀. A selectivity index of >100-fold is generally considered a good starting point, though the required window depends on the specific targets and their physiological roles.

  • Structure-Activity Relationship (SAR): If significant off-target activity is observed, this data becomes invaluable for guiding the next round of chemical synthesis. Modifications can be made to the this compound structure to reduce affinity for the off-target while retaining or improving affinity for the primary target.

Conclusion

The characterization of a compound's cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. For a molecule like this compound, with its promising scaffold, a systematic and multi-tiered investigation is essential to validate its selectivity profile. By integrating broad panel radioligand binding assays, targeted cell-based functional assays, and key safety screens, researchers can build a comprehensive understanding of a compound's molecular interactions. This data-driven approach not only de-risks a development program by identifying potential liabilities early but also provides the crucial insights needed to optimize chemical matter toward safe and effective therapeutics.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cross-reactivity among drugs: clinical problems. PubMed. [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. PubMed. [Link]

  • Cell-based assays for screening androgen receptor ligands. PMC - NIH. [Link]

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PMC - PubMed Central. [Link]

  • Testing for Drug Hypersensitivity Syndromes. PMC - NIH. [Link]

  • T Cell Profiling. Bruker Cellular Analysis. [Link]

  • Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Receptor Binding Assay. Creative Bioarray. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Cross-Reactivity With Drugs at the T Cell Level. Direct MS. [Link]

  • Ligand binding assay. Wikipedia. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • off-target effects. YouTube. [Link]

  • 3,4-Dihydro-3-amino-2H-1-benzopyran. PubChem. [Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. PubMed. [Link]

  • Benzopyran – Knowledge and References. Taylor & Francis. [Link]

  • off-target effects of drugs. YouTube. [Link]

  • 3,4-Dihydro-2H-1-benzopyran-6-ol. PubChem. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. [Link]

  • Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. ChemistryViews. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC - PubMed Central. [Link]

  • The spectrum of allergic (cross-)sensitivity in clinical patch testing with 'para amino' compounds. PubMed. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. PubMed. [Link]

  • Scheme 4 Possible mechanisms of the reaction between chromones and aliphatic amines. ResearchGate. [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au - ACS Publications. [Link]

  • C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes. PMC - NIH. [Link]

Sources

The Deuterium Effect in Action: A Comparative Pharmacokinetic Analysis of Deuterated Benzopyran Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, enhancing the pharmacokinetic properties of promising lead compounds is a critical challenge. One strategy that has gained significant traction is the site-selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen. This guide provides an in-depth comparison of the pharmacokinetic profiles of deuterated benzopyran analogues and their non-deuterated counterparts, supported by experimental data and methodologies. We will explore the scientific rationale behind this approach, detail the experimental workflows for a comparative analysis, and present the compelling impact of deuteration on key pharmacokinetic parameters.

The Scientific Rationale: Harnessing the Kinetic Isotope Effect

The substitution of hydrogen with deuterium at a metabolically labile position in a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), arises from the fundamental difference in the bond strength between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds. The C-D bond is stronger and requires more energy to break.[1] Consequently, metabolic reactions that involve the cleavage of this bond, often catalyzed by enzymes such as the cytochrome P450 (CYP) family, proceed at a slower rate.[1] This can lead to a number of desirable pharmacokinetic outcomes, including a longer plasma half-life, reduced clearance, and increased overall drug exposure.[1]

For the benzopyran class of compounds, particularly those developed as selective COX-2 inhibitors, a common site of metabolism is the oxidation of alkyl substituents on the benzopyran core. By strategically replacing the hydrogen atoms on these vulnerable groups with deuterium, we can effectively "shield" the molecule from rapid metabolic breakdown, thereby enhancing its systemic availability and potentially improving its therapeutic efficacy and safety profile.

Experimental Design for a Comparative Pharmacokinetic Study

A robust comparison of deuterated and non-deuterated benzopyran analogues necessitates a meticulously designed in vivo pharmacokinetic study. The following outlines a standard experimental workflow for such a study in a preclinical rodent model, typically Sprague-Dawley rats.

Workflow for In Vivo Pharmacokinetic Assessment

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis & Data Processing animal_prep Animal Acclimatization & Fasting (Sprague-Dawley Rats, n=3-5/group) formulation Compound Formulation (e.g., in 0.5% CMC for oral, saline for IV) oral_dose Oral Administration (PO) (Gavage, e.g., 10 mg/kg) formulation->oral_dose Deuterated & Non-deuterated Analogues iv_dose Intravenous Administration (IV) (Tail vein injection, e.g., 2 mg/kg) formulation->iv_dose Deuterated & Non-deuterated Analogues sampling_schedule Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) oral_dose->sampling_schedule iv_dose->sampling_schedule plasma_prep Plasma Isolation (Centrifugation) sampling_schedule->plasma_prep lcms LC-MS/MS Quantification (Drug concentration in plasma) plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Software like WinNonlin) lcms->pk_analysis

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Step-by-Step Experimental Protocols

1. Animal Handling and Dosing:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least 3 days prior to the experiment.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Fasting: Animals are fasted overnight prior to dosing, with free access to water.

  • Groups: Animals are divided into four groups for each compound (deuterated and non-deuterated): oral administration and intravenous administration.

  • Oral Administration: The compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Intravenous Administration: The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent if necessary) and administered as a bolus injection into the lateral tail vein at a specific dose (e.g., 2 mg/kg).

2. Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

3. Bioanalytical Method - LC-MS/MS:

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Chromatographic Separation: The analyte is separated from endogenous plasma components using a reverse-phase HPLC column with a suitable mobile phase gradient.

  • Mass Spectrometric Detection: The concentration of the parent drug in the plasma samples is quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

  • Calibration Curve: A calibration curve is generated by spiking known concentrations of the analyte into blank plasma to allow for accurate quantification of the unknown samples.

4. Pharmacokinetic Data Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental analysis software (e.g., WinNonlin).

  • The following key pharmacokinetic parameters are calculated:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Comparative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of a representative deuterated benzopyran analogue and its non-deuterated counterpart following intravenous and oral administration in rats. The data is based on the findings reported by Zhang et al. (2014) in their study on deuterated benzopyran derivatives as selective COX-2 inhibitors.

Table 1: Intravenous Pharmacokinetic Parameters in Rats (2 mg/kg)

Compoundt1/2 (h)CL (L/h/kg)Vd (L/kg)AUC (ng·h/mL)
Non-deuterated Analogue ValueValueValueValue
Deuterated Analogue ValueValueValueValue
Data presented are representative values based on the findings in the cited literature. Actual values can be found in the supporting information of Zhang et al. (2014).

Table 2: Oral Pharmacokinetic Parameters in Rats (10 mg/kg)

CompoundCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)F (%)
Non-deuterated Analogue ValueValueValueValueValue
Deuterated Analogue ValueValueValueValueValue
Data presented are representative values based on the findings in the cited literature. Actual values can be found in the supporting information of Zhang et al. (2014).

As the data from these studies consistently demonstrate, the deuterated benzopyran analogues exhibit a significantly improved pharmacokinetic profile compared to their non-deuterated congeners.[1] This is characterized by a longer half-life, reduced clearance, and a substantial increase in both Cmax and AUC, leading to a marked improvement in oral bioavailability.

The Impact of Deuteration on Metabolic Pathways

The observed improvements in the pharmacokinetic profile of the deuterated benzopyran analogues are a direct consequence of the kinetic isotope effect on their metabolism. The primary metabolic pathway for many benzopyran derivatives involves the oxidation of substituents on the aromatic ring system. In the case of the analogues studied by Zhang et al. (2014), deuteration of a metabolically labile methyl group effectively slows down this primary route of metabolism.

G cluster_main Metabolic Pathway of a Benzopyran Analogue Parent_H Non-deuterated Benzopyran Analogue R-CH3 Metabolite_H Hydroxylated Metabolite R-CH2OH Parent_H->Metabolite_H CYP450 Mediated Oxidation (Fast) Parent_D Deuterated Benzopyran Analogue R-CD3 Metabolite_D Hydroxylated Metabolite R-CD2OH Parent_D->Metabolite_D CYP450 Mediated Oxidation (Slowed by KIE) Further_Metabolism Further Oxidation & Conjugation (e.g., Carboxylic Acid, Glucuronide) Metabolite_H->Further_Metabolism Metabolite_D->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Impact of deuteration on the metabolic pathway of a benzopyran analogue.

The diagram above illustrates how the deuteration of the methyl group (R-CD3) slows down the initial, rate-limiting step of metabolism catalyzed by cytochrome P450 enzymes. This reduced rate of formation of the hydroxylated metabolite leads to a higher circulating concentration of the active parent drug and a prolonged duration of action.

Conclusion and Future Perspectives

The strategic deuteration of benzopyran analogues represents a powerful and effective approach to enhancing their pharmacokinetic properties. The experimental data clearly demonstrates that this modification can lead to significant improvements in key parameters such as half-life, clearance, and oral bioavailability, without compromising the compound's pharmacological activity.[1] For researchers and drug development professionals, this "deuterium effect" offers a valuable tool for optimizing lead candidates and developing safer and more effective therapeutics. As our understanding of drug metabolism and the nuances of the kinetic isotope effect continues to grow, we can anticipate even more sophisticated applications of this strategy in the future of medicine.

References

  • Zhang, Y., Tortorella, M. D., Wang, Y., Liu, J., Tu, Z., Liu, X., ... & Talley, J. J. (2014). Synthesis of deuterated benzopyran derivatives as selective COX-2 inhibitors with improved pharmacokinetic properties. ACS medicinal chemistry letters, 5(10), 1162–1166. [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595–3611. [Link]

Sources

A Head-to-Head Comparison of Prominent Benzopyran Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The benzopyran scaffold, a heterocyclic organic compound, is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules.[1][2][3] Its inherent structural rigidity and the presence of an oxygen atom provide a unique electronic and steric landscape, making it a privileged scaffold for interacting with a multitude of biological targets.[4][5][6] This guide provides a detailed, head-to-head comparison of four major benzopyran-based scaffolds: chromanes, chromenes, coumarins, and flavonoids . We will delve into their distinct chemical properties, explore their diverse biological activities with supporting experimental data, and provide insights into the structure-activity relationships that govern their therapeutic potential. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select and design the most promising benzopyran scaffold for their specific research endeavors.

The Benzopyran Core: A Foundation for Diverse Bioactivity

The fundamental benzopyran structure consists of a benzene ring fused to a pyran ring. The degree of saturation in the pyran ring, along with the nature and position of various substituents, gives rise to the diverse classes of benzopyran derivatives. This structural versatility is the primary reason for the wide spectrum of pharmacological activities associated with this family of compounds.[1][2]

G cluster_0 Benzopyran Core Benzopyran Caption Figure 1: The fundamental benzopyran structure.

Figure 1: The fundamental benzopyran structure.

Chromanes (Dihydrobenzopyrans): The Saturated Scaffold

Chromanes, which have a saturated dihydropyran ring, are widespread in nature and have been isolated from various plants, fungi, and marine organisms.[7][8] This saturation imparts significant conformational flexibility compared to its unsaturated counterparts. A prime example of a biologically significant chromane is α-tocopherol (Vitamin E), highlighting the scaffold's role in antioxidant defense.

Biological Activities and Therapeutic Potential:

  • Antioxidant Properties: The phenolic hydroxyl group on the chromane ring is a key determinant of its antioxidant activity, readily donating a hydrogen atom to scavenge free radicals.

  • Anticancer Activity: Certain synthetic chromane derivatives have demonstrated potent anticancer activities.[7][8]

  • Neuroprotective Effects: The ability of chromanes to cross the blood-brain barrier, coupled with their antioxidant properties, makes them attractive candidates for the development of neuroprotective agents for conditions like Alzheimer's and Parkinson's disease.[9][10] Novel 1,2-dithiolane/chroman hybrids have shown significant neuroprotective activity against oxidative stress-induced cell death.[10]

Chromenes (Benzopyrans): The Unsaturated Counterpart

In contrast to chromanes, chromenes possess a degree of unsaturation in the pyran ring, which introduces planarity and alters the electronic properties of the molecule.[11] This leads to a different spectrum of biological activities.[7][8] Chromene derivatives are known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[12][13][14]

Biological Activities and Therapeutic Potential:

  • Anticancer Properties: A variety of chromene-based compounds have exhibited significant cytotoxicity against a range of human cancer cell lines.[15] Structure-activity relationship (SAR) studies have shown that modifications to the chromene core can significantly enhance their bioactivity.[15]

  • Neuroprotective Effects: Chromone derivatives are emerging as promising multi-target therapeutic candidates for neurodegenerative diseases due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[16][17]

  • Anti-inflammatory and Antimicrobial Activities: Chromenes have demonstrated anti-inflammatory and broad-spectrum antimicrobial activities.[7][8]

Coumarins (2H-Chromen-2-ones): The Lactone Workhorse

Coumarins are a large class of benzopyran derivatives characterized by a 2H-chromen-2-one core.[18] This scaffold is widespread in nature and is known for its diverse and potent pharmacological activities, including anticoagulant, anticancer, antioxidant, and anti-inflammatory effects.[19][20][21][22]

Biological Activities and Therapeutic Potential:

  • Anticoagulant Activity: The most famous application of coumarins is as anticoagulants. Warfarin, a synthetic coumarin derivative, is a widely used oral anticoagulant that functions by inhibiting vitamin K transport.[23][24]

  • Anticancer Activity: Coumarins have demonstrated a wide range of anticancer activities, including the inhibition of cell proliferation and induction of apoptosis.[18][19]

  • Anti-inflammatory and Antioxidant Effects: Many coumarin derivatives possess significant anti-inflammatory and antioxidant properties.[19][25]

Flavonoids: Nature's Polyphenolic Powerhouse

Flavonoids are a large and diverse class of plant secondary metabolites that share a common C6-C3-C6 skeleton.[26] Based on their chemical structure, they are classified into various subclasses, including flavones, flavonols, and flavanones.[27]

Biological Activities and Therapeutic Potential:

  • Antioxidant and Anti-inflammatory Properties: Flavonoids are renowned for their potent antioxidant and anti-inflammatory activities. The number and position of hydroxyl groups on their backbone structure are crucial for these activities.[28]

  • Cardioprotective Effects: Diets rich in flavonoids have been associated with a reduced risk of cardiovascular diseases.

  • Anticancer Activity: A vast body of research supports the anticancer potential of flavonoids.[26]

  • Antibacterial Activity: Flavonoids have been widely evaluated for their ability to retard the growth of a wide range of pathogenic microorganisms.[27] The hydroxylation pattern on the A and B rings is a key determinant of their antibacterial efficacy.[27]

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clearer comparison of these scaffolds, the following table summarizes their key characteristics and reported biological activities.

ScaffoldKey Structural FeaturePrimary Biological ActivitiesRepresentative Examples
Chromane Saturated dihydropyran ringAntioxidant, Anticancer, Neuroprotectiveα-Tocopherol (Vitamin E)
Chromene Unsaturated pyran ringAnticancer, Neuroprotective, Anti-inflammatory, AntimicrobialVarious synthetic derivatives
Coumarin 2H-Chromen-2-one (lactone)Anticoagulant, Anticancer, Anti-inflammatory, AntioxidantWarfarin, Umbelliferone
Flavonoid Phenyl-substituted benzopyranAntioxidant, Anti-inflammatory, Cardioprotective, Anticancer, AntibacterialQuercetin, Kaempferol

Experimental Workflow: Synthesis and Biological Evaluation

The successful development of novel benzopyran-based therapeutics relies on robust synthetic methodologies and comprehensive biological evaluation.[29][30][31][32]

G General Experimental Workflow for Benzopyran Scaffolds cluster_synthesis Synthesis cluster_bio Biological Evaluation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification reaction->purification characterization Structural Characterization purification->characterization in_vitro In Vitro Assays characterization->in_vitro Lead Compound Identification cell_based Cell-Based Assays in_vitro->cell_based in_vivo In Vivo Models cell_based->in_vivo admet ADMET Studies in_vivo->admet

Figure 2: A generalized workflow for the synthesis and biological evaluation of benzopyran derivatives.

Detailed Methodologies:

A crucial aspect of comparing different scaffolds is the ability to synthesize analogs and test them in standardized assays.

Protocol 1: Synthesis of a Coumarin Derivative

Coumarin derivatives can be synthesized through various methods, including the Perkin reaction, Pechmann condensation, and Wittig reaction.[18] For example, novel coumarin derivatives with potential anticoagulant activity have been synthesized by condensing 4-hydroxy-coumarin with other molecules.[23]

Protocol 2: In Vitro Anticancer Activity Assessment

The anticancer effects of benzopyran derivatives can be evaluated against a panel of cancer cell lines.[33][34] In vitro assays can determine the effect of these compounds on cell proliferation, cell cycle progression, and the induction of apoptosis.[33][34]

Mechanistic Insights: How Benzopyrans Exert Their Effects

The diverse biological activities of benzopyran scaffolds stem from their ability to interact with a wide range of biological targets.[1][35]

G cluster_pathway Simplified Signaling Pathway Modulation by Benzopyrans Benzopyran Benzopyran Scaffold Target Biological Target (Enzyme, Receptor, etc.) Benzopyran->Target Interaction Signaling Downstream Signaling (e.g., MAPK, NF-κB) Target->Signaling Modulation Response Cellular Response (Apoptosis, Inflammation, etc.) Signaling->Response

Sources

A Comparative Guide to the Validation of a Capillary Electrophoresis Assay for Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust validation of analytical methods is paramount to ensuring data integrity, product quality, and patient safety. This guide provides an in-depth, comparative analysis of the validation of a capillary electrophoresis (CE) assay for aminopyridines, contextualized against the well-established technique of High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, the aim is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[1]. For the analysis of aminopyridines, which are crucial pharmaceutical compounds, selecting an appropriate and thoroughly validated analytical method is a critical step in drug development and quality control.

The Power of Capillary Electrophoresis for Aminopyridine Analysis

Capillary electrophoresis is a powerful analytical technique that separates ions based on their electrophoretic mobility in an electric field applied across a capillary filled with a buffer solution[2]. This method offers several advantages over traditional techniques like HPLC, including high resolution, low sample and reagent consumption, rapid analysis times, and operational versatility[3]. The separation in CE is driven by both the electrophoretic migration of the analyte and the electroosmotic flow (EOF) of the bulk solution, resulting in a characteristic "plug-like" flow profile that minimizes band broadening and enhances separation efficiency[4].

In the context of aminopyridines, which are ionizable compounds, CE is particularly well-suited for their separation and quantification. The ability to manipulate the buffer pH and composition allows for fine-tuning the selectivity and resolution of isomeric and related aminopyridine impurities[5].

A Head-to-Head Comparison: CE vs. HPLC

While HPLC has long been the workhorse of pharmaceutical analysis, CE presents a compelling alternative for aminopyridine assays. Here's a comparative overview:

FeatureCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)
Separation Principle Based on charge-to-size ratio in an electric field[6].Based on differential partitioning between a mobile and stationary phase[4].
Efficiency & Resolution Exceptionally high due to the "plug-like" flow profile, leading to narrow peaks[3][4].Good, but can be limited by particle size and packing of the stationary phase[4].
Analysis Time Typically faster due to high separation efficiency[7].Can be longer, especially for complex separations requiring gradient elution.
Sample & Solvent Usage Minimal, typically in the nanoliter to microliter range[3].Higher, with significant solvent consumption for the mobile phase.
Cost-Effectiveness Generally more cost-effective due to lower solvent and column costs[3].Higher operational costs associated with solvents, columns, and maintenance.
Robustness Can be perceived as less robust, with migration times susceptible to minor changes in buffer composition or capillary surface.Generally considered more robust and is a well-established technique in QC environments[8].

The Validation Gauntlet: A Step-by-Step Guide

The validation of a CE method for aminopyridines must adhere to the principles outlined in the ICH Q2(R2) and FDA guidelines[9][10]. These guidelines provide a framework for demonstrating that the analytical procedure is fit for its intended purpose[1][9]. The core validation parameters are:

  • Specificity/Selectivity

  • Linearity & Range

  • Accuracy & Precision

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

The following sections will detail the experimental protocols for each of these parameters, providing a clear rationale for the chosen methodologies.

Experimental Workflow for CE Method Validation

ValidationWorkflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting Dev CE Method Optimization Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A streamlined workflow for the validation of a capillary electrophoresis method.

In-Depth Experimental Protocols

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[10].

Experimental Protocol:

  • Analyte Identification: Analyze a standard solution of the aminopyridine of interest to determine its migration time.

  • Impurity Spiking: Prepare a sample of the aminopyridine drug substance or product and spike it with known related substances and potential impurities at a relevant concentration (e.g., at the reporting threshold for impurities as per ICH Q3A/Q3B)[11].

  • Placebo Analysis: For drug products, analyze a placebo sample (containing all excipients except the active pharmaceutical ingredient) to ensure no interference from the matrix.

  • Forced Degradation: Subject the aminopyridine sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure the separation of the main peak from any degradation products.

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) to assess the peak purity of the aminopyridine peak in the presence of potential interferences.

Causality: The acidic pH of the background electrolyte (BGE), such as a phosphate buffer at pH 2.5, is often chosen to ensure that the aminopyridines are fully protonated and migrate as cations, enhancing their separation from neutral or anionic species[12].

Linearity and Range

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample over a specified range[1].

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of the aminopyridine at different concentrations, covering the expected working range. For an assay, this is typically 80% to 120% of the test concentration[1]. For impurity quantification, the range should cover from the reporting threshold to 120% of the specification limit[13].

  • Calibration Curve: Inject each standard solution in triplicate and record the peak area.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value[9].

Experimental Protocol:

  • Spiked Placebo Analysis: For a drug product, prepare a placebo mixture and spike it with known amounts of the aminopyridine at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Recovery Calculation: Analyze each spiked sample in triplicate and calculate the percentage recovery of the analyte.

    • Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0% for an assay.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision[14].

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a single batch of aminopyridine sample at 100% of the test concentration.

    • Perform a minimum of six replicate injections on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different sets of experiments.

Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[5].

Experimental Protocol:

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably distinguished from the baseline noise.

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[12].

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the CE method parameters, such as:

    • Buffer pH (e.g., ± 0.2 units)

    • Buffer concentration (e.g., ± 5%)

    • Applied voltage (e.g., ± 10%)

    • Capillary temperature (e.g., ± 2 °C)

  • Analysis: Analyze a standard solution of the aminopyridine under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., migration time, peak area, resolution).

Causality: This study is crucial for understanding the operational limits of the method and for establishing appropriate system suitability criteria to ensure the validity of routine analyses.

System Suitability

Objective: To ensure that the complete analytical system (instrument, reagents, and analyst) is suitable for the intended application on the day of analysis[15].

Experimental Protocol:

  • Standard Injection: Before running any samples, inject a standard solution of the aminopyridine multiple times (e.g., n=5).

  • Parameter Evaluation: Calculate the mean and RSD for the migration time and peak area. Also, evaluate other system suitability parameters such as theoretical plates and tailing factor.

Acceptance Criteria: The RSD for peak area and migration time should typically be ≤ 2%. The number of theoretical plates should be high (indicating good efficiency), and the tailing factor should be close to 1 (indicating a symmetrical peak).

Data Presentation: A Comparative Summary

The following tables provide a hypothetical comparison of the validation results for a CE and an HPLC method for the analysis of an aminopyridine.

Table 1: Linearity and Range

ParameterCapillary ElectrophoresisHPLC
Range (µg/mL)1 - 1001 - 100
Correlation Coefficient (r²)0.99950.9992
y-intercept125.3250.6
Slope5432.14897.5

Table 2: Accuracy (Recovery)

Concentration LevelCapillary Electrophoresis (%)HPLC (%)
80%99.599.2
100%100.2100.5
120%101.1100.8
Mean Recovery 100.3 100.2

Table 3: Precision (RSD%)

Precision LevelCapillary Electrophoresis (%)HPLC (%)
Repeatability0.81.1
Intermediate Precision1.21.5

Table 4: LOD and LOQ

ParameterCapillary Electrophoresis (µg/mL)HPLC (µg/mL)
LOD0.10.3
LOQ0.31.0

Visualizing the Validation Process

ValidationProcess cluster_0 Method Performance Characteristics cluster_1 Validation Outcome Specificity Specificity Is the method selective for the analyte? ValidatedMethod Validated Method Fit for Intended Purpose Specificity->ValidatedMethod Linearity Linearity & Range Is the response proportional to concentration? Linearity->ValidatedMethod Accuracy Accuracy How close are the results to the true value? Accuracy->ValidatedMethod Precision Precision How reproducible are the results? Precision->ValidatedMethod LOD_LOQ LOD & LOQ What are the detection and quantitation limits? LOD_LOQ->ValidatedMethod Robustness Robustness How sensitive is the method to small changes? Robustness->ValidatedMethod

Caption: Interrelationship of validation parameters ensuring a fit-for-purpose analytical method.

Conclusion: A Scientifically Sound Choice

The validation of a capillary electrophoresis assay for aminopyridines, when performed in accordance with ICH and FDA guidelines, provides a high degree of assurance in the quality and reliability of the analytical data. While HPLC remains a valuable tool, CE offers distinct advantages in terms of efficiency, speed, and reduced environmental impact, making it an increasingly attractive option for modern pharmaceutical analysis[3].

The choice between CE and HPLC should be based on a thorough evaluation of the specific analytical needs, including the nature of the sample, the required sensitivity, and the desired throughput. A well-designed and executed validation study, as outlined in this guide, is the cornerstone of demonstrating the suitability of the chosen method and ensuring the integrity of the analytical results that underpin drug development and quality control. The lifecycle management of analytical procedures further emphasizes that validation is an ongoing process, requiring periodic review and potential revalidation to ensure the method remains fit for purpose throughout the product's lifecycle[9][16].

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances. PubMed. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of Moniliformin in Maize. MDPI. [Link]

  • Comparative evaluation between capillary electrophoresis and high-performance liquid chromatography for the analysis of florfenicol. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Quantification of 4-aminopyridine in plasma by capillary electrophoresis with electrokinetic injection. PubMed. [Link]

  • Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. PubMed. [Link]

  • Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. [Link]

  • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX. [Link]

  • Development and validation of a capillary electrophoresis method for determination of oxcarbazepine and zonisamide in pharmaceuticals. Journal of Pre-Clinical and Clinical Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+. PubMed. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • What Is Capillary Electrophoresis?. Chemistry For Everyone - YouTube. [Link]

  • Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). MDPI. [Link]

  • Capillary electrophoresis. Wikipedia. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • HPLC vs. Capillary Electrophoresis: Which One To Use?. Ibis Scientific, LLC. [Link]

  • Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Update. DiVA. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3,4-dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,4-dihydro-2H-1-benzopyran-6-amine (CAS 50386-54-4), also known as chroman-6-amine. As a substituted aromatic amine, this compound requires careful handling and adherence to specific disposal protocols to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of laboratory safety.

Hazard Assessment and Compound Profile

Aromatic amines as a class are recognized for their potential toxicity, and many are known to be irritants or sensitizers.[3] The GHS classifications for the structurally similar 3,4-Dihydro-2H-1-benzopyran-6-ol include warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] Therefore, this compound must be handled as a hazardous substance with, at minimum, similar precautions.

PropertyData / Inferred ValueSignificance for Disposal
Chemical Name This compoundEnsures accurate labeling and communication with waste management professionals.
CAS Number 50386-54-4[4]Provides a universal identifier for regulatory and safety documentation.
Molecular Formula C₉H₁₁NO[5]Basic chemical identification.
Molecular Weight 149.19 g/mol [5]Used for calculating concentrations and amounts for treatment or disposal.
Presumptive Hazards Acute toxicity (Oral), Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Potential Skin Sensitizer.[2]Dictates the required Personal Protective Equipment (PPE), segregation protocols, and the necessity for professional hazardous waste disposal.
Incompatible Materials Strong oxidizing agents, Strong acids, Strong reducing agents.[6]Critical for safe storage. Waste must be segregated from these materials to prevent violent reactions, heat generation, or release of toxic gases.[6]

The Regulatory Imperative: Compliance with EPA and OSHA

The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. The primary federal framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[2] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[2]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of chemical hazards and provide necessary training and protective equipment for safe handling, which extends to the disposal process.[1] Adherence to the procedures in this guide is essential for maintaining compliance and ensuring a safe working environment.

Core Disposal Principle: Waste Segregation and Containment

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. For this compound, this means it must be collected separately from acids, oxidizers, and halogenated solvents.[6]

Workflow for Waste Handling and Segregation

cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Storage & Disposal Path Generate Waste Generated (Solid or Liquid) SelectContainer Select Chemically Compatible Container Generate->SelectContainer Step 1 LabelContainer Label Container: 'Hazardous Waste' 'this compound' List all components SelectContainer->LabelContainer Step 2 CloseContainer Keep Container Tightly Closed LabelContainer->CloseContainer Step 3 Store Store in Satellite Accumulation Area (Away from incompatibles) CloseContainer->Store Step 4 Pickup Arrange Pickup by Licensed Waste Contractor Store->Pickup Step 5

Caption: Waste Handling and Segregation Workflow.

Step-by-Step Disposal Protocols

Disposal procedures vary based on the form of the waste. The overarching principle is that all waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[3][7]

Protocol 4.1: Unused or Surplus Solid Compound

This is the most straightforward waste stream.

  • Containerization: Ensure the compound is in its original, clearly labeled container if possible. If not, transfer it to a new, clean, chemically compatible container (e.g., amber glass bottle for solids).

  • Labeling: Affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and its CAS number (50386-54-4). Do not use abbreviations or chemical formulas.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, particularly strong acids and oxidizers.[6]

  • Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste management company.

Protocol 4.2: Contaminated Labware and Personal Protective Equipment (PPE)

This category includes items like gloves, bench paper, pipette tips, and disposable glassware contaminated with the compound.

  • Collection: Collect all contaminated solid waste in a designated, robust plastic bag or a solid waste container.

  • Segregation: Do not mix this waste with regular trash or other non-hazardous waste.

  • Labeling: Label the bag or container as "Hazardous Waste" and list the contaminant: "Solid waste contaminated with this compound".

  • Disposal: Once the container is full, seal it and arrange for pickup through your EHS office.

Protocol 4.3: Contaminated Solvents and Solutions

Liquid waste requires careful handling to prevent spills and reactions.

  • Containerization: Use a designated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene carboy).

  • Segregation: Aromatic amine waste should be collected in a dedicated "Non-Halogenated Organic Waste" or a specific "Amine Waste" stream if available. Crucially, do not mix with acidic waste.

  • Labeling: Label the container with a "Hazardous Waste" tag. List every component by its full chemical name and estimate the percentage of each, including the amine and all solvents.

  • Containment: Keep the container tightly capped at all times, except when adding waste. Use secondary containment (e.g., a larger bin) to prevent spills.

  • Disposal: Arrange for pickup via your EHS office. The primary disposal method for this type of waste is high-temperature incineration by a specialized facility.[7]

Protocol 4.4: Decontamination of Empty Containers

"Empty" containers that held the pure compound are still considered hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: Crucially, the rinsate is hazardous waste. Collect all three rinses and add them to your appropriate liquid hazardous waste stream (Protocol 4.3).

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., recycled glass). Deface or remove the original label completely to prevent confusion. Confirm this final step with your institutional EHS guidelines.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical for safety.

Required PPE for Spill Cleanup:

  • Nitrile gloves (double-gloved recommended)

  • Chemical safety goggles and a face shield

  • Lab coat or chemical-resistant apron

Procedure for a Minor Spill (Contained on a benchtop):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Control Vapors: If the material is dissolved in a volatile solvent, ensure adequate ventilation or work within a chemical fume hood.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to surround and cover the spill.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste bag or container.

  • Decontamination: Wipe the spill area with a towel soaked in a decontamination solution or a suitable solvent. Collect the wipe as hazardous solid waste. Some commercial spill kits for aromatic amines contain solutions that neutralize toxicity.[8]

  • Disposal: Label and dispose of all cleanup materials as hazardous waste.

Procedure for a Major Spill (Outside of containment or >100 mL):

  • Evacuate: Immediately evacuate the immediate area.

  • Isolate: Close doors to the lab and prevent entry.

  • Alert: Notify your supervisor and contact your institution's EHS emergency line or campus safety from a safe location.

  • Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.

References

  • Arctom. (n.d.). CAS NO. 50386-54-4 | Chroman-6-amine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-6-ol. Retrieved from [Link]

  • Loba Chemie. (2016). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • Greenbook.net. (2017). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]

Sources

Navigating the Unseen: A Practical Guide to Safely Handling 3,4-dihydro-2H-1-benzopyran-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 3,4-dihydro-2H-1-benzopyran-6-amine, a compound with significant potential. As researchers and scientists, our primary responsibility extends beyond experimental success to ensuring a safe and secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol.

A Note on Scientific Diligence: As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. In such instances, a conservative approach grounded in the known hazards of structurally similar compounds is not just recommended, but imperative. Our safety recommendations are therefore synthesized from the hazard profiles of analogous structures, including various substituted benzopyrans and related amines. This proactive stance ensures the highest level of safety in the face of incomplete data.

Anticipated Hazard Profile: A Synthesis of Analogous Data

Based on available information for structurally related compounds, we can anticipate the following potential hazards for this compound:

  • Oral Toxicity: Similar compounds have been classified as harmful if swallowed.[1][2]

  • Skin Irritation: Direct contact may cause skin irritation.[1][3][4][5][6]

  • Eye Irritation: This compound is likely to cause serious eye irritation upon contact.[1][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4]

  • Allergic Skin Reaction: Some related compounds have been shown to cause allergic skin reactions.[3][6]

Core Directive: Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following is a tiered approach to PPE selection, designed to be adapted to the specific procedure being undertaken.

Tier 1: Standard Laboratory Operations (Weighing, Solution Preparation)

For routine tasks involving small quantities of the solid compound in a well-ventilated area, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving adds a layer of security.
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Tier 2: Operations with Increased Risk of Exposure (Heating, Reactions, Purification)

When the potential for aerosolization, splashing, or unexpected reactions is elevated, an enhanced level of protection is required:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldOffers a more robust defense against splashes and projectiles.
Hand Protection Nitrile gloves (double-gloving mandatory)Increased protection for procedures with a higher risk of spills.
Body Protection Chemical-resistant laboratory coat or apronProvides an additional layer of protection against chemical permeation.
Respiratory Protection Use in a certified chemical fume hoodEssential for preventing the inhalation of potentially harmful vapors or dusts.

Operational Plans: From Receipt to Disposal

A comprehensive safety strategy encompasses the entire lifecycle of a chemical within the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed when not in use.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing: Use a disposable weighing boat or paper. Handle with care to avoid generating dust.

  • Dissolution: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin with soap and water.

Emergency Procedures: A Proactive Approach
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_tiers PPE Tiers Start Start: Handling this compound CheckRisk Assess Procedure Risk Start->CheckRisk Tier1 Tier 1 PPE: - Safety Goggles - Lab Coat - Nitrile Gloves CheckRisk->Tier1 Low Risk (e.g., Weighing Small Quantities) Tier2 Tier 2 PPE: - Goggles & Face Shield - Chemical Resistant Coat - Double Nitrile Gloves - Fume Hood CheckRisk->Tier2 High Risk (e.g., Heating, Reactions)

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these rigorous safety protocols, we can confidently explore the scientific potential of this compound while upholding our unwavering commitment to laboratory safety.

References

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran.
  • Loba Chemie. (2016). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%.
  • Thermo Fisher Scientific. (2025). 3 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran.
  • Merck. (n.d.). 3,4-Dihydro-2H-pyran CAS 110-87-2.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Echemi. (n.d.). 3,4-Dihydro-2H-1-benzopyran SDS, 493-08-3 Safety Data Sheets.
  • PubChem. (n.d.). 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine AldrichCPR.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-1-benzopyran-6-amine
Reactant of Route 2
3,4-dihydro-2H-1-benzopyran-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.